tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMRKNPFDAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a cornerstone in medicinal chemistry.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after motif for designing novel therapeutics.[2][3] When this privileged scaffold is functionalized with fluoroalkoxy groups, its value is further amplified. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often enhancing metabolic stability, modulating lipophilicity, and altering pKa, thereby improving oral bioavailability and target engagement.
This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals, elucidating a robust and logical pathway for the synthesis of this compound, a valuable building block for creating more complex pharmaceutical agents. We will move beyond a simple recitation of steps to explain the underlying chemical principles and the strategic rationale behind the selection of reagents and conditions, ensuring a self-validating and reproducible protocol.
Part 1: Retrosynthetic Analysis and Strategic Planning
The target molecule, this compound, is composed of three key fragments: the N-Boc protected azetidine core, a 3-position ether linkage, and a 2-fluoroethyl group. A logical retrosynthetic analysis points to a convergent strategy, centered around the formation of the C-O ether bond.
The most direct and reliable disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach simplifies the target into two primary synthons: a nucleophilic azetidin-3-ol derivative and an electrophilic 2-fluoroethylating agent.
-
Nucleophile: tert-Butyl 3-hydroxyazetidine-1-carboxylate. This is a commercially available but often synthetically prepared building block. Its hydroxyl group provides the requisite nucleophilicity upon deprotonation. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this role; it is stable to the basic conditions of the etherification but can be readily removed under acidic conditions for subsequent functionalization.[4]
-
Electrophile: A 2-fluoroethyl species bearing a good leaving group, such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane. The choice of leaving group (e.g., tosylate, mesylate, bromide) is critical for balancing reactivity with stability and commercial availability.
This strategy forms the foundation of our synthetic pathway, which will be executed in two main stages: first, the preparation of the core azetidine alcohol, and second, the pivotal etherification reaction.
Part 2: Elucidation of the Synthetic Pathway
The overall synthesis is designed as a three-step sequence starting from readily available commercial materials. This pathway is both efficient and scalable, making it suitable for drug discovery campaigns.
Stage 1: Synthesis of the Core Intermediate: tert-Butyl 3-hydroxyazetidine-1-carboxylate
The preparation of this key intermediate is a well-established two-step process.
Step 1: Synthesis of 1-Benzylazetidin-3-ol
The synthesis begins with the condensation of benzylamine and epichlorohydrin.[5] This reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered azetidine ring. The benzyl group serves as a robust protecting group that can be easily removed in the subsequent step.
Step 2: Debenzylation and N-Boc Protection
The benzyl group is efficiently cleaved via palladium-catalyzed hydrogenation.[6] The resulting free secondary amine, azetidin-3-ol, is highly reactive and is typically not isolated. It is directly "trapped" in situ with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the stable, desired intermediate, tert-Butyl 3-hydroxyazetidine-1-carboxylate.[6] This one-pot deprotection/protection sequence is highly efficient.
Stage 2: The Core Reaction: Williamson Ether Synthesis
This is the final and most critical transformation. The hydroxyl group of tert-Butyl 3-hydroxyazetidine-1-carboxylate is deprotonated with a strong, non-nucleophilic base to form a potent alkoxide nucleophile. This alkoxide then displaces a halide or sulfonate leaving group from a 2-fluoroethyl electrophile in a classic Sₙ2 reaction.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is an excellent choice for this transformation. As a strong, irreversible base, it quantitatively converts the alcohol to its corresponding sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction, thus driving the equilibrium forward. Other bases like potassium tert-butoxide could also be employed.
-
Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the Sₙ2 reaction.
-
Electrophile: 1-bromo-2-fluoroethane is a suitable and commercially available electrophile. While 2-fluoroethyl tosylate might be more reactive, the bromide offers a good balance of reactivity and stability.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the alcohol. The subsequent Sₙ2 reaction is often gently heated (e.g., to room temperature or 40-50 °C) to ensure a reasonable reaction rate.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (V-4)
This protocol is adapted from the procedure described for the synthesis of baricitinib intermediates.[6]
-
Debenzylation: To a solution of 1-benzylazetidin-3-ol (V-3) (e.g., 35.0 g, 214.4 mmol) in THF (350 mL), add 5% Palladium on Carbon (Pd/C) (1.75 g, 5 wt%).
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., balloon or Parr shaker) for approximately 20 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Boc Protection (In Situ): After the reaction is complete, the mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then treated with di-tert-butyl dicarbonate (Boc₂O) and a suitable base (e.g., triethylamine or sodium bicarbonate) and stirred at room temperature until the formation of the N-Boc protected product is complete.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (NaH, 60% dispersion in mineral oil; 1.2 eq.) under a nitrogen atmosphere.
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: A solution of tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to stir at 0 °C for an additional 30 minutes, then warmed to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: 1-Bromo-2-fluoroethane (1.5 eq.) is added to the reaction mixture.
-
The mixture is stirred at room temperature for 12-18 hours, or gently heated to 40 °C to expedite the reaction. Progress should be monitored by TLC or LCMS.
-
Quenching and Workup: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.
-
The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent system, e.g., hexane/ethyl acetate) to afford the pure this compound.
Part 4: Data Presentation
The following table summarizes the key parameters for the pivotal Williamson ether synthesis step.
| Parameter | Value/Condition | Rationale |
| Nucleophile | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pre-functionalized azetidine core with Boc protection. |
| Electrophile | 1-Bromo-2-fluoroethane | Provides the 2-fluoroethyl moiety with a good leaving group. |
| Base | Sodium Hydride (NaH, 60%) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Stoichiometry | Nucleophile:Base:Electrophile = 1.0 : 1.2 : 1.5 | Excess base and electrophile ensure complete conversion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent that facilitates Sₙ2 reaction. |
| Temperature | 0 °C (Deprotonation), RT to 40 °C (Substitution) | Controlled addition followed by heating for optimal reaction rate. |
| Reaction Time | 12 - 24 hours | Monitored by TLC/LCMS for completion. |
| Workup | Quench with sat. aq. NH₄Cl | Safely neutralizes excess NaH. |
| Purification | Silica Gel Chromatography | Standard method for isolating products of moderate polarity. |
References
- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Al-Rawashdeh, B., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Singh, R., et al. (2026).
- PharmaBlock. Azetidines in Drug Discovery.
- Schildan, A., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).
- Li, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.
- Zhang, M., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.
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An In-Depth Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a valuable building block for medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its applications, offering insights grounded in established scientific principles.
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional conformation, offer several advantages in the design of novel therapeutics.[1] The incorporation of an azetidine motif can enhance metabolic stability, improve solubility, and provide novel intellectual property.[1] The specific compound of interest, this compound, combines the benefits of the azetidine scaffold with the increasingly important 2-fluoroethoxy side chain, a moiety known to favorably modulate pharmacokinetic properties.
Physicochemical Properties
| Property | Predicted/Inferred Value | Rationale/Comparison with Analogues |
| Molecular Formula | C₁₀H₁₈FNO₃ | Based on chemical structure |
| Molecular Weight | 219.25 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow oil or low melting solid | Similar Boc-protected azetidines are often oils or low melting solids. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The Boc group and the overall non-polar nature suggest this solubility profile. |
| Boiling Point | > 200 °C (estimated) | High boiling point is expected due to the molecular weight and polar functional groups. |
| logP | ~1.5 - 2.5 (estimated) | The fluoroethoxy group will increase lipophilicity compared to a hydroxyethyl analogue. |
Synthesis and Purification
The synthesis of this compound can be achieved through a straightforward N-protection of the corresponding free amine, 3-(2-fluoroethoxy)azetidine.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-(2-Fluoroethoxy)azetidine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in dichloromethane. If starting from the hydrochloride salt, use a slight excess of triethylamine (2.2 eq). If starting from the free base, use 1.1 eq of triethylamine.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Spectroscopic Analysis (Predicted)
While specific spectra for the title compound are not available, the expected NMR and mass spectrometry data can be predicted based on its structure.
-
¹H NMR: Protons on the azetidine ring would appear as multiplets. The tert-butyl group would be a singlet at approximately 1.4 ppm. The fluoroethoxy protons would show characteristic splitting patterns, with the fluorine atom causing additional coupling.
-
¹³C NMR: The carbonyl carbon of the Boc group would be observed around 155 ppm. The quaternary carbon of the tert-butyl group would be around 80 ppm. Signals for the azetidine ring carbons and the fluoroethoxy carbons would also be present in their respective regions.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 220.14.
Applications in Drug Discovery
The title compound is a valuable building block for introducing the 3-(2-fluoroethoxy)azetidine moiety into larger molecules. This scaffold is of interest for several reasons:
-
Improved Metabolic Stability: The azetidine ring is generally more metabolically stable than larger rings like piperidine or smaller rings like aziridine.[1]
-
Enhanced Solubility: The polar nature of the ether and the nitrogen atom can improve the aqueous solubility of a drug candidate.
-
Vectorial Exit: The 3-dimensional nature of the azetidine ring can provide a vectorial exit from a binding pocket, allowing for the exploration of new chemical space.
-
Modulation of pKa: The nitrogen atom in the azetidine ring can be a key interaction point with biological targets, and its pKa can be fine-tuned by substituents.
-
Fluorine's Influence: The fluorine atom in the 2-fluoroethoxy side chain can block metabolic oxidation at that position and can also engage in favorable interactions with protein targets.
Conclusion
This compound represents a modern and valuable building block in the medicinal chemist's toolbox. Its synthesis is straightforward, and its incorporation into drug candidates can confer a range of desirable physicochemical and pharmacokinetic properties. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of functionalized azetidines like the title compound is set to increase.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22594530, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155656894, 1-tert-butyl-3-(2-(18F)fluoroethoxy)azetidine. [Link]
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Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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A Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Prepared by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The azetidine scaffold has been firmly established as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing pharmacokinetic profiles and target affinity. This guide provides a comprehensive technical overview of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate , a novel building block that synergistically combines these two valuable motifs. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not prominently listed in public databases, indicating its status as a specialized or next-generation reagent, this document outlines a robust and logical synthetic pathway, predicts its analytical characteristics, and explores its potential as a high-value intermediate for the synthesis of advanced therapeutic agents.
Strategic Importance in Medicinal Chemistry
The rationale for designing and synthesizing this compound is rooted in established principles of drug discovery.
-
The Azetidine Core: This four-membered saturated heterocycle acts as a rigid, three-dimensional scaffold. Unlike more flexible alkyl chains, its constrained nature can help to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring, validating its utility in creating metabolically stable and effective pharmaceuticals.[1]
-
The Fluoroethoxy Moiety: The introduction of a fluoroalkoxy group is a well-established strategy to fine-tune molecular properties. The electronegative fluorine atom can modulate the pKa of nearby functional groups, form productive hydrogen bonds, and block sites of metabolic oxidation. This often leads to improved metabolic stability and oral bioavailability.
The combination of these two features in a single, ready-to-use building block offers medicinal chemists a powerful tool to rapidly generate novel chemical entities with desirable drug-like properties.
Caption: Logical fusion of key pharmacophores to generate an advanced building block.
Proposed Synthesis: A Mechanistic Approach
The most direct and reliable method for preparing the target compound is the Williamson ether synthesis , a classic yet powerful Sₙ2 reaction.[3][4][5] This pathway offers high efficiency and utilizes readily available starting materials.
Core Reaction: An alkoxide, generated from tert-butyl 3-hydroxyazetidine-1-carboxylate, acts as a nucleophile to displace a leaving group from a 2-fluoroethyl electrophile.
Starting Materials and Reagents
| Reagent | CAS Number | Role | Key Considerations |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | Nucleophile Precursor | Commercially available, high-purity grades are recommended.[6][7] |
| Sodium Hydride (NaH), 60% dispersion in oil | 7631-90-5 | Strong, Non-nucleophilic Base | Reacts to form the alkoxide. Must be handled under an inert atmosphere (N₂ or Ar). |
| 2-Fluoroethyl tosylate OR 1-Bromo-2-fluoroethane | 338-46-5 / 762-49-2 | Electrophile | Primary electrophiles are essential to ensure the Sₙ2 mechanism is favored over E2 elimination.[8] |
| Anhydrous Dimethylformamide (DMF) or THF | 68-12-2 / 109-99-9 | Aprotic Polar Solvent | Solubilizes reactants and promotes the Sₙ2 reaction rate. |
Detailed Experimental Protocol
WARNING: This procedure involves highly reactive and hazardous materials. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil). The oil is washed away with anhydrous hexanes (3x), and the NaH is suspended in anhydrous DMF.
-
Alkoxide Formation: The suspension is cooled to 0 °C in an ice bath. A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous DMF is added dropwise via a syringe.
-
Causality: The slow addition at 0 °C controls the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed. The mixture is allowed to stir for 30-60 minutes at this temperature to ensure complete deprotonation.
-
-
Sₙ2 Reaction: 2-Fluoroethyl tosylate (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight (12-18 hours).
-
Causality: Maintaining a low initial temperature prevents potential side reactions. The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The resulting mixture is diluted with water and extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a gradient elution, e.g., 10-40% ethyl acetate in hexanes) to yield the pure this compound.
Caption: Proposed Williamson ether synthesis workflow.
Predicted Physicochemical & Spectroscopic Data
The following properties are predicted based on the chemical structure and are essential for characterization and quality control.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₈FNO₃ |
| Molecular Weight | 219.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Predicted LogP | ~1.2 - 1.8 |
| Purity (Target) | >98% (by HPLC and NMR) |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): NMR is the primary technique for structural confirmation.
-
¹H NMR (in CDCl₃): Expected chemical shifts (δ) would include: a singlet around 1.45 ppm (9H, Boc group); multiplets between 3.6-4.5 ppm corresponding to the azetidine ring protons and the fluoroethoxy methylene groups. Crucially, the protons on the carbon adjacent to the fluorine will show a large coupling constant (J_HF ≈ 47 Hz), resulting in a characteristic doublet of triplets.
-
¹³C NMR (in CDCl₃): Key signals would appear for the Boc carbonyl (~156 ppm), the quaternary Boc carbon (~80 ppm), the azetidine carbons (40-65 ppm), and the fluoroethoxy carbons. The carbon directly bonded to fluorine will show a large ¹J_CF coupling constant (≈ 210-220 Hz).
-
¹⁹F NMR (in CDCl₃): A single signal, likely a triplet of triplets, is expected around -210 to -225 ppm, confirming the presence and environment of the fluorine atom.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
ESI-TOF: Expected [M+H]⁺ ion at m/z 220.1343 and [M+Na]⁺ at m/z 242.1162. Common fragmentation would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).
-
Safety and Handling
Handling fluoro-organic compounds and reactive reagents requires strict adherence to safety protocols.[10]
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Double-gloving is recommended when handling the neat product or concentrated solutions.
-
Engineering Controls: All operations, especially those involving sodium hydride and volatile solvents, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and to safely vent hydrogen gas produced during the deprotonation step.[11]
-
Reagent Handling: Sodium hydride is a water-reactive solid that can ignite upon contact with moisture. It must be handled under an inert atmosphere. Unused NaH must be quenched carefully by slow addition of isopropanol, followed by methanol, and then water.
-
Waste Disposal: All chemical waste, particularly halogenated organic waste, must be disposed of according to institutional and local environmental regulations.[12]
Conclusion
This compound represents a thoughtfully designed chemical building block that leverages the synergistic benefits of the azetidine scaffold and fluoroalkoxy substitution. While not a common catalog item, its synthesis via the Williamson ether reaction is straightforward and scalable. The predicted analytical data provides a clear roadmap for its characterization. For researchers in drug discovery, this compound offers a valuable starting point for the rapid synthesis of novel, patentable molecules with potentially superior pharmacokinetic and pharmacodynamic profiles, making it an important addition to the medicinal chemist's toolbox.
References
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- Schildan, A., Patt, M., & Sabri, O. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 65(11), 1244-8. [https://doi.org/10.1016/j.apradiso.2007.02.009]
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- Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [https://doi.org/10.1016/j.saa.2007.08.003]
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A Technical Guide to tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a valuable heterocyclic building block for drug discovery and development. The document details the molecule's physicochemical properties, a robust and logical synthetic protocol, and standard analytical characterization techniques. Furthermore, it explores the strategic applications of this compound, leveraging the unique combination of a conformationally constrained azetidine scaffold and the beneficial pharmacokinetic properties imparted by the fluoroethoxy moiety. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: Strategic Value in Medicinal Chemistry
The design of novel small molecule therapeutics often relies on the strategic incorporation of building blocks that confer advantageous physicochemical and pharmacological properties. This compound emerges as a scaffold of significant interest by synergistically combining two high-value motifs: the azetidine ring and a fluorinated side chain.
The Azetidine Scaffold: A Privileged Structure
Azetidines are four-membered saturated nitrogen heterocycles that have gained prominence as bioisosteres for more common ring systems. Their rigid, three-dimensional structure provides well-defined exit vectors for substitution, allowing chemists to explore chemical space with precision. Unlike more flexible linkers, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), highlighting its versatility and importance.[1][2]
The Role of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[3] It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[3] The strategic placement of fluorine can have profound effects:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Lipophilicity and Permeability: Fluorination can enhance lipophilicity, which may improve membrane permeability and oral absorption.
-
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.
The 2-fluoroethoxy group, specifically, offers these benefits while maintaining a degree of conformational flexibility, making it an attractive substituent for lead optimization campaigns.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and downstream applications.
Chemical Structure
The structure combines a tert-butoxycarbonyl (Boc)-protected azetidine ring with a 2-fluoroethoxy group at the 3-position.
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An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the utility of a chemical entity throughout the drug discovery and development pipeline. For novel building blocks like tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a thorough understanding of its solubility profile is paramount for its effective application in medicinal chemistry, process development, and formulation. Publicly available solubility data for this specific, non-commercial compound is limited. Therefore, this guide provides a comprehensive framework for researchers to determine, interpret, and modulate its solubility. We present an in-depth analysis of the structural components influencing solubility, detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and a predictive assessment of its behavior in various solvent systems. This document serves as a practical whitepaper, empowering scientists to generate reliable solubility data and make informed decisions in their research endeavors.
Introduction: The Critical Role of Solubility
This compound is a synthetic building block of increasing interest in medicinal chemistry. Its structure combines several key features:
-
A tert-butoxycarbonyl (Boc) protecting group , which imparts significant lipophilicity.
-
A strained azetidine ring , a desirable motif in modern drug design for its ability to provide novel three-dimensional exit vectors.
-
A fluoroethoxy side chain , which can modulate properties like metabolic stability and basicity (pKa) of a potential final drug molecule.
The solubility of this intermediate is a crucial factor influencing its practical application. Poor solubility can lead to significant challenges in:
-
Synthetic Chemistry: Difficulty in achieving homogeneous reaction conditions, leading to poor yields and reproducibility.
-
Purification: Precipitation during chromatography or crystallization, complicating isolation and purity.
-
Biological Screening: Inaccurate assay results due to compound precipitation in aqueous buffers.[1]
-
Formulation: Challenges in developing suitable dosing vehicles for preclinical in vivo studies.[1]
This guide provides the foundational knowledge and actionable protocols to systematically evaluate the solubility of this compound.
Predicting Solubility: A Structural Analysis
The overall solubility of an organic molecule is a balance of its interactions with the solvent versus the energy of its crystal lattice.[1][2] The functional groups present in this compound each contribute to its predicted solubility profile.[3][4]
-
N-Boc Group: The large, non-polar tert-butyl group is the dominant structural feature. It significantly increases lipophilicity and is expected to drive solubility in non-polar organic solvents while drastically reducing aqueous solubility.[3]
-
Fluoroethoxy Group: The ether oxygen can act as a hydrogen bond acceptor, which may slightly improve solubility in polar solvents.[4] The fluorine atom increases polarity but also hydrophobicity. Its effect can be complex; in some cases, strategic fluorination can disrupt crystal packing and improve solubility, while in others, the increase in hydrophobicity dominates.[5]
-
Azetidine Ring & Carboxylate: The core structure contains polar elements (nitrogen and carbonyl oxygens) that can interact with polar solvents.
Based on this analysis, a general qualitative solubility prediction can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Hexanes | Soluble to Freely Soluble | Dominated by the lipophilic N-Boc group. |
| Polar Aprotic | DCM, THF, EtOAc, Acetone | Freely Soluble | Good balance of lipophilic and polar interactions. |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Capable of hydrogen bonding, but the large Boc group limits extensive solvation. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) | Poorly Soluble to Insoluble | The high lipophilicity is expected to result in very low solubility in water.[2] |
Methodologies for Experimental Solubility Determination
While predictions are useful, empirical determination is essential for accurate data. The two primary types of solubility measured in drug discovery are kinetic and thermodynamic.[1][6]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration of a compound in solution before it begins to precipitate after being rapidly introduced from a high-concentration DMSO stock.[7][8] This method is high-throughput and reflects the conditions of many in vitro biological assays.[1]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[9][10] This is the "gold standard" measurement, crucial for understanding bioavailability and for formulation development.[9][10]
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol describes a common method using nephelometry (light scattering) to detect precipitation.[1][7]
Objective: To rapidly determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]
-
Plate Preparation: In a 96-well microplate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to multiple wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[7]
-
Measurement: Measure the light scattering in each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or absorbance compared to buffer-only controls.
Solvent Selection for Practical Applications
Choosing the right solvent is critical for synthesis, purification, and formulation. Solvent selection guides, such as those developed by GSK and Sanofi, provide a framework for choosing solvents based on safety, health, and environmental impact. [11][12][13][14][15] Table 2: Recommended Solvents for Different Applications
| Application | Recommended Solvents | Rationale & Considerations |
| Reaction Medium | Toluene, 2-MeTHF, CPME | Good solubilizing power for non-polar reagents. Higher boiling points are suitable for heated reactions. |
| Work-up/Extraction | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Good balance of solubility and immiscibility with water. Relatively low environmental impact. |
| Chromatography | Heptane/EtOAc, DCM/Methanol | Gradients of these systems are effective for purifying compounds of intermediate polarity. |
| Crystallization | Isopropanol (IPA), Ethanol, Heptane/EtOAc mixtures | An ideal system is one where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. |
| NMR/Analysis | CDCl₃, DMSO-d₆ | Standard deuterated solvents where the compound is expected to be fully soluble. |
Conclusion
References
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OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])
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Kinetic Solubility Assays Protocol - AxisPharm. (URL: [Link])
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The Essential of the Solubility for Drug Action - Crimson Publishers. (URL: [Link])
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How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? - Quora. (URL: [Link])
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Spectroscopic Characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a key building block in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic data, rigorously justified by established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations herein are grounded in data from structurally analogous compounds, offering a robust framework for the analysis of this and similar azetidine derivatives. This document is intended to serve as an in-depth resource for researchers in drug discovery and development, providing both the theoretical underpinnings and practical insights necessary for the structural elucidation of novel small molecules.
Introduction
This compound is a fluorinated azetidine derivative of significant interest in the synthesis of pharmacologically active compounds. The azetidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a fluoroethoxy side chain can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. Accurate and unambiguous structural confirmation of this building block is paramount for its effective use in multi-step syntheses. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of such structural elucidation. This guide provides a detailed exposition of the expected spectroscopic data for the title compound, complete with protocols for data acquisition and in-depth interpretation of the spectral features.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic data for this molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~4.60 - 4.40 | dt | 2H | F-CH₂- | The strong deshielding effect of the adjacent fluorine atom results in a downfield chemical shift. The signal will be a doublet of triplets due to coupling with the adjacent methylene protons and the fluorine atom. |
| ~4.10 - 3.90 | m | 2H | Azetidine CH₂ (positions 2 & 4) | These protons are adjacent to the nitrogen atom of the carbamate and are expected to be in this region. The multiplicity will be complex due to coupling with each other and the C3 proton. |
| ~3.80 - 3.60 | t | 2H | -O-CH₂- | These protons are deshielded by the adjacent oxygen atom. The signal will be a triplet due to coupling with the F-CH₂ protons. |
| ~3.70 - 3.50 | m | 1H | Azetidine CH (position 3) | This proton is deshielded by the adjacent oxygen atom of the ethoxy group. The multiplicity will be a multiplet due to coupling with the azetidine methylene protons. |
| ~1.45 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in a shielded region of the spectrum. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is summarized below. Chemical shifts (δ) are referenced to the solvent peak.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~156 | C=O (carbamate) | The carbonyl carbon of the Boc protecting group is highly deshielded. |
| ~83 (d, J ≈ 170-180 Hz) | F-CH₂- | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant and is significantly deshielded. |
| ~80 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~70 | -O-CH₂- | The carbon atom adjacent to the ether oxygen is deshielded. |
| ~68 | Azetidine CH (position 3) | This carbon is deshielded by the attached oxygen atom. |
| ~55 | Azetidine CH₂ (positions 2 & 4) | The carbon atoms adjacent to the nitrogen of the carbamate. |
| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Predicted ¹⁹F NMR Spectrum
A single resonance is expected in the ¹⁹F NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~ -220 to -230 | t | -CH₂F | The fluorine atom in a primary fluoroalkane typically resonates in this region. The signal will be a triplet due to coupling with the adjacent methylene protons. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
Instrument Parameters (¹⁹F NMR):
-
Spectrometer: 376 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2975 - 2850 | Strong | C-H stretch | Aliphatic |
| 1695 - 1710 | Strong | C=O stretch | Carbamate |
| 1250 - 1050 | Strong | C-O stretch | Ether and Carbamate |
| 1170 - 1150 | Strong | C-N stretch | Azetidine |
| 1050 - 1000 | Strong | C-F stretch | Fluoroalkane |
Interpretation of Key IR Absorptions
-
C=O Stretch (Carbamate): The strong absorption band around 1700 cm⁻¹ is highly characteristic of the carbonyl group in the Boc protecting group. Its position indicates a saturated ester-like environment.
-
C-O Stretch (Ether and Carbamate): A strong, broad absorption in the fingerprint region between 1250 and 1050 cm⁻¹ will arise from the C-O stretching vibrations of both the ether linkage and the carbamate group.[1][2]
-
C-F Stretch: A strong band in the 1050-1000 cm⁻¹ region is indicative of the C-F single bond stretch.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the liquid sample directly onto the crystal.
-
Acquire the spectrum.
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FT-IR) with ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Molecular Formula: C₁₀H₁₈FNO₃
-
Molecular Weight: 219.25 g/mol
-
Predicted [M+H]⁺: m/z 220.1343
-
Predicted [M+Na]⁺: m/z 242.1162
Predicted Fragmentation Pattern
The fragmentation of the N-Boc protected azetidine ring is expected to be a dominant process in the mass spectrum.
Caption: Predicted fragmentation pathway of this compound.
Key Fragmentation Pathways:
-
Loss of isobutylene (-56 Da): A characteristic fragmentation of the tert-butyl group, leading to a prominent peak at m/z 164.
-
Loss of the Boc group (-100 Da): Cleavage of the entire tert-butyloxycarbonyl group results in a fragment at m/z 120.
-
Formation of the azetidinium ion: Further fragmentation of the m/z 120 ion can lead to the formation of a stable azetidinium species.
Experimental Protocol for ESI-MS
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.[3]
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Conclusion
This technical guide has presented a comprehensive spectroscopic characterization of this compound based on predicted data. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra provides a robust framework for the structural confirmation of this important synthetic building block. The provided experimental protocols offer practical guidance for acquiring high-quality data. By integrating predicted data with established spectroscopic principles and data from analogous structures, this guide serves as an authoritative resource for researchers engaged in the synthesis and application of novel azetidine derivatives in drug discovery and development.
References
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Proprep. (n.d.). Describe the characteristic IR absorption bands for an ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Azetidine Derivatives
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry impart favorable physicochemical properties to parent molecules, including enhanced metabolic stability, improved solubility, and increased binding affinity. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by azetidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antimicrobial, anticancer, and neurological activities, and explore their potential as enzyme inhibitors. This guide is designed to be a practical resource, offering not only a thorough scientific review but also detailed, field-proven experimental protocols to empower researchers in their exploration of this versatile scaffold.
The Azetidine Ring: A Unique Chemical Entity
The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain is a key determinant of its chemical reactivity and biological activity.[1] Unlike its more strained three-membered counterpart, aziridine, the azetidine ring is generally more stable and easier to handle, yet reactive enough to participate in a variety of chemical transformations.[1] This balance of stability and reactivity makes it an attractive scaffold for medicinal chemists.
The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:
-
Conformational Rigidity: The puckered nature of the azetidine ring restricts the conformational freedom of the molecule, which can lead to a more defined interaction with its biological target and potentially higher binding affinity.[2]
-
Improved Physicochemical Properties: Azetidine derivatives often exhibit enhanced solubility and metabolic stability compared to their less constrained analogues.[3]
-
Novel Chemical Space: The unique three-dimensional shape of the azetidine ring allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.
Antimicrobial Activities of Azetidine Derivatives
The search for novel antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Azetidine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[4][5][6]
Antibacterial Activity
Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics, with penicillin being a prominent example.[4] The antibacterial mechanism of β-lactams involves the inhibition of bacterial cell wall synthesis.[7] The strained four-membered ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, leading to irreversible acylation and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall biosynthesis.[7]
Beyond the classical β-lactams, novel azetidine derivatives are being explored for their antibacterial potential.[5][8] These compounds may exhibit different mechanisms of action, highlighting the versatility of the azetidine scaffold in antibacterial drug design.
Antifungal Activity
Several studies have reported the antifungal activity of azetidine derivatives.[4][5] For instance, novel azetidine-tethered chitosan derivatives have shown significant inhibitory effects against Aspergillus fumigatus. The precise mechanisms of antifungal action are still under investigation but may involve disruption of the fungal cell wall or membrane, or inhibition of essential fungal enzymes.
Anticancer Potential of Azetidine Derivatives
The development of targeted anticancer therapies is a major focus of modern oncology research. Azetidine-containing compounds have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[4][9][10]
Inhibition of Tubulin Polymerization
A key mechanism of action for several anticancer azetidine derivatives is the inhibition of tubulin polymerization.[11][12] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[11] Certain chiral azetidin-2-ones have been identified as potent tubulin polymerization inhibitors, exhibiting IC50 values in the nanomolar range against various cancer cell lines.[12]
Targeting Signaling Pathways
Azetidine derivatives have also been developed as inhibitors of key signaling pathways implicated in cancer progression. One notable target is the Signal Transducer and Activator of Transcription 3 (STAT3).[13] Constitutive activation of STAT3 is observed in many human tumors and promotes cell proliferation, survival, and angiogenesis.[14] Novel azetidine amides have been discovered as potent and direct STAT3 inhibitors, representing a promising therapeutic strategy for cancers with aberrant STAT3 signaling.[13]
Neurological Applications of Azetidine Derivatives
The unique structural features of the azetidine ring make it a valuable scaffold for the design of neurologically active compounds.[3] Its conformational rigidity can lead to high receptor selectivity and improved pharmacokinetic properties, which are crucial for drugs targeting the central nervous system (CNS).[3]
GABA Uptake Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Modulation of GABAergic neurotransmission is a key strategy for the treatment of various neurological and psychiatric disorders, including epilepsy and anxiety. Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown potent inhibitory activity against GABA transporters (GATs). Specifically, certain azetidin-2-ylacetic acid derivatives have demonstrated high potency at the GAT-1 transporter.
Azetidine Derivatives as Enzyme Inhibitors
The constrained nature of the azetidine ring makes it an excellent scaffold for designing enzyme inhibitors with high specificity.
Azetidine-2-carboxylic Acid: A Proline Mimic
Azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid, is a structural analogue of proline.[15] This mimicry allows AZE to be incorporated into proteins in place of proline, leading to altered protein structure and function.[15] This property has been exploited in various biological studies and holds potential for therapeutic applications.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of azetidine derivatives. The rationale behind the experimental choices is highlighted to provide a deeper understanding of the assays.
Antimicrobial Susceptibility Testing
Rationale: The initial screening of novel compounds for antimicrobial activity is crucial. The broth microdilution and disk diffusion methods are standardized, reliable, and widely used techniques to determine the minimum inhibitory concentration (MIC) and susceptibility of bacteria to antimicrobial agents.[2][4]
6.1.1. Broth Microdilution Method for MIC Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7]
-
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
-
6.1.2. Agar Disk Diffusion Method
-
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[12][17]
-
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation of Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[4]
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the azetidine derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC.[2]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][18][19] It is a widely used method for screening potential anticancer drugs.[20][21]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Tubulin Polymerization Assay
Rationale: This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin, providing mechanistic insight into its anticancer activity.[9][11]
-
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1][23][24]
-
Procedure (Fluorescence-based):
-
Reagent Preparation: Prepare a reaction buffer containing purified tubulin, GTP (as an energy source), and a fluorescent reporter dye (e.g., DAPI).
-
Compound Addition: Add the azetidine derivative at various concentrations to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Compare the polymerization curves of treated samples to a control (no compound) to determine if the compound inhibits or enhances tubulin polymerization.
-
Table 1: Summary of Biological Activities and Assay Methods
| Biological Activity | Target/Mechanism | Key In Vitro Assay(s) | Endpoint(s) |
| Antibacterial | Bacterial Cell Wall Synthesis (PBPs) | Broth Microdilution, Agar Disk Diffusion | MIC, Zone of Inhibition |
| Anticancer | Tubulin Polymerization | Tubulin Polymerization Assay | Inhibition/Enhancement of Polymerization |
| STAT3 Signaling Pathway | STAT3 Luciferase Reporter Assay | Inhibition of STAT3 Activity | |
| General Cytotoxicity | MTT Assay | Cell Viability, IC50 | |
| Neurological | GABA Uptake (GAT-1) | Radioligand Binding/Uptake Assay | Inhibition of GABA Uptake, IC50 |
Future Perspectives and Conclusion
The azetidine scaffold has proven to be a remarkably versatile and valuable motif in the design of novel therapeutic agents. The unique chemical and physical properties conferred by this strained four-membered ring have led to the discovery of potent compounds with a wide array of biological activities. The continued exploration of azetidine chemistry, coupled with sophisticated biological screening and mechanistic studies, will undoubtedly lead to the development of new and improved drugs for a variety of diseases. This guide provides a solid foundation for researchers to understand the potential of azetidine derivatives and to design and execute experiments to further elucidate their therapeutic promise.
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Introduction: The Strategic Convergence of Strain and Fluorine
An In-depth Technical Guide to Fluorinated Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Saturated heterocycles are foundational scaffolds, and among them, the four-membered azetidine ring has emerged from a niche curiosity to a privileged motif.[1][2] Its inherent ring strain lends itself to unique three-dimensional exit vectors and conformational rigidity, offering a distinct alternative to the more common pyrrolidine and piperidine rings.[1][3] Azetidines can improve aqueous solubility and metabolic stability while serving as versatile bioisosteres for a range of functionalities.[1]
Concurrently, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry, with over half of newly approved drugs in some years containing this element.[4] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including basicity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions.[5][6][7]
This guide explores the powerful synergy achieved by combining these two strategies: the fluorinated azetidine. This motif leverages the structural benefits of the strained ring system with the nuanced modulatory effects of fluorine, providing medicinal chemists with a powerful tool to navigate complex structure-activity relationships (SAR) and overcome drug design challenges. We will delve into the profound impact of fluorination on the core properties of the azetidine scaffold, detail key synthetic methodologies, and showcase its application in contemporary drug discovery programs.
Part 1: The Physicochemical Impact of Fluorinating the Azetidine Core
The decision to introduce fluorine to an azetidine ring is a deliberate one, aimed at predictably modulating key molecular properties that govern a drug's behavior. The causality behind these changes is rooted in the powerful inductive and stereoelectronic effects of the fluorine atom.
Modulation of Basicity (pKa)
The basicity of the azetidine nitrogen is a critical parameter, influencing salt formation, solubility, and off-target activity, particularly hERG inhibition. Fluorination provides a reliable method for attenuating this basicity.
-
Causality: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). When placed at the C3 position of the azetidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds. This reduces the availability of the nitrogen's lone pair for protonation, thereby lowering the pKa of the conjugate acid.[4] The effect is additive; gem-difluorination at the C3 position reduces basicity more significantly than monofluorination.[4]
-
Expert Insight: This pKa modulation is a key strategy for mitigating mechanism-based toxicities. For instance, reducing the basicity of a lead compound can prevent its sequestration in acidic lysosomes or decrease its affinity for undesired ion channels, improving the therapeutic window. The distance-dependent nature of the inductive effect is a predictable tool for fine-tuning the pKa to a desired range.[4]
Impact on Lipophilicity (LogP)
While the effect on pKa is generally predictable, the impact of fluorination on lipophilicity is highly context-dependent and illustrates the nuanced role of fluorine in drug design.
-
Causality: The replacement of a C-H bond with a C-F bond can either increase or decrease LogP.[4] This duality arises from a conflict between two effects:
-
Increased Hydrophobicity: A single fluorine atom is more hydrophobic than a hydrogen atom.
-
Altered Dipole Moment: The highly polar C-F bond significantly alters the molecule's local dipole and overall electrostatic potential surface. This can lead to increased interactions with the polar water phase, thereby decreasing lipophilicity (LogP).[8]
-
-
Expert Insight: The net effect on LogP depends on the molecule's overall topology and the orientation of the C-F bond(s) relative to other functional groups.[4] For simple fluorinated azetidines, the introduction of fluorine often leads to a slight decrease or negligible change in LogP as the polar effects can dominate. This is a highly desirable outcome in drug discovery, as it allows for basicity reduction without the common penalty of increased lipophilicity.
Conformational Control
Fluorination can impose significant conformational constraints on the flexible azetidine ring, a phenomenon that can be exploited to lock in a bioactive conformation.
-
Causality: The azetidine ring exists in a puckered conformation. The introduction of fluorine can influence this pucker through stereoelectronic effects, such as a stabilizing charge–dipole interaction between the electronegative fluorine and the protonated, positively charged nitrogen (C–F···N+).[9] Hyperconjugative interactions (e.g., σCH → σ*CF) can also play a role in stabilizing specific rotamers and ring conformations.[9][10]
-
Expert Insight: This conformational locking is a powerful tool for improving binding affinity and selectivity. By pre-organizing the molecule into the conformation required for receptor binding, the entropic penalty of binding is reduced. This principle has been used to control the conformations of various N-heterocycles for applications in both medicinal chemistry and organocatalysis.[9]
Data Presentation: Physicochemical Properties of Fluorinated Azetidines
The following table summarizes the experimentally determined physicochemical properties for azetidine and its fluorinated derivatives, illustrating the concepts discussed above.
| Compound | Structure | pKa | LogP | Reference |
| Azetidine | ![]() | 11.29 | -0.16 | [4] |
| 3-Fluoroazetidine | ![]() | 8.70 | -0.19 | [4] |
| 3,3-Difluoroazetidine | ![]() | 5.86 | 0.03 | [4] |
Part 2: Synthesis of Fluorinated Azetidines
The synthetic accessibility of fluorinated azetidines has been a critical factor in their adoption by the medicinal chemistry community. Several reliable methods have been developed for their preparation.
Workflow: Synthesis of 3-Fluoroazetidines
A common and effective method for synthesizing 3-fluoroazetidines is the deoxofluorination of the corresponding 3-hydroxyazetidine precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[11]
Caption: General workflow for the synthesis of 3-fluoroazetidine via deoxofluorination.
Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine
This protocol is a representative procedure based on established deoxofluorination chemistry.[11]
Self-Validating System: The success of this reaction is validated by monitoring the consumption of the starting alcohol via Thin Layer Chromatography (TLC) and confirming the product structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq.) dropwise to the stirred solution. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and minimize the formation of elimination byproducts.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Causality Note: This neutralizes the acidic byproducts of the DAST reagent.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoroazetidine.
Synthesis of 3,3-Difluoroazetidines
The synthesis of 3,3-difluoroazetidines typically starts from N-protected azetidin-3-one. The gem-difluoro moiety is installed via deoxofluorination, often requiring more forcing conditions or more powerful reagents (e.g., DAST, Deoxo-Fluor®) compared to the monofluorination of the corresponding alcohol. The resulting N-protected 3,3-difluoroazetidine can then be deprotected under acidic conditions to provide the desired building block, often isolated as a hydrochloride salt.[12][13]
Synthesis of 2-(Trifluoromethyl)azetidines
Azetidines bearing a trifluoromethyl group, particularly at the C2 position, are of significant interest. One advanced strategy involves the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[2] These highly strained precursors react with various nucleophiles or electrophiles to open the bicyclic system, yielding diversely substituted 2-(trifluoromethyl)azetidines. This approach allows for the introduction of complexity in a single, powerful step.[2]
Part 3: Applications in Drug Discovery
The unique profile of fluorinated azetidines has led to their incorporation into a variety of drug discovery programs, where they serve as key building blocks and bioisosteric replacements.
Role as Bioisosteres
Bioisosterism—the replacement of a chemical group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry. The fluorinated azetidine motif is a highly versatile bioisostere.
-
Replacement for Larger Rings: The compact azetidine ring can replace larger, more lipophilic pyrrolidine or piperidine rings to improve physicochemical properties like solubility while maintaining key vector orientations for receptor binding. Fluorination further tunes the pKa to match the parent scaffold if needed.
-
Carbonyl and Gem-Dimethyl Replacement: Like oxetanes, azetidines are effective non-classical bioisosteres for carbonyl and gem-dimethyl groups.[1][14] This replacement can enhance metabolic stability and aqueous solubility. The fluorinated versions act as bioisosteres for more polar groups like ketones or amides, introducing polarity and conformational control.[4]
Caption: The role of fluorinated azetidines as versatile bioisosteres in drug design.
Case Studies and Therapeutic Areas
Fluorinated azetidines have been successfully employed in the design of inhibitors and modulators across several disease areas.
| Compound Class / Example | Therapeutic Target | Role of Fluorinated Azetidine | Reference |
| Fluorinated Azetidide Amides | Dipeptidyl Peptidase IV (DPP-IV) | The fluorinated azetidine moiety was part of a structure-activity relationship study for type 2 diabetes, with some derivatives showing potent activity. | [15] |
| Quinolone Antibacterials | Bacterial Gyrase / Topoisomerase | An azetidine ring combined with a quinolone nucleus yielded compounds with superior activity against MRSA compared to clinical fluoroquinolones. Fluorination is a common strategy in this class. | [16] |
| Ketohexokinase (KHK) Inhibitors | Ketohexokinase | A 2-(trifluoromethyl)azetidine was explored as a key structural motif in the design of KHK inhibitors for metabolic diseases. The CF₃ group lowers the nitrogen's basicity. | [2] |
| α4β7 Integrin Inhibitors | α4β7 Integrin | A 2-(trifluoromethyl)azetidine was also utilized in SAR studies for inhibitors targeting this integrin, which is implicated in inflammatory bowel disease. | [2] |
Conclusion
Fluorinated azetidines represent a sophisticated and highly effective class of building blocks for modern medicinal chemistry. They offer a rare combination of desirable attributes: a strained, three-dimensional scaffold that provides novel exit vectors, coupled with the ability to precisely modulate fundamental physicochemical properties through fluorination. The predictable control over basicity, coupled with favorable impacts on lipophilicity, conformation, and metabolic stability, makes this motif a powerful tool for lead optimization. As synthetic methods become more robust and diverse, the application of fluorinated azetidines is set to expand, enabling the design of next-generation therapeutics with superior "drug-like" properties and unlocking new chemical space for challenging biological targets.
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Shynder, L., et al. (2022). Figure: (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]
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Remete, A. M., & Kiss, L. (2019). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. European Journal of Organic Chemistry, 2019(38), 6439-6461. [Link]
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Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3843-3873. [Link]
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Gurbych, O., et al. (2021). Figure: Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. [Link]
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ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. [Link]
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
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Peat, A. J., et al. (1998). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(22), 3249-3254. [Link]
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O'Hagan, D. (2012). Figure: The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. [Link]
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Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Guesné, S. J. J., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(31), 7857-7861. [Link]
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Liu, W., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances, 13(4), 2267-2273. [Link]
-
Bozhok, T., et al. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Advances in Biological Chemistry, 15(05), 112-122. [Link]
-
Gill, H., et al. (2016). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 35-49. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. [Link]
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Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8516-8521. [Link]
-
Singh, A., & Singh, R. K. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1218-1234. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Moss, S. W., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6613. [Link]
-
Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(22), 8516-8521. [Link]
-
El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4053. [Link]
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PubChem. (n.d.). 2-(2-Fluorophenyl)azetidine-3-carboxylic acid. [Link]
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Grygorenko, O. O. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3465. [Link]
-
Al-Maharik, N. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(23), 6848-6865. [Link]
-
Scott, J. S., et al. (2020). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4066-4082. [Link]
-
Al-Maharik, N. (2021). Fluorinated Rings: Conformation and Application. Semantic Scholar. [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluoroalkoxy-Substituted Azetidines
The azetidine scaffold is a privileged motif in modern medicinal chemistry, often employed as a bioisostere for larger, more lipophilic rings.[1] Its rigid, three-dimensional structure can improve metabolic stability, enhance aqueous solubility, and provide novel vectors for exploring chemical space. The introduction of a fluoroalkoxy moiety at the C-3 position further modulates the molecule's properties. The highly electronegative fluorine atom can alter the local electronic environment, influence pKa, and form key hydrogen bond interactions with biological targets, while often improving pharmacokinetic profiles.
This document provides a detailed, two-step protocol for the synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a valuable building block for drug discovery programs. The synthesis begins with the commercially available starting material, 1-Boc-3-azetidinone.[2][3][4]
Synthetic Overview & Mechanistic Rationale
The transformation from a ketone to an ether necessitates a two-step approach. A direct conversion is not feasible; therefore, the synthesis is logically divided into a reduction followed by an etherification.
Overall Reaction Scheme:
Pillar 1: Causality Behind the Synthetic Route
-
Step 1: Ketone Reduction. The carbonyl group of 1-Boc-3-azetidinone is first reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild, selective reducing agent that is highly effective for ketones while being compatible with the Boc-protecting group and the azetidine ring. Its operational simplicity and safety profile make it superior to stronger reducing agents like lithium aluminum hydride (LAH) for this substrate.
-
Step 2: Williamson Ether Synthesis. This classic Sɴ2 reaction is the most direct method for forming the target ether.[5][6][7] The reaction requires the deprotonation of the alcohol intermediate, 1-Boc-3-hydroxyazetidine, to form a potent alkoxide nucleophile. Sodium hydride (NaH), a strong, non-nucleophilic base, is ideal for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.[5][7] The resulting alkoxide then displaces a halide from a 2-fluoroethyl electrophile (e.g., 2-bromo-1-fluoroethane) to form the C-O ether bond. The choice of a polar aprotic solvent like THF or DMF is crucial as it solvates the sodium cation without hindering the reactivity of the alkoxide nucleophile.[7][8]
Experimental Protocols
Part A: Reduction of 1-Boc-3-azetidinone to tert-Butyl 3-hydroxyazetidine-1-carboxylate
This protocol details the selective reduction of the ketone to the corresponding alcohol.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-Boc-3-azetidinone | 171.19 | 5.00 g | 29.2 | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| Sodium borohydride (NaBH₄) | 37.83 | 1.66 g | 43.8 | 1.5 |
| Deionized Water | 18.02 | ~150 mL | - | - |
| Brine (sat. NaCl) | - | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-azetidinone (5.00 g, 29.2 mmol).[3]
-
Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.66 g, 43.8 mmol) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (~50 mL) at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Aqueous Workup: To the remaining aqueous residue, add ethyl acetate (100 mL) and deionized water (100 mL). Transfer to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate as a colorless oil or white solid. The product is often of sufficient purity to be used in the next step without further purification. Expected yield: >90%.
Part B: Etherification to Synthesize this compound
This protocol describes the Williamson ether synthesis to form the final product. Extreme caution is required when handling sodium hydride.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 4.50 g | 26.0 | 1.0 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 (as pure NaH) | 1.25 g | 31.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
| 1-Bromo-2-fluoroethane | 126.96 | 4.95 g (3.2 mL) | 39.0 | 1.5 |
| Saturated Aqueous NH₄Cl | - | ~50 mL | - | - |
| Deionized Water | 18.02 | ~100 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.25 g, 31.2 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) via syringe. Cool the suspension to 0 °C in an ice-water bath.
-
Alcohol Addition: Dissolve tert-Butyl 3-hydroxyazetidine-1-carboxylate (4.50 g, 26.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension at 0 °C over 30 minutes. Safety Note: Hydrogen gas is evolved during this step. Ensure proper ventilation and an inert atmosphere.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-fluoroethane (3.2 mL, 39.0 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC for the disappearance of the starting alcohol.
-
Quenching: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Aqueous Workup: Add deionized water (100 mL) and ethyl acetate (100 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization (Self-Validation)
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) is typically effective.
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical methods.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ ~4.6-4.5 (t, 1H, OCHF), δ ~4.2-3.8 (m, 5H, azetidine CH₂'s and OCH₂), δ ~3.7-3.6 (t, 1H, OCH₂CHF), δ 1.45 (s, 9H, Boc group). |
| ¹⁹F NMR (CDCl₃) | A triplet of triplets (tt) is expected in the region of δ -220 to -230 ppm. |
| ¹³C NMR (CDCl₃) | δ ~156 (C=O), δ ~83 (d, J=170-180 Hz, CH₂F), δ ~80 (Boc quat. C), δ ~70-65 (m, Azetidine C3 and OCH₂), δ ~55 (m, Azetidine C2/4), δ ~28 (Boc CH₃). |
| HRMS (ESI) | Calculated for C₁₀H₁₈FNO₃ [M+H]⁺. The observed mass should be within 5 ppm of the calculated mass. |
Synthetic Workflow Diagram
The following diagram illustrates the complete process from starting material to final, characterized product.
Caption: Workflow for the two-step synthesis and purification of the target compound.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 2 | 1. Incomplete deprotonation of the alcohol. 2. Moisture in reagents/glassware. 3. Poor quality NaH. | 1. Ensure 1.2 equivalents of NaH are used. Allow sufficient time (1 hr) for full deprotonation before adding the electrophile. 2. Flame-dry all glassware. Use anhydrous solvents.[8] 3. Use freshly opened NaH. |
| Incomplete Reaction in Step 2 | 1. Insufficient reaction time or temperature. 2. Poor leaving group on the electrophile. | 1. If the reaction stalls at room temperature, gently heat to 40-50 °C. 2. While 1-bromo-2-fluoroethane is effective, 1-iodo-2-fluoroethane could be used for higher reactivity, though it is less stable. |
| Side Product Formation | Elimination of HBr from 1-bromo-2-fluoroethane to form fluoroethene. | This is generally minor with primary halides. Ensure the reaction is not overheated, as higher temperatures can favor elimination. |
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Unknown. (n.d.). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic N-Boc Protection of 3-(2-fluoroethoxy)azetidine for Drug Discovery Scaffolds
Abstract
This technical guide provides a comprehensive, field-proven protocol for the N-Boc protection of 3-(2-fluoroethoxy)azetidine, a valuable building block in medicinal chemistry. The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group is critical for preventing unwanted side reactions and enabling selective functionalization at other molecular sites during the synthesis of complex pharmaceutical agents.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and adaptability for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization, thereby creating a self-validating system for achieving high-yield, high-purity tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate.
Introduction: The Strategic Importance of Azetidines and N-Boc Protection
Azetidines are four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery.[1] Their inherent ring strain and three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, including improved solubility and metabolic stability. The specific substrate, 3-(2-fluoroethoxy)azetidine, introduces a fluorinated side chain, a common strategy to enhance metabolic stability and membrane permeability.[3]
To effectively utilize this versatile building block in multi-step syntheses, the nucleophilicity of the secondary amine within the azetidine ring must be temporarily masked. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its robustness under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5] This orthogonality is crucial when subsequent synthetic steps might involve bases or nucleophiles that would otherwise react with the unprotected azetidine nitrogen.[4]
Reaction Mechanism and Core Principles
The N-Boc protection of 3-(2-fluoroethoxy)azetidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the azetidine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide gas.[6]
The reaction is often facilitated by the addition of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The base serves two primary functions: it deprotonates the starting material if it is provided as an amine salt (e.g., hydrochloride), and it neutralizes the protonated amine intermediate that forms during the reaction, which can accelerate the process.[4]
Figure 1: Conceptual workflow of the N-Boc protection reaction.
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, maintaining the stoichiometry.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Amount (mmol) | Mass/Volume | Molarity (M) |
| 3-(2-Fluoroethoxy)azetidine hydrochloride | 1344700-64-6 | 155.60 | 10.0 | 1.56 g | N/A |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 11.0 (1.1 eq) | 2.40 g | N/A |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12.0 (1.2 eq) | 1.67 mL | N/A |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | N/A | 50 mL | N/A |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | N/A | N/A | 2 x 30 mL | N/A |
| Brine | N/A | N/A | N/A | 30 mL | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | ~2-3 g | N/A |
Step-by-Step Procedure
-
Free-Basing the Amine Salt:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-fluoroethoxy)azetidine hydrochloride (1.56 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir to create a suspension.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred suspension. The addition of base is crucial to neutralize the hydrochloride salt, liberating the free secondary amine required for the reaction.
-
Allow the mixture to stir at 0 °C for 15-20 minutes.
-
-
N-Boc Protection:
-
To the same flask, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. A slight excess of Boc₂O ensures complete consumption of the starting amine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) on silica gel plates.
-
Eluent System: A typical starting point is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: The starting amine is often visualized with a potassium permanganate (KMnO₄) stain, while the Boc-protected product, being less polar, will have a higher Rf value and can be visualized with KMnO₄ or sometimes by heating after staining with p-anisaldehyde. The reaction is considered complete when the starting amine spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining acidic species and helps to remove the triethylammonium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a colorless to pale yellow oil.
-
If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). This will remove any unreacted Boc₂O and other minor impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as the final product.
-
Sources
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- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. total-synthesis.com [total-synthesis.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Leveraging tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of Fluorinated Azetidines in Modern Medicinal Chemistry
The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures towards more three-dimensional and functionally complex scaffolds. In this context, saturated heterocycles have become indispensable design elements. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and conformational rigidity can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) exploration when compared to larger, more flexible rings like piperidine or pyrrolidine.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]
The strategic incorporation of fluorine into drug candidates is another well-established strategy to optimize molecular properties. The introduction of fluorine or fluoroalkyl groups can modulate lipophilicity, pKa, and metabolic stability, often by blocking sites of oxidative metabolism, with minimal steric impact.[3] The 2-fluoroethoxy group, in particular, offers a unique combination of properties. The fluorine atom can lower the basicity of the ether oxygen and engage in favorable non-covalent interactions with biological targets, while the ethoxy linker provides a degree of conformational flexibility.
This application note provides a detailed guide for researchers and drug development professionals on the use of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate , a valuable building block that combines the benefits of both the azetidine scaffold and a fluoroalkoxy substituent. We present its physicochemical properties, a robust synthetic protocol, and detailed methodologies for its derivatization, empowering chemists to strategically incorporate this moiety into their drug discovery programs.
Physicochemical Properties and Design Rationale
The unique combination of the N-Boc-azetidine core and the 3-(2-fluoroethoxy) substituent provides a compelling set of physicochemical properties for drug design. The strategic placement of these functionalities allows for a nuanced modulation of a lead compound's profile.
| Property | Estimated Value/Characteristic | Rationale and Impact in Drug Discovery |
| Molecular Weight | 233.28 g/mol | Provides a moderately sized, sp³-rich building block, contributing to increased three-dimensionality without excessive molecular weight gain. |
| Calculated LogP | ~1.2 | The fluoroethoxy group offers a moderate increase in lipophilicity compared to a simple hydroxy or methoxy group, which can enhance cell permeability and target engagement. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | The ether oxygen and carbamate carbonyl contribute to polarity, which can improve aqueous solubility and interactions with polar residues in a binding pocket. |
| pKa (of deprotected amine) | ~8.5 - 9.0 | The fluorine atom's electron-withdrawing effect is expected to slightly lower the basicity of the azetidine nitrogen compared to an unsubstituted azetidine, which can influence oral absorption and off-target ion channel interactions. |
| Metabolic Stability | High (predicted) | The C-F bond is highly stable, and the fluoroethoxy group can serve as a metabolic blocker, preventing P450-mediated O-dealkylation, a common metabolic pathway for alkoxy groups.[4] |
Strategic Advantages of the 3-(2-fluoroethoxy)azetidine Moiety:
-
Vector for SAR Exploration: The azetidine nitrogen, after deprotection, provides a readily accessible point for diversification, allowing for the introduction of a wide range of substituents to probe the chemical space around a target.
-
Improved Pharmacokinetics: The combination of the polar azetidine ring and the moderately lipophilic fluoroethoxy side chain can lead to an overall balanced profile of solubility and permeability, which is often crucial for oral bioavailability.
-
Enhanced Metabolic Stability: The fluoroethoxy group is less prone to oxidative metabolism compared to a simple ethoxy or methoxy group, potentially leading to a longer half-life and reduced metabolic clearance of the final drug candidate.
Synthesis of this compound
This building block can be reliably synthesized from the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, via a Williamson ether synthesis.
Caption: Synthetic route to the title building block.
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-fluoroethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous THF (to a concentration of ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise to the suspension at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.
Application Protocols: Incorporation into Lead Structures
The true utility of this compound lies in its role as a precursor to the 3-(2-fluoroethoxy)azetidine scaffold, which can then be coupled to a molecule of interest. This typically involves two key steps: deprotection of the Boc group, followed by N-alkylation or N-arylation.
Caption: General workflow for utilizing the building block.
Protocol 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected azetidine (1.0 eq) in DCM (to a concentration of ~0.1-0.2 M).
-
Acid Treatment: Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction (Optional, for free base): For subsequent reactions requiring the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, filter, and concentrate. The resulting free amine is often used immediately. For many coupling reactions, the TFA or HCl salt can be used directly.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the deprotected azetidine with an aryl halide.
Materials:
-
3-(2-Fluoroethoxy)azetidine (as the free base or salt, 1.2 eq)
-
Aryl halide (e.g., aryl bromide or chloride, 1.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, heating block, inert atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the 3-(2-fluoroethoxy)azetidine.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated azetidine product.
Protocol 4: N-Alkylation via Reductive Amination
This method is ideal for introducing alkyl groups via reaction with an aldehyde or ketone followed by in-situ reduction.
Materials:
-
3-(2-Fluoroethoxy)azetidine (as the free base or salt, 1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)
-
Solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Imine Formation: To a solution of the azetidine and the carbonyl compound in the chosen solvent, add a catalytic amount of acetic acid (if using the amine salt, an additional equivalent of a non-nucleophilic base like triethylamine may be needed to liberate the free amine). Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, concentrate, and purify by flash column chromatography to yield the N-alkylated product.
Conclusion
This compound is a highly valuable and versatile building block for contemporary drug discovery. It provides a strategic entry point to novel chemical space, enabling the synthesis of sp³-rich compounds with potentially superior pharmacokinetic and pharmacodynamic properties. The combination of the conformationally constrained azetidine ring and the metabolically robust fluoroethoxy side chain offers a powerful tool for medicinal chemists to address common challenges in lead optimization, such as metabolic instability and poor solubility. The protocols detailed in this application note provide a practical guide for the synthesis and derivatization of this promising scaffold, facilitating its broader application in the development of next-generation therapeutics.
References
-
Fluorine in Medicinal Chemistry. J. Med. Chem. A comprehensive review on the role of fluorine in drug design. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Drug Discovery Today. An article discussing the impact of fluorination on metabolic stability and other drug properties. [Link]
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. J. Org. Chem. A publication detailing the synthesis of a related fluorinated azetidine building block, providing context for synthetic strategies. [Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. A review highlighting the increasing importance of the azetidine scaffold in drug discovery. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. This article provides a synthetic route to tert-butyl 3-hydroxyazetidine-1-carboxylate, a key precursor. [Link]
-
Azetidines of pharmacological interest. Arch Pharm (Weinheim). A review discussing the synthesis and diverse pharmacological activities of azetidine-containing compounds. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. A guide to the mechanism and application of the Buchwald-Hartwig amination reaction. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. An overview of the Williamson ether synthesis, a key reaction for preparing the title compound. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The field of targeted protein degradation (TPD) utilizing Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, enabling the knockdown of previously "undruggable" proteins.[1] The efficacy of a PROTAC molecule, a heterobifunctional entity composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is critically dependent on the linker's architecture.[1][2] Historically dominated by flexible polyethylene glycol (PEG) and alkyl chains, the trend is shifting towards more sophisticated, rigid, and functionalized linkers that offer superior control over the ternary complex geometry and improved physicochemical properties.[1][3] This guide details the strategic application of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate , a novel building block for PROTAC linkers, designed to impart rigidity, modulate polarity, and enhance metabolic stability.
Introduction: The Pivotal Role of the PROTAC Linker
A PROTAC's mechanism of action relies on inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker is not a passive spacer but an active determinant of the PROTAC's success, influencing:
-
Ternary Complex Formation and Stability: The linker's length and rigidity dictate the spatial orientation of the two ligands, which is crucial for forming a productive ternary complex (POI-PROTAC-E3 Ligase).[5]
-
Physicochemical Properties: The linker composition significantly impacts solubility, cell permeability, and metabolic stability—key determinants of a drug's pharmacokinetic profile.[2][6]
-
Selectivity and Potency: Subtle changes in the linker can alter degradation efficiency and even the selectivity profile of the PROTAC.[7]
The traditional "trial-and-error" approach to linker design, often involving large libraries of simple PEG or alkyl chains, is being replaced by rational design strategies incorporating more complex and rigid motifs.[1][8]
The Strategic Advantage of this compound
The structure of this compound combines three key motifs, each contributing unique advantages to PROTAC design: the azetidine ring, the fluoroethoxy group, and the Boc-protected amine.
The Azetidine Scaffold: Imparting Rigidity and Vectorial Control
The 4-membered azetidine ring serves as a rigid, non-planar scaffold. Unlike flexible alkyl chains, its conformational restriction helps to:
-
Pre-organize the PROTAC: Reducing the entropic penalty upon binding and potentially leading to more stable ternary complexes.[3]
-
Provide Defined Exit Vectors: The 3-substitution on the azetidine ring offers a precise geometric orientation for extending the linker, allowing for more predictable control over the final PROTAC structure.
-
Improve Physicochemical Properties: Saturated heterocycles like azetidine can improve properties such as solubility and reduce metabolic clearance compared to purely lipophilic linkers.[3]
The Fluoroethoxy Moiety: Modulating Permeability and Metabolic Stability
Fluorination is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[9][10][11] The incorporation of a 2-fluoroethoxy group offers several benefits:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of the PROTAC.[9]
-
Modulation of Lipophilicity: Fluorination can reduce basicity and alter lipophilicity. A single fluorine atom can lower the pKa of nearby amines and subtly modulate the octanol-water partition coefficient (logP), which is critical for balancing solubility and membrane permeability.[12]
-
Conformational Control: The gauche effect induced by the electronegative fluorine atom can influence the preferred conformation of the ethoxy chain, further reducing the flexibility of the linker.[12]
The Boc-Protected Amine: A Versatile Handle for Synthesis
The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable, yet readily cleavable, handle for synthetic elaboration. This allows for a modular and convergent synthesis of the final PROTAC molecule.
Application Notes: Strategic Incorporation into PROTACs
This building block is designed for covalent attachment to either the POI ligand (warhead) or the E3 ligase ligand. The choice of connection strategy depends on the available functional handles on the respective ligands.
Deprotection and Functionalization
The primary workflow involves the deprotection of the Boc group to reveal the secondary amine of the azetidine ring. This amine can then be functionalized in several ways.
Caption: General workflow for deprotection and functionalization.
Example Scenario: Amide Bond Formation
A common and robust method for linker conjugation is amide bond formation. In this scenario, the building block can be coupled to a ligand containing a carboxylic acid.
Workflow:
-
Activate the Carboxylic Acid: The POI or E3 ligase ligand bearing a carboxylic acid is activated using a standard coupling reagent (e.g., HATU, HOBt/EDC).
-
Boc Deprotection: The this compound is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group.
-
Coupling Reaction: The resulting free amine (as a salt) is then coupled with the activated carboxylic acid in the presence of a base (e.g., DIPEA) to form the final amide bond.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on the specific properties of the ligands being used. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of an E3 Ligase-Linker Intermediate via Amide Coupling
This protocol describes the coupling of the deprotected azetidine linker to Pomalidomide, a common Cereblon (CRBN) E3 ligase ligand, which has been functionalized with a carboxylic acid handle.
Materials:
-
This compound
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoic acid (Pomalidomide-C4-acid)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection of Azetidine Linker:
-
Dissolve this compound (1.1 eq.) in anhydrous DCM (0.2 M).
-
Add TFA (10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 3-(2-fluoroethoxy)azetidine TFA salt. This is typically used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve Pomalidomide-C4-acid (1.0 eq.) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Dissolve the crude 3-(2-fluoroethoxy)azetidine TFA salt from step 1 in a minimal amount of anhydrous DMF and add it to the activated Pomalidomide solution.
-
Add an additional amount of DIPEA (2.0 eq.) to neutralize the TFA salt.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/Methanol) to yield the desired Pomalidomide-linker conjugate.
-
Caption: Synthetic workflow for Protocol 1.
Protocol 2: Functionalization of the Fluoroethoxy Terminus
The terminal hydroxyl group of the parent alcohol, tert-Butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, can be converted to the fluoroethoxy moiety and then further functionalized. Alternatively, if the fluoroethoxy group is already installed, the other end of the linker needs to be created. For instance, the Boc-protected azetidine can be elaborated to introduce a terminal alkyne for "click" chemistry.
Materials:
-
This compound (assuming it's elaborated to have a terminal alcohol on the other side, or starting from a precursor). For this example, we assume a precursor tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is used to build the other side of the linker.
-
Propargyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation of the Alkoxide:
-
To a stirred suspension of NaH (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C, add a solution of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add propargyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography to yield tert-Butyl 3-((prop-2-yn-1-yloxy)methyl)azetidine-1-carboxylate.
-
This alkyne-functionalized linker is now ready for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified POI or E3 ligase ligand.[8][]
Data Summary and Expected Properties
The incorporation of this linker is expected to influence the PROTAC's properties in a predictable manner.
| Property | Influence of Azetidine Ring | Influence of Fluoroethoxy Group | Expected Outcome for PROTAC |
| Conformational Rigidity | High (Restricted rotation) | Moderate (Gauche effect) | Increased rigidity vs. PEG/alkyl linkers, potentially improving ternary complex stability. |
| Lipophilicity (logP) | Moderate | Modulates (generally increases) | Fine-tuning of logP is possible to optimize the balance between solubility and permeability.[12] |
| Solubility | Can improve vs. alkyl chains | Can decrease vs. hydroxyl | Dependent on the overall molecule; may require balancing with other polar groups. |
| Metabolic Stability | Generally stable | High (C-F bond strength) | Increased resistance to oxidative metabolism, leading to a longer in vivo half-life.[9] |
| Cell Permeability | Favorable 3D vectors | Can improve membrane transit | Good potential for cell permeability, but must be balanced with overall polarity.[2][6] |
Conclusion
This compound is a sophisticated building block for the rational design of PROTAC linkers. It offers a unique combination of rigidity from the azetidine core and beneficial physicochemical modulation from the fluoroethoxy moiety. By moving beyond simple, flexible chains, this linker component enables researchers to exert greater control over the properties of their PROTACs, potentially accelerating the development of potent and selective protein degraders with improved drug-like characteristics.
References
-
Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
-
Linclau, B., et al. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design. [Link]
-
KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs. [Link]
-
Poongavanam, V., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
-
Popowicz, G. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. [Link]
-
ResearchGate. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Gsponer, J., et al. (n.d.). Linkers for protein degradation. [Link]
-
National Institutes of Health. (n.d.). E3 Ligase Ligands in Successful PROTACs. [Link]
-
ResearchGate. (n.d.). E3 Ligase Ligands in Successful PROTACs. [Link]
-
MDPI. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]
-
American Chemical Society. (2025). E3 ligand-linker conjugate collection. [Link]
-
National Institutes of Health. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
Application Notes and Protocols: Nucleophilic Reactions of the N-Boc-3-alkoxyazetidine Scaffold
Introduction
The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can impart favorable physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity, while providing a three-dimensional vector for exiting a binding pocket. Among the various decorated azetidines, N-Boc-3-alkoxy derivatives like tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate serve as important intermediates.
This technical guide provides a comprehensive analysis of the reactivity of this scaffold with nucleophiles. Rather than a simple substitution at the C3 position, the chemistry is dominated by the inherent ring strain of the four-membered system, which dictates a primary reaction pathway involving activation and subsequent nucleophilic ring-opening.[2] We will elucidate the principles governing this reactivity, explain the causality behind experimental choices, and provide detailed, validated protocols for researchers, scientists, and drug development professionals to leverage this chemistry effectively.
Part 1: Core Reactivity Principles of the N-Boc-3-alkoxyazetidine Scaffold
A nuanced understanding of the substrate's properties is critical before attempting synthetic transformations. The reactivity is not straightforward and is governed by the interplay between the ether linkage at C3, the N-Boc protecting group, and the strain energy of the azetidine ring.
1.1 The Inert Nature of the C3 Ether Bond
The C3-(2-fluoroethoxy) group in the title compound is a very poor leaving group. Unlike halides, tosylates, or mesylates, an alkoxy group (RO-) is a strong base, and its direct displacement by a nucleophile in an S_N_2 reaction is energetically unfavorable. Therefore, direct substitution of the (2-fluoroethoxy) moiety by an external nucleophile under standard conditions is not a viable synthetic strategy.
1.2 The Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group serves two primary functions:
-
Nitrogen Protection: It converts the nucleophilic and basic secondary amine into a non-basic, non-nucleophilic carbamate.[3] This prevents unwanted side reactions at the nitrogen atom during synthesis.
-
Electronic Deactivation: The carbamate group withdraws electron density from the nitrogen, reducing its ability to activate the ring for cleavage.
Crucially, the Boc group is designed for facile removal under acidic conditions, such as with trifluoroacetic acid (TFA).[4] This deprotection is often the essential first step to unmask the nitrogen's reactivity, enabling subsequent transformations.
1.3 Primary Reaction Pathway: Strain-Release via Ring-Opening
The significant reactivity of azetidines stems from their inherent ring strain (approx. 25.4 kcal/mol).[2] This strain can be harnessed for synthetic utility through ring-opening reactions. However, to make the ring susceptible to nucleophilic attack, the nitrogen atom must be activated to form a good leaving group. This is typically achieved by converting the neutral nitrogen into a positively charged quaternary azetidinium ion.[5][6] The Boc-protected nitrogen is not sufficiently electrophilic to promote this reaction directly; therefore, a deprotection-activation sequence is required.
Figure 1. Conceptual workflow for the nucleophilic ring-opening of N-Boc azetidines.
Part 2: Protocols for Nucleophilic Ring-Opening
The most reliable method for reacting this compound with nucleophiles involves a three-step sequence: (1) N-Boc deprotection, (2) N-alkylation to form an azetidinium salt, and (3) nucleophilic ring-opening.
2.1 Protocol: N-Boc Deprotection
Causality: Trifluoroacetic acid (TFA) efficiently protonates the carbamate, leading to the collapse of the protecting group into gaseous carbon dioxide and the stable tert-butyl cation, liberating the secondary amine as its trifluoroacetate salt.[4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5.0–10.0 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, carefully concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize the excess acid and liberate the free amine. Caution: CO₂ evolution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield 3-(2-fluoroethoxy)azetidine. The product is often volatile and may be used immediately in the next step.
2.2 Protocol: Azetidinium Ion Formation
Causality: The deprotected secondary amine is now nucleophilic and can be readily alkylated with an electrophile (e.g., methyl iodide) to form a stable, yet highly reactive, quaternary azetidinium salt.[6]
Materials:
-
3-(2-fluoroethoxy)azetidine (from step 2.1)
-
Acetonitrile (MeCN), anhydrous
-
Methyl iodide (MeI) or other alkylating agent
-
Diethyl ether
Procedure:
-
Dissolve the crude 3-(2-fluoroethoxy)azetidine (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Add methyl iodide (1.1 equiv) to the solution.
-
Stir the reaction at room temperature for 4–12 hours. The formation of a precipitate is often observed.
-
Upon completion (monitored by LC-MS), add diethyl ether to the mixture to fully precipitate the salt.
-
Isolate the azetidinium iodide salt by vacuum filtration, wash with diethyl ether, and dry under high vacuum. The product is typically a white or off-white solid and is used directly in the next step.
2.3 Protocol: Nucleophilic Ring-Opening of the Azetidinium Ion
Causality: The azetidinium ion is highly electrophilic due to the positive charge on the nitrogen and the inherent ring strain. It readily undergoes S_N_2-type ring-opening upon reaction with a nucleophile.[7] Attack typically occurs at the less sterically hindered carbon (C2 or C4).[8] For a 3-substituted azetidinium ion, attack will occur regioselectively at the C4 (or C2) position.
Figure 2. Mechanism of nucleophilic attack on a 3-substituted azetidinium ion.
Reaction Data with Various Nucleophiles:
| Nucleophile (Nu⁻) | Reagent Example | Typical Solvent | Temperature (°C) | Expected Product Structure |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF, DMSO | 60–80 | Nu-CH₂CH(OR')CH₂-NR¹R² |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | DMSO | 60–80 | Nu-CH₂CH(OR')CH₂-NR¹R² |
| Thiolate (RS⁻) | Sodium Thiophenoxide | DMF | 25–60 | Nu-CH₂CH(OR')CH₂-NR¹R² |
| Amine (R₂NH) | Benzylamine | Neat or MeCN | 60–100 | [R₂NH-CH₂CH(OR')CH₂-NR¹R²]⁺ |
| Halide (X⁻) | Tetrabutylammonium Fluoride | THF | 60 | Nu-CH₂CH(OR')CH₂-NR¹R²[8] |
Detailed Protocol (Example with Sodium Azide):
-
To a solution of the azetidinium salt (1.0 equiv) in anhydrous DMF (0.2 M), add sodium azide (1.5 equiv).
-
Heat the reaction mixture to 70 °C and stir for 6–18 hours, monitoring by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-azido-3-(2-fluoroethoxy)propan-2-amine derivative.
Part 3: A More Versatile Strategy for C3-Functionalization
For creating a library of diverse C3-substituted azetidines, a more efficient and versatile strategy involves starting from a common precursor like tert-butyl 3-hydroxyazetidine-1-carboxylate. The hydroxyl group can be converted into an excellent leaving group (e.g., a tosylate or mesylate), which is then readily displaced by a wide range of nucleophiles.
Figure 3. Versatile workflow for C3-functionalization via a tosyloxy intermediate.
Protocol: Tosylation and Nucleophilic Substitution
Part A: Tosylation
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equiv) portion-wise.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the tosylate, which can often be used without further purification.
Part B: Nucleophilic Substitution
-
Dissolve the N-Boc-3-tosyloxyazetidine (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF, DMSO, THF).
-
Add the desired nucleophile (1.1–1.5 equiv), for example, sodium thiophenoxide, sodium azide, or sodium 2-fluoroethoxide (to synthesize the title compound).
-
Stir the reaction at a suitable temperature (ranging from room temperature to 80 °C) until completion.
-
Perform an appropriate aqueous workup and purify by column chromatography to obtain the desired C3-substituted azetidine.
This two-step sequence provides a robust and high-yielding route to a diverse array of C3-functionalized azetidines for screening in drug discovery programs.[9]
Conclusion
The reaction of this compound with nucleophiles is not a direct substitution at the C3 position. Instead, the chemistry is dictated by the strain-release of the four-membered ring. The most effective pathway involves a deprotection-activation-ring-opening sequence to yield γ-substituted propylamines. For researchers aiming to generate diverse C3-substituted azetidines, a more synthetically powerful approach is to start from N-Boc-3-hydroxyazetidine, activate the hydroxyl group, and perform a direct S_N_2 displacement. Understanding these fundamental principles of reactivity is key to successfully employing the azetidine scaffold in research and development.
References
-
O'Brien, P., & Unthank, M. G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 10-13. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]
-
Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45391-45417. [Link]
-
ResearchGate. (n.d.). Opening of azetidinium ions with C-nucleophiles. [Link]
-
ResearchGate. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]
-
Chernyshov, D., & Himo, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6033-6057. [Link]
-
Takeda, K., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39311-39315. [Link]
-
ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. [Link]
-
ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]
-
ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]
-
Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1611–1616. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Sci-Hub. Regioselective Nucleophilic Opening of Azetidinium Ions / Synlett, 2005 [sci-hub.ru]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Application Notes and Protocols: Deprotection of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
<_ _>
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceutical development.[1][2] Its widespread use is attributed to its robustness under a variety of synthetic conditions and its susceptibility to cleavage under specific, typically acidic, conditions.[1][3] This guide provides a detailed examination of deprotection methodologies for a key intermediate, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. The azetidine ring is a valuable scaffold in medicinal chemistry, and the fluoroethoxy substituent can significantly modulate the pharmacokinetic properties of a drug candidate.[4] Therefore, the efficient and clean removal of the Boc group is a critical step in the synthesis of more complex derivatives.
This document will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, step-by-step protocols, and discuss the nuances of substrate-specific considerations, particularly the stability of the fluoroethoxy moiety under the prescribed conditions.
Chemical Structures
Figure 1: tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (left) and the resulting 3-(2-fluoroethoxy)azetidine (right) after Boc deprotection.
Core Concept: The Mechanism of Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc group removal relies on acid catalysis. The generally accepted mechanism involves the following key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, enhancing the electrophilicity of the carbonyl carbon.[1]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tert-butyl cation.[1]
-
Carbamic Acid Intermediate: The cleavage results in a transient carbamic acid intermediate.[1]
-
Decarboxylation: Carbamic acids are inherently unstable and readily undergo decarboxylation to release carbon dioxide and the free amine.[1]
-
Salt Formation: In the presence of excess acid, the liberated amine is protonated to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1]
Diagram 1: Acid-catalyzed deprotection of a Boc-protected amine.
Primary Deprotection Protocol: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its salts, which simplifies product isolation.[3][5]
Rationale for Method Selection:
-
Efficacy: TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[3]
-
Selectivity: While potent, TFA-mediated deprotection is generally selective for the Boc group, leaving many other protecting groups and functional groups intact. The stability of the fluoroalkoxy group under these conditions is generally high due to the electron-withdrawing nature of fluorine, which strengthens the C-O bond.
-
Work-up: The resulting trifluoroacetate salt can often be used directly in subsequent steps or easily converted to the free amine.[3]
Experimental Protocol: TFA in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.[3]
-
Dissolve the residue in DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases. Caution: CO₂ evolution can cause pressure buildup.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 3-(2-fluoroethoxy)azetidine.
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.
Data Summary: TFA Deprotection
| Parameter | Condition | Rationale/Notes |
| Solvent | Dichloromethane (DCM) | Excellent solvent for the starting material and does not interfere with the reaction. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid for efficient Boc cleavage.[1] |
| Equivalents of TFA | 5-10 eq | Ensures complete and rapid reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates exothermicity. Reaction proceeds readily at room temperature. |
| Reaction Time | 1-4 hours | Substrate dependent; monitor by TLC or LC-MS. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess TFA and liberates the free amine from its salt. |
Alternative Deprotection Methods
While TFA is highly effective, certain substrates may be sensitive to strong acidic conditions. In such cases, alternative methods can be employed.
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
Rationale:
-
A solution of HCl in an organic solvent provides an anhydrous acidic environment for deprotection.
-
This method is often used when the trifluoroacetate counterion is undesirable for subsequent steps.
-
The resulting hydrochloride salt is typically a crystalline solid, which can sometimes be isolated by filtration.
Protocol:
-
Dissolve the Boc-protected azetidine (1.0 eq) in 1,4-dioxane or methanol (5-10 mL per mmol).
-
Add a 4 M solution of HCl in dioxane (or a freshly prepared solution of acetyl chloride in methanol) (5-10 eq) at 0 °C.
-
Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, remove the solvent in vacuo. The resulting hydrochloride salt can often be used without further purification.
Method 3: Lewis Acids (e.g., Zinc Bromide)
Rationale:
-
Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal under milder, non-protic conditions.[2]
-
This method can be advantageous for substrates with other acid-sensitive functional groups.[6]
Protocol:
-
Dissolve the Boc-protected azetidine (1.0 eq) in an anhydrous solvent such as DCM.
-
Add zinc bromide (ZnBr₂) (2-3 eq) and stir the mixture at room temperature.[3]
-
The reaction is typically slower and may require overnight stirring. Monitor progress by TLC or LC-MS.[3]
-
Work-up involves quenching with an aqueous solution (e.g., saturated NaHCO₃ or Rochelle's salt), followed by extraction with an organic solvent.
Method 4: Thermal Deprotection
Rationale:
-
In the absence of any acid catalyst, the Boc group can be removed thermally.[7][8]
-
This method is particularly useful for sensitive substrates where acidic conditions must be completely avoided.
Protocol:
-
Thermal deprotection can be performed neat or in a high-boiling solvent like diphenyl ether.[7]
-
Heating to temperatures around 185 °C is often required.[7]
-
Continuous flow reactors can also be employed for precise temperature control and shorter reaction times.[8]
Diagram 2: Decision workflow for Boc deprotection methods.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: While the azetidine ring is generally stable under these conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to ring-opening.[4] It is crucial to monitor the reaction and work it up promptly upon completion. The fluoroethoxy group is expected to be stable.
-
Work-up Issues: Emulsion formation during aqueous work-up can be problematic. Addition of brine or filtering through a pad of celite can help to break up emulsions.
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of novel chemical entities. The standard protocol using trifluoroacetic acid in dichloromethane offers a reliable and efficient method for removing the Boc protecting group. For substrates that are sensitive to strong acids, alternative methods utilizing milder Lewis acids or thermal conditions provide viable options. Careful selection of the deprotection strategy and diligent reaction monitoring are key to achieving high yields and purity of the desired 3-(2-fluoroethoxy)azetidine product.
References
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Scribd. (n.d.). TFA Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
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- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
scale-up synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Introduction: The Strategic Value of Fluorinated Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in modern medicinal chemistry.[1] Their strained ring system imparts a unique three-dimensional character to molecules, often improving physicochemical properties such as solubility and metabolic stability while serving as a rigid scaffold to orient pharmacophoric elements.[2] The introduction of fluorine, a bioisostere for hydrogen with profound effects on basicity, lipophilicity, and metabolic pathways, further enhances the desirability of these building blocks.
This document provides a comprehensive guide to the , a valuable intermediate for drug discovery programs. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis.[3] We will address the practical challenges of scaling this reaction from the bench to a multi-gram or kilogram scale, with a focus on process safety, efficiency, and quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this key intermediate.
Overall Synthetic Strategy
The synthesis is a two-stage process, beginning with the readily available starting material, tert-Butyl 3-hydroxyazetidine-1-carboxylate. This alcohol is deprotonated to form a potent nucleophile, which then undergoes an SN2 reaction with a suitable 2-fluoroethyl electrophile. This classical Williamson ether synthesis approach is highly reliable and amenable to scale-up.[4]
Part A: Preparation and Quality Control of Starting Material
The primary starting material, tert-Butyl 3-hydroxyazetidine-1-carboxylate, is commercially available.[5] For large-scale campaigns, verifying the purity of the commercial material or synthesizing it in-house may be necessary. A reliable synthesis involves the debenzylation and subsequent Boc-protection of 1-benzylazetidin-3-ol.[6]
Protocol A1: Quality Control of Commercial tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Appearance: The material should be a white to off-white solid.
-
Purity (HPLC): Purity should be ≥98% by HPLC analysis.
-
Identity (¹H NMR): The NMR spectrum should be clean and match the established reference spectrum for the compound.
-
Water Content (Karl Fischer): Water content should be ≤0.5%. Anhydrous conditions are critical for the subsequent etherification step.
Part B: Scale-Up Williamson Ether Synthesis Protocol
This section details the core synthesis, work-up, and purification for producing the target compound on a 100-gram scale. The principles discussed are directly applicable to further scaling.
Causality and Experimental Choices
-
Base Selection (Sodium Hydride): Sodium hydride (NaH) is chosen for its ability to irreversibly deprotonate the alcohol, driving the reaction to completion.[4] On a large scale, the handling of NaH requires strict safety protocols due to its flammability and the evolution of hydrogen gas.[7] The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Solvent Selection (Tetrahydrofuran): Anhydrous tetrahydrofuran (THF) is an excellent choice as a polar aprotic solvent. It readily dissolves the starting material and the alkoxide intermediate without interfering with the nucleophile's reactivity, a key requirement for SN2 reactions.[8]
-
Electrophile (1-Bromo-2-fluoroethane): This electrophile provides the desired 2-fluoroethoxy moiety. As a primary halide, it is highly susceptible to SN2 attack and less prone to the competing E2 elimination side reaction, which can be an issue with secondary or tertiary halides.[3]
-
Temperature Control: The initial deprotonation is exothermic and must be controlled by slow addition of NaH at a low temperature (0-5 °C). The subsequent SN2 displacement is heated to reflux to ensure a reasonable reaction rate.[7]
Data Summary: Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 141699-55-0 | 173.21 | 0.577 | 1.0 | 100.0 g |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (active) | 0.693 | 1.2 | 27.7 g |
| 1-Bromo-2-fluoroethane | 762-49-2 | 126.97 | 0.693 | 1.2 | 88.0 g (59.5 mL) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | - | 1.0 L |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | - | - | ~500 mL |
| Ethyl Acetate | 141-78-6 | - | - | - | 2.0 L |
| Brine | - | - | - | - | 500 mL |
Experimental Workflow Diagram
Protocol B1: Step-by-Step Synthesis (100 g Scale)
-
Vessel Preparation: Under a nitrogen atmosphere, charge a 3 L, 3-neck round-bottom flask (equipped with a mechanical stirrer, thermocouple, and condenser with a nitrogen inlet/bubbler) with tert-Butyl 3-hydroxyazetidine-1-carboxylate (100.0 g, 0.577 mol).
-
Dissolution: Add anhydrous THF (1.0 L) and stir until all solids have dissolved.
-
Deprotonation: Cool the solution to 0-5 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 27.7 g, 0.693 mol) in small portions over 30-45 minutes.
-
Causality Insight: Portion-wise addition is crucial to control the exotherm and the rate of hydrogen gas evolution. The reaction temperature should not exceed 10 °C.
-
-
Stirring: Stir the resulting slurry at 0-5 °C for 1 hour after the final addition of NaH to ensure complete formation of the alkoxide.
-
Alkylation: Slowly add 1-Bromo-2-fluoroethane (59.5 mL, 0.693 mol) via a dropping funnel over 20 minutes, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~66 °C) and maintain for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed (<2% remaining).
-
Quenching: Cool the reaction mixture to 0-5 °C. Very slowly and carefully, quench the reaction by adding saturated aqueous ammonium chloride solution (~500 mL) until gas evolution ceases.
-
Safety Note: The quenching of excess NaH is highly exothermic and produces hydrogen gas. This step must be performed slowly in a well-ventilated fume hood.
-
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Purification (Initial): Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification (Final): Purify the crude oil by vacuum distillation or silica gel column chromatography to afford the pure product.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at the bench scale.[7]
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Mineral oil dispersion mitigates some risk but requires careful handling.
-
1-Bromo-2-fluoroethane: Alkylating agents are potentially toxic and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
-
Thermal Runaway: Both the deprotonation and quenching steps are exothermic. Inadequate cooling could lead to a rapid temperature increase, potentially causing the solvent to boil uncontrollably.[7] Ensure robust cooling and slow addition rates.
-
Hydrogen Gas Evolution: Significant volumes of flammable hydrogen gas are produced. The reaction setup must be in a well-ventilated area, away from ignition sources, and equipped with a proper venting system (e.g., bubbler).
Analytical Methods for Quality Control
| Analysis | Method | Expected Result |
| Identity | ¹H & ¹³C NMR | Spectrum consistent with the structure of this compound. |
| Purity | HPLC/GC-MS | ≥98% purity. |
| Mass Verification | Mass Spectrometry | Correct molecular ion peak observed. |
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via a Williamson ether synthesis. By carefully considering reagent selection, reaction parameters, and critical safety factors, this procedure can be reliably scaled to produce multi-gram quantities of this important building block for pharmaceutical research and development. The inclusion of in-process controls and rigorous final product analysis ensures high purity and batch-to-batch consistency.
References
-
Singh, R., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
-
Chen, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]
-
Kaur, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
Florida State University. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Lee, Y-H., et al. (2026). Strain‐Release Diversification of 1‐Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3‐Bis‐Carbofunctionalization. Angewandte Chemie International Edition. Available at: [Link]
-
Mount Holyoke College. (n.d.). 12. The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. Available at: [Link]
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- 5. Synthonix, Inc > Building Blocks > 141699-55-0 | tert-Butyl 3-hydroxyazetidine-1-carboxylate [synthonix.com]
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Application Notes and Protocols for the Analytical Characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Fluorinated Azetidine Scaffolds in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital structural motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance the pharmacokinetic properties of drug candidates, including improved metabolic stability, solubility, and receptor binding affinity.[1] The incorporation of fluorine atoms into these scaffolds further amplifies their therapeutic potential. Fluorine's high electronegativity can modulate the physicochemical properties of a molecule, such as its pKa and dipole moment, leading to improved membrane permeability and bioavailability.[2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby prolonging its therapeutic effect.[4]
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is a key building block that combines the advantageous properties of the azetidine ring with the benefits of fluorination. As an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), its comprehensive characterization is paramount to ensure the quality, safety, and efficacy of the final drug product. This document provides a detailed guide to the essential analytical techniques for the structural elucidation and purity assessment of this critical intermediate, in line with international regulatory standards.[1][3][4][5][6][7][8]
Part 1: Structural Elucidation and Confirmation
A robust combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.
Expert Insight: The causality behind employing this suite of NMR experiments lies in their complementary nature. ¹H NMR provides information on the proton environment and connectivity, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom, a key feature of this molecule.
Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zgfl).
-
Number of Scans: 64-128.
-
Spectral Width: -150 to -250 ppm.
-
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to assign them to the respective nuclei in the molecule.
-
Correlate the data from all three experiments to build a cohesive structural assignment.
-
Expected Spectral Data:
| Assignment | ¹H NMR (CDCl₃, 400 MHz) - δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) - δ (ppm) | ¹⁹F NMR (CDCl₃, 376 MHz) - δ (ppm) |
| tert-Butyl (9H, s) | ~1.45 | ~28.4 (3C), ~79.5 (1C) | - |
| Azetidine CH₂ (2H, m) | ~3.8-4.1 | ~55-58 | - |
| Azetidine CH (1H, m) | ~4.2-4.4 | ~65-68 | - |
| OCH₂CH₂F (2H, dt) | ~3.6-3.8 | ~68-70 | - |
| OCH₂CH₂F (2H, dt) | ~4.5-4.7 | ~82-84 (d, J≈170 Hz) | ~-220 to -225 (t) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. The large doublet splitting in the ¹³C NMR for the carbon attached to fluorine is a characteristic feature.
Visualization of NMR Workflow:
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further corroborate the proposed structure.
Expert Insight: High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.
Protocol for HRMS (ESI-TOF) Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Parameters (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3.5-4.5 kV.
-
Fragmentor Voltage: 100-150 V.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Mass Range: 50-500 m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Compare the experimentally determined accurate mass with the theoretical mass of the proposed molecular formula (C₁₀H₁₈FNO₃). The mass difference should be within ±5 ppm.
-
Expected HRMS Data:
| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |
| [C₁₀H₁₈FNO₃+H]⁺ | 220.1343 | Example: 220.1340 | Example: -1.36 |
| [C₁₀H₁₈FNO₃+Na]⁺ | 242.1162 | Example: 242.1159 | Example: -1.24 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expert Insight: The presence of key functional groups such as the carbamate carbonyl (C=O), the C-O-C ether linkage, and the C-F bond can be readily confirmed by their characteristic absorption bands in the IR spectrum.
Protocol for FT-IR (ATR) Analysis:
-
Sample Preparation:
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected FT-IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aliphatic) | 2980-2850 |
| C=O (carbamate) | 1700-1680 |
| C-O (ether and carbamate) | 1250-1050 |
| C-F | 1100-1000 |
Part 2: Purity Assessment and Method Validation
Ensuring the purity of pharmaceutical intermediates is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][4][5]
HPLC Method for Purity Determination
A robust reverse-phase HPLC (RP-HPLC) method is developed to separate the main component from any potential impurities.
Expert Insight: The choice of a C18 column is based on its versatility and ability to retain moderately polar compounds like the target molecule. A gradient elution is often preferred over an isocratic method to ensure the timely elution of all components with good peak shape, especially when the polarity of potential impurities is unknown.
Protocol for RP-HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL in the diluent.
-
Sample Solution: Prepare the sample at the same concentration as the standard solution in the diluent.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method.
-
Visualization of HPLC Workflow:
Caption: Workflow for HPLC purity determination.
Analytical Method Validation (as per ICH Q2(R2))
The developed HPLC method must be validated to demonstrate its suitability for routine use. The key validation parameters are outlined below.
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, sample, and spiked sample solutions. | No interference at the retention time of the main peak. Peak purity should pass. |
| Linearity | Analyze at least five concentrations over the range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample with the reference standard at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the linearity curve. | The method should be sensitive enough to detect and quantify potential impurities at the required levels. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits. |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, MS, and FT-IR provides a comprehensive structural confirmation, while a validated HPLC method ensures the purity of this critical pharmaceutical intermediate. The protocols and insights provided in this guide are designed to assist researchers and drug development professionals in establishing robust and reliable analytical controls, ultimately contributing to the development of safe and effective medicines.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Chemistry, Manufacturing, and Controls (CMC) Information — Fermentation-Derived Intermediates, Drug Substances, and. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Use of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate for the Synthesis of Novel Spirocycles
Introduction: The Imperative for 3D Scaffolds in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. Spirocycles, bicyclic systems joined by a single quaternary carbon atom, are at the forefront of this movement. Their inherent structural rigidity and defined exit vectors allow for precise projection of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties when compared to traditional flat aromatic scaffolds.[1][2]
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable component of these spirocyclic systems.[3] Its strained ring system offers unique conformational constraints and serves as a versatile anchor for further chemical elaboration.[4] This guide focuses on a key building block, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate , and its application in the synthesis of advanced spirocyclic architectures. The incorporation of a 2-fluoroethoxy group is a deliberate design element intended to modulate physicochemical properties such as lipophilicity and metabolic stability, key considerations in modern drug design.[5]
The Building Block: A Tool for Precision Engineering
This compound is a strategically designed precursor for introducing a functionalized azetidine ring into a target molecule. Each component of this reagent serves a distinct purpose:
-
Azetidine Ring: Provides a rigid, sp³-rich core, contributing to the overall three-dimensionality of the final spirocycle.
-
3-(2-fluoroethoxy) Group: This substituent offers several advantages:
-
Metabolic Stability: The high strength of the C-F bond can block potential sites of metabolism, increasing the compound's half-life.
-
Property Modulation: The electronegativity of fluorine can influence the pKa of the azetidine nitrogen (after deprotection) and modulate interactions with biological targets.
-
Conformational Lock: The steric bulk and electronic nature of the side chain can influence the puckering of the azetidine ring, providing a degree of conformational control.
-
-
tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the nitrogen atom, stable to a wide range of reaction conditions and readily cleaved under acidic conditions to reveal the secondary amine for subsequent coupling reactions.
Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling
A highly effective and versatile method for constructing the spirocyclic C-N linkage is the Buchwald-Hartwig amination .[6][7][8] This palladium-catalyzed cross-coupling reaction enables the formation of a bond between the azetidine nitrogen and an aryl or heteroaryl halide/triflate. This strategy is broadly applicable and tolerant of a wide range of functional groups.
The overall synthetic workflow can be visualized as a two-stage process:
Caption: Two-stage synthetic workflow for spirocycle synthesis.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of the Azetidine
This protocol describes the removal of the Boc protecting group to generate the reactive secondary amine, which is typically used in the subsequent step as its hydrochloride salt.
Materials:
-
This compound
-
4.0 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or diethyl ether (approx. 0.1 M concentration) in a dry round-bottom flask under an inert atmosphere.
-
To the stirred solution, add 4.0 M HCl in 1,4-dioxane (3.0 - 4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure. If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether.
-
The resulting white solid, 3-(2-fluoroethoxy)azetidine hydrochloride, is typically of sufficient purity to be used directly in the next step without further purification.
Expert Insights:
-
Causality: The strong acid (HCl) protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form carbon dioxide, isobutylene, and the protonated amine (hydrochloride salt).
-
Trustworthiness: Using the crude hydrochloride salt directly in the next step is a common and efficient practice in multi-step synthesis, avoiding purification losses of the often-volatile free amine. The base in the subsequent Buchwald-Hartwig reaction will neutralize the salt in situ.
Protocol 2: Buchwald-Hartwig Spirocyclization
This protocol details the palladium-catalyzed coupling of the deprotected azetidine with a suitable aryl or heteroaryl partner.
Materials:
-
3-(2-fluoroethoxy)azetidine hydrochloride (from Protocol 1) (1.1 eq)
-
Aryl or heteroaryl halide/triflate (e.g., 2,5-dibromopyridine) (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, XPhos, or SPhos) (2-10 mol%)
-
A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu) (2.5-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or microwave vial, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl/heteroaryl halide/triflate (1.0 eq), 3-(2-fluoroethoxy)azetidine hydrochloride (1.1 eq), the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 12-24 hours. For microwave-assisted reactions, 100-140 °C for 20-60 minutes is a good starting point.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired spirocycle.
Expert Insights:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often highly effective as they promote the rate-limiting reductive elimination step.[9] For some substrates, bidentate ligands like Xantphos can be advantageous.[6]
-
Base Selection: A strong base is required to deprotonate the azetidinium salt and the intermediate palladium-amine complex. Cs₂CO₃ is a good general-purpose base, while NaOt-Bu is stronger and may be required for less reactive aryl chlorides.
-
Solvent: Toluene and 1,4-dioxane are common choices due to their high boiling points and ability to dissolve the various reaction components. They must be rigorously dried and degassed to prevent catalyst deactivation.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: The azetidine displaces the halide from the palladium center. The base then removes a proton from the coordinated nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond of the spirocycle and regenerating the active Pd(0) catalyst.
Representative Data and Troubleshooting
The following table provides hypothetical yet realistic data for the synthesis of a spirocycle from 2,5-dibromopyridine and the title azetidine, based on literature precedents for similar couplings.
| Parameter | Condition | Rationale / Comment |
| Pd Source | XPhos Pd G3 (2 mol%) | Pre-catalyst is air-stable and efficient. |
| Ligand | XPhos (included in pre-catalyst) | Bulky, electron-rich ligand, good for C-N coupling. |
| Base | Cs₂CO₃ (2.5 eq) | Effective base, generally good compatibility. |
| Solvent | Toluene, anhydrous | High boiling point, good for dissolving reagents. |
| Temperature | 110 °C | Sufficient thermal energy for catalyst turnover. |
| Time | 16 h | Typical timeframe for completion. |
| Yield | 75-85% (Isolated) | Expected range for a successful reaction. |
Troubleshooting Guide:
-
Low or No Conversion:
-
Check for O₂/H₂O: Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.
-
Increase Catalyst Loading: Try increasing the catalyst/ligand loading to 5 mol%.
-
Change Ligand/Base: If Cs₂CO₃ fails, a stronger base like NaOt-Bu may be necessary, especially for aryl chlorides. Experiment with different ligands (e.g., SPhos).
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Lower Temperature: High temperatures can sometimes lead to decomposition or side reactions.
-
Ensure Purity: Impurities in the starting materials can interfere with the catalysis.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel spirocyclic scaffolds. The combination of a Boc-protected amine for controlled reactivity and a strategically placed fluoroalkoxy side chain for property modulation makes it an ideal candidate for modern drug discovery programs. The Buchwald-Hartwig amination provides a reliable and high-yielding pathway to these complex three-dimensional structures. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully incorporate this valuable reagent into their synthetic endeavors.
References
- Kirichok, A. A., Shton, I. O., Pishel, I. M., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.
- Mykhailiuk, P. K. (2025). “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art.
- Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 38(11), 2449-2458.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Drug Discovery Today.
- Buchwald, S. L., & Hartwig, J. F. (2000s). [Numerous publications establishing the scope of the Buchwald-Hartwig amination].
- Dounay, A. B., et al. (2018). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters, 20(17), 5249-5253.
- ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Nolan, S. P., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 10(21), 4787-4790.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Smolecule.
- The Organic Chemist. (2025).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12645-12665.
Sources
- 1. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a 2-fluoroethyl electrophile. The reaction proceeds via an S(_N)2 mechanism.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue in Williamson ether synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Deprotonation of the Starting Alcohol:
-
Cause: The formation of the azetidin-3-oxide is the crucial first step. If the base is not strong enough or is of poor quality, the deprotonation will be incomplete, leading to a significant amount of unreacted starting material. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.
-
Troubleshooting Steps:
-
Verify Base Quality: Use freshly opened or properly stored NaH. Older NaH can be less reactive due to oxidation.
-
Ensure Anhydrous Conditions: The alkoxide is highly reactive with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Sufficient Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
2. Competing Elimination Reaction (E2):
-
Cause: The alkoxide is a strong base and can promote the E2 elimination of the 2-fluoroethyl electrophile, especially at higher temperatures, to form fluoroethene. This is a significant side reaction that directly reduces the yield of the desired ether product.[1]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination. Elimination reactions often have a higher activation energy.[1] Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Choice of Leaving Group: A better leaving group can enhance the rate of the S(_N)2 reaction. Using 2-fluoroethyl tosylate is often preferable to 2-fluoroethyl bromide or iodide as tosylate is an excellent leaving group.
-
3. Suboptimal Reaction Conditions:
-
Cause: The choice of solvent and reaction time can significantly impact the yield.
-
Troubleshooting Steps:
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic alkoxide anion to participate in the reaction.[1]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to side product formation.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Question 2: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this?
Answer:
The formation of an alkene, in this case, fluoroethene, is a clear indication that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction.[1] Here are strategies to minimize this side reaction:
-
Choice of Electrophile: The structure of the electrophile is critical. A primary electrophile, like a 2-fluoroethyl derivative, is already ideal for minimizing elimination. However, the choice of leaving group can influence the E2/S(_N)2 ratio. While a good leaving group is necessary, a very easily displaced one might slightly favor elimination under strongly basic conditions. Using 2-fluoroethyl tosylate is generally a good balance.
-
Reaction Temperature: As mentioned previously, lower temperatures favor substitution. Running the reaction at or below room temperature is highly recommended.
-
Base and Alkoxide Concentration: While a strong base is needed to form the alkoxide, using a large excess or very high concentrations can increase the rate of the bimolecular elimination reaction. Add the base portion-wise to the alcohol at a low temperature to maintain a controlled concentration of the alkoxide.
Question 3: My final product is impure, even after purification. What are the likely impurities and how can I remove them?
Answer:
Impurities can arise from unreacted starting materials, side products, or decomposition.
Potential Impurities and Their Removal:
| Impurity | Origin | Identification (TLC/LC-MS) | Purification Method |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Incomplete reaction | Lower R(_f) on TLC than the product. | Column chromatography (silica gel, gradient elution with ethyl acetate in hexanes). |
| 2-Fluoroethyl tosylate (or halide) | Excess reagent | May be visible on TLC if UV-active. | Aqueous work-up and column chromatography. |
| Fluoroethene | E2 elimination byproduct | Volatile, may not be seen in final product analysis. | Not applicable for post-reaction removal. Focus on prevention. |
| Di(2-fluoroethyl) ether | Self-condensation of the electrophile | May have a similar R(_f) to the product. | Careful column chromatography with a shallow gradient. |
Purification Protocol:
A standard purification involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: Sodium hydride (NaH) is a highly effective base for deprotonating the secondary alcohol of the azetidine starting material. It forms a non-nucleophilic hydride anion that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.
Q2: Which electrophile for the 2-fluoroethoxy group is recommended?
A2: 2-Fluoroethyl tosylate is an excellent choice. The tosylate is a very good leaving group, which facilitates the S(_N)2 reaction. While 1-bromo-2-fluoroethane can also be used, the tosylate often gives cleaner reactions and higher yields.
Q3: What are the key safety precautions for this reaction?
A3:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any moisture.
-
Anhydrous Solvents: Anhydrous THF and DMF are flammable and should be handled in a well-ventilated fume hood.
-
2-Fluoroethyl Derivatives: These are alkylating agents and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to separate the starting material from the product. The product, being an ether, will be less polar and have a higher R(_f) value than the starting alcohol. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q5: What are the expected ¹H NMR chemical shifts for the product?
A5: While a specific spectrum is not provided in the search results, based on similar structures, you can expect to see:
-
A singlet for the tert-butyl group around 1.4 ppm.
-
Multiplets for the azetidine ring protons.
-
A characteristic doublet of triplets for the -OCH₂- proton adjacent to the fluorine atom, and a triplet for the -CH₂F proton, both likely in the 3.5-4.6 ppm region, showing coupling to each other and to the fluorine atom.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on the principles of the Williamson ether synthesis.
Caption: A step-by-step experimental workflow for the synthesis.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Fluoroethyl tosylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2-fluoroethyl tosylate (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-fluoroethyl tosylate solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ. (n.d.). Matest. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Purification of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals encountering challenges during the column chromatography purification of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. The methodologies and troubleshooting advice presented herein are derived from established chromatographic principles and field-proven experience with structurally related amine derivatives.
Part 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental properties of the target molecule and how they dictate the purification strategy. Understanding these principles is critical for effective troubleshooting.
Q1: What are the key structural features of this compound that influence its behavior on silica gel?
A: The chromatographic behavior of this molecule is governed by a combination of factors:
-
Boc-Protected Azetidine Nitrogen: The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This bulky, electron-withdrawing group significantly reduces the basicity of the nitrogen atom.[1][2] However, the lone pair of electrons on the nitrogen can still engage in hydrogen bonding and electrostatic interactions.
-
Polar Functional Groups: The molecule contains multiple polar groups, including the carbamate ester and the ether linkage, which make it moderately polar. These groups are the primary sites for interaction with the polar silica gel stationary phase.
-
Potential for Silanol Interaction: Standard silica gel is terminated with acidic silanol groups (Si-OH). Despite the Boc protection, the residual Lewis basicity of the azetidine nitrogen can lead to strong, undesirable interactions with these acidic sites. This is a primary cause of purification difficulties for many nitrogen-containing compounds.[3][4]
Q2: Why am I observing significant peak tailing or poor recovery when purifying Boc-protected amines on a silica column?
A: This is a classic problem in chromatography. Peak tailing and low recovery for amine-containing compounds are most often caused by strong, non-ideal interactions between the analyte and the stationary phase.[5]
-
Mechanism of Tailing: The acidic silanol groups on the silica surface can protonate the basic sites on your molecule, leading to a strong ionic interaction. This causes a portion of the molecules to "stick" to the column and elute much slower than the bulk material, resulting in a broad, asymmetric (tailing) peak.[3][6]
-
Irreversible Adsorption: In some cases, this interaction can be so strong that the compound does not elute at all, leading to poor mass recovery. For highly sensitive molecules, the acidic nature of the silica can even cause decomposition.[7]
The diagram below illustrates this problematic interaction.
Sources
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. welch-us.com [welch-us.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in Substituted Azetidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. The unique reactivity of the strained four-membered azetidine ring, a privileged scaffold in medicinal chemistry, presents both opportunities and significant synthetic challenges.[1][2] Low yields and the formation of complex product mixtures are common hurdles, often arising from the inherent ring strain of this heterocyclic system.[3] This guide provides in-depth troubleshooting strategies and preventative measures to help you navigate the common side reactions encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side reactions I should anticipate in my azetidine synthesis?
A1: The primary challenges in azetidine synthesis stem from competing reaction pathways. Key side reactions to be aware of include the formation of the thermodynamically more stable five-membered pyrrolidine ring during intramolecular cyclizations, oligomerization, and ring-opening of the azetidine core under acidic or nucleophilic conditions.[4][5][6] Additionally, in methods like the aza Paternò-Büchi reaction, E/Z isomerization of imine precursors can be a competing and unproductive pathway.[7]
Q2: I'm observing significant formation of a pyrrolidine byproduct. How can I favor the formation of the four-membered azetidine ring?
A2: The competition between the 4-exo-tet cyclization (forming azetidine) and the 5-endo-tet cyclization (forming pyrrolidine) is a classic challenge.[6] Lower reaction temperatures generally favor the kinetically controlled azetidine product.[6] The choice of base and solvent is also critical. Utilizing a bulkier base can sterically hinder the 5-endo-tet pathway, and solvent polarity can influence the transition states of the competing cyclizations.
Q3: My [2+2] cycloaddition reaction is giving low yields. What are the likely causes?
A3: Low yields in [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, can be attributed to several factors. The photochemical nature of this reaction requires careful control of the irradiation wavelength and reaction time to avoid product degradation.[7][8] Furthermore, the choice of the imine precursor is crucial, as some imines are prone to unproductive side reactions like Norrish type I cleavage.[7] Using a large excess of the alkene component can sometimes mitigate this.[7]
Q4: My purified azetidine seems to be degrading over time or during subsequent reaction steps. What could be causing this instability?
A4: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions.[9][10] This can be catalyzed by acids, with the azetidine nitrogen being protonated, which facilitates nucleophilic attack.[11][12] Even weak Lewis acids can promote ring-opening.[13] It is also important to be mindful of intramolecular decomposition pathways, where a pendant functional group on a substituent can act as an internal nucleophile.[9]
Q5: How can I exert better control over the stereoselectivity of my substituted azetidine synthesis?
A5: Achieving high stereoselectivity often depends on the chosen synthetic route. In intramolecular cyclizations, the stereochemistry of the starting material, such as a γ-amino alcohol, will dictate the stereochemistry of the final product. For cycloaddition reactions, the use of chiral catalysts or auxiliaries can induce facial selectivity. The choice of protecting group on the nitrogen can also play a significant role in directing the stereochemical outcome.[3]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Intramolecular Cyclization - The Azetidine vs. Pyrrolidine Dilemma
Intramolecular cyclization of γ-haloamines or γ-amino alcohols with a suitable leaving group is a cornerstone of azetidine synthesis.[2][14] However, the formation of the five-membered pyrrolidine ring is a persistent side reaction.[6]
Problem: Your reaction is producing a mixture of the desired azetidine and the isomeric pyrrolidine, with the latter often being the major product.
Root Cause Analysis: The formation of azetidine proceeds via a 4-exo-tet cyclization, which is generally kinetically favored according to Baldwin's rules.[6] Conversely, the formation of the pyrrolidine byproduct occurs through a 5-endo-tet pathway, which leads to a thermodynamically more stable, less strained ring system.[6] Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for the thermodynamically favored pathway.[6]
Troubleshooting Protocol:
-
Temperature Control: Execute the cyclization at lower temperatures to favor the kinetic product. Start at room temperature and consider cooling the reaction to 0 °C or below.
-
Base Selection: Employ a non-nucleophilic, sterically hindered base like potassium tert-butoxide or lithium diisopropylamide (LDA). The bulkiness of the base can disfavor the transition state leading to the five-membered ring.
-
Solvent Optimization: The choice of solvent can influence the reaction outcome. Experiment with a range of solvents with varying polarities to find the optimal conditions for your specific substrate.
-
Leaving Group Modification: A more reactive leaving group (e.g., triflate) may allow for lower reaction temperatures, thereby favoring the kinetic azetidine product.
Data Presentation:
| Parameter | Condition A (High Pyrrolidine) | Condition B (Improved Azetidine Yield) | Rationale |
| Temperature | 80 °C | 0 °C to RT | Lower temperature favors the kinetically controlled 4-exo-tet cyclization.[6] |
| Base | Sodium Hydride | Potassium tert-butoxide | A bulkier base can sterically hinder the 5-endo-tet pathway. |
| Solvent | DMF | THF | Solvent polarity can influence the transition state energies of the competing pathways. |
Mechanism Diagram:
Caption: Troubleshooting workflow for the aza Paternò-Büchi reaction.
Guide 3: Preventing Unwanted Ring-Opening of the Azetidine Core
The considerable ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage. [1]This can be a major issue during purification or subsequent synthetic transformations.
Problem: The isolated azetidine product is unstable, or subsequent reactions on the azetidine scaffold lead to ring-opened byproducts.
Root Cause Analysis: The azetidine ring can be opened by a variety of nucleophiles, often under acidic conditions where the ring nitrogen is protonated, increasing the electrophilicity of the ring carbons. [5][12][15]Lewis acids can also catalyze this process. [5]Intramolecular nucleophilic attack from a substituent on the azetidine ring is another common decomposition pathway. [9] Troubleshooting Protocol:
-
pH Control: During aqueous workups and purification (e.g., chromatography), maintain neutral or slightly basic conditions to prevent protonation of the azetidine nitrogen. The use of buffered solutions can be beneficial.
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, but may also activate the ring towards nucleophilic attack. A bulky protecting group can sterically shield the ring from attack. [3]3. Reaction Conditions for Subsequent Steps: When performing further transformations on a substituted azetidine, avoid strongly acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA). [11]Performing reactions at low temperatures can also help to minimize ring-opening. [11]4. Purification Techniques: Consider purification methods that avoid acidic conditions, such as flash chromatography on neutral or basic alumina, or crystallization.
Data Presentation:
| Condition | Reagent/Solvent | Stability of Azetidine Ring | Rationale |
| Workup | 1M HCl | Low (Significant Ring-Opening) | Acid protonates the azetidine nitrogen, activating the ring for nucleophilic attack. [12] |
| Workup | Saturated NaHCO₃ | High | Neutral to slightly basic pH prevents protonation of the azetidine nitrogen. |
| Chromatography | Silica Gel | Moderate to Low | The acidic nature of silica gel can promote ring-opening for sensitive azetidines. |
| Chromatography | Neutral Alumina | High | A non-acidic stationary phase minimizes the risk of acid-catalyzed decomposition. |
Mechanism Diagram:
Caption: Common pathways for azetidine ring-opening.
Part 3: Preventative Measures and Best Practices
-
Substrate Design: Carefully consider the electronic and steric properties of the substituents on your azetidine precursors. These can have a profound impact on the desired reaction pathway and the stability of the final product.
-
Reagent Purity: Use freshly purified reagents and anhydrous solvents, as impurities can often catalyze side reactions.
-
Inert Atmosphere: Many of the organometallic reagents and strong bases used in azetidine synthesis are air and moisture sensitive. Maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial for reproducibility.
-
Reaction Monitoring: Closely monitor the progress of your reactions using appropriate analytical techniques (TLC, GC-MS, LC-MS, NMR). This will help you to identify the formation of side products early on and to quench the reaction at the optimal time to maximize the yield of the desired product.
By understanding the underlying causes of common side reactions and implementing these troubleshooting strategies and best practices, you can significantly improve the success rate of your substituted azetidine syntheses.
References
- Benchchem. Technical Support Center: Working with Substituted Azetidines.
- Chen, X., et al. Regioselective ring opening reactions of azetidines.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Szabó, K. J., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.
- Xu, J., et al. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
- Gouverneur, V., et al. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH.
- Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
- Chepanov, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Schindler, C. S., et al.
- Benchchem.
- Xu, J., et al. (2025). (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines.
- Suto, Y., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Schindler, C. S., et al.
- Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Willis, M. C., et al. (2025). [2+2]-Cycloaddition for the Synthesis of Azetidines.
- Ahluwalia, V. K., et al. 1.2 Azetidinones (~-Lactams).
- Ibragimov, A. G., et al. The synthesis of azetidines with intramolecular cyclization of...
- Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Cui, X., et al. Intramolecular aza Paternò‐Büchi reaction of oximes for functionalized azetidines.
- Ambeed.com. Reactions of Azetidines.
- Benchchem. Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
- Benchchem. Optimization of reaction conditions for azetidine synthesis.
- Xu, J., et al. Synthesis of Azetidines.
- Gudelis, V., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Chemistry Academy. (2024). 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine. YouTube.
- Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Organic Chemistry Portal. Azetidine synthesis.
- ResearchGate. Methods for the synthesis of azetidines.
- Capriati, V., et al. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- West, F. G., & Bott, T. M. (2011).
- Chemistry Academy. (2020). Azetidine: Chemical Reactivity. YouTube.
- Gagosz, F., et al. (2022).
- Liskamp, R. M. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
- Li, Y., et al. Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Azetidines | Ambeed [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
stability of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate under acidic and basic conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability profile of this compound. Our goal is to equip you with the necessary knowledge to anticipate its behavior, troubleshoot common experimental issues, and design robust synthetic routes.
The unique structure of this molecule, combining a strained azetidine ring, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a fluoroethoxy side chain, presents specific handling considerations. This guide moves beyond simple protocols to explain the chemical principles governing its stability, ensuring you can make informed decisions in your work.
Core Stability Profile: An Overview
At its core, the stability of this compound is dictated by two primary structural features: the N-Boc group and the azetidine ring . The 2-fluoroethoxy moiety is generally stable under most conditions.
-
Acidic Conditions: The compound is highly sensitive to acid. The primary point of failure is the N-Boc protecting group, which is designed to be removed under acidic conditions.[1][2] The strained azetidine ring also becomes susceptible to degradation, particularly after the electron-withdrawing Boc group is removed.[3][4]
-
Basic Conditions: The molecule demonstrates high stability under a wide range of basic conditions.[2][5] Both the Boc group and the azetidine ring are resistant to cleavage by common bases at ambient temperatures.
The following sections provide detailed troubleshooting guides and frequently asked questions to address specific scenarios you may encounter.
Troubleshooting Guide & FAQs
Part 1: Stability and Handling Under Acidic Conditions
This is the most critical area for consideration. Unintended deprotection or degradation is a common issue if acidic reagents or environments are not carefully controlled.
FAQ 1: What is the primary degradation pathway for this compound in the presence of acid?
Answer: The most facile degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[6] This is a well-established reaction that proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine.[6][7]
The reaction generates gaseous byproducts (isobutylene and carbon dioxide), which is a key consideration for reaction vessel setup.
Caption: Mechanism of N-Boc deprotection under acidic conditions.
Troubleshooting Q1: I am observing significant loss of my compound during purification by silica gel chromatography. What is the cause and how can I fix it?
Answer: This is a classic issue caused by the inherent acidity of standard silica gel.[4] The stationary phase can be acidic enough to slowly cleave the Boc group, leading to streaking, low recovery of the desired compound, and contamination of fractions with the deprotected amine.
Solutions:
-
Neutralize the Silica: Prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the surface.
-
Use an Alternative Stationary Phase: Consider using basic alumina or a reverse-phase (C18) stationary phase, neither of which will promote acid-catalyzed deprotection.
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible to reduce the time the compound is exposed to the acidic environment.
FAQ 2: Is the azetidine ring itself at risk under acidic conditions?
Answer: Yes, the azetidine ring is inherently strained (approx. 25.4 kcal/mol) and can undergo acid-catalyzed ring-opening.[8][9] However, this is generally a slower process than Boc deprotection. The lone pair on the nitrogen of an N-Boc azetidine is delocalized, making it less basic and less prone to protonation.
Once the Boc group is removed, the resulting secondary amine is significantly more basic. Protonation of this free azetidine forms an azetidinium ion, which is highly activated toward nucleophilic attack by solvent or other species, leading to ring cleavage.[3] Therefore, prolonged exposure to strong acid after the Boc group is gone can lead to this secondary degradation.
Caption: Potential acid-catalyzed ring-opening of the azetidine.
Part 2: Stability and Handling Under Basic Conditions
The compound shows excellent stability in basic environments, making it compatible with a wide array of synthetic transformations.
FAQ 3: Is this compound stable to common bases like triethylamine, DIPEA, NaOH, or K₂CO₃?
Answer: Yes. The N-Boc group is known to be robust under most basic conditions, which is why it is considered orthogonal to base-labile protecting groups like Fmoc.[2][5] The compound is stable towards:
-
Amine bases (e.g., triethylamine, DIPEA).
-
Aqueous inorganic bases (e.g., NaOH, LiOH, K₂CO₃) at room temperature.
-
Hydride bases (e.g., NaH) for deprotonation reactions.
Prolonged heating in the presence of a strong base like NaOH could eventually lead to hydrolysis of the carbamate, but this requires forcing conditions not typically employed in standard synthesis.
Troubleshooting Q2: I plan to perform a reaction using a very strong, non-nucleophilic base like LDA or LiHMDS at low temperatures. Are there any concerns?
Answer: The molecule is expected to be stable under these conditions. The protons alpha to the azetidine nitrogen are not activated by the carbamate group for deprotonation. While strong bases can potentially interact with other parts of a molecule, there are no obvious pathways for degradation (e.g., elimination) within this specific structure under standard low-temperature protocols. As always, it is best practice to monitor the reaction by TLC or LC-MS to confirm stability.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Controlled N-Boc Deprotection
This protocol describes the complete and clean removal of the Boc group.
-
Dissolve the N-Boc azetidine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA.
-
The resulting product will be the TFA salt of the free amine, which can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) during an extractive workup.
Note on Scavengers: The deprotection generates a tert-butyl cation. If your substrate contains other nucleophilic groups (e.g., tryptophan, methionine), this cation can cause unwanted alkylation side products.[1][2] In such cases, add a scavenger like anisole or triethylsilane (5-10 equiv) to the reaction mixture.
Data Summary Table: Stability Profile
| Reagent/Condition | Stability Assessment | Notes |
| Acidic Conditions | ||
| Trifluoroacetic Acid (TFA) | Unstable | Rapid deprotection occurs. This is the standard method for cleavage.[1] |
| HCl (in Dioxane/EtOAc) | Unstable | Rapid deprotection.[1][10] |
| Formic Acid / Acetic Acid | Moderately Unstable | Slow deprotection, may require heat. Can be used for selective deprotection in some cases. |
| Silica Gel | Potentially Unstable | Slow degradation can occur during chromatography.[4] |
| Basic Conditions | ||
| Aq. NaOH / LiOH (RT) | Stable | The carbamate is resistant to hydrolysis at room temperature.[5] |
| K₂CO₃ / Cs₂CO₃ | Stable | Fully compatible with these bases. |
| Triethylamine / DIPEA | Stable | Fully compatible. |
| LiHMDS / LDA (-78 °C) | Stable | No expected reactivity. |
Workflow: Troubleshooting Stability Issues
Caption: Decision workflow for troubleshooting stability issues.
References
-
Chen, X., et al. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry. [Link]
-
Snieckus, V., & Tsai, A. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 13(01), 0026. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society. [Link]
-
Zikeli, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148. [Link]
-
Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1619-1624. [Link]
-
Reddy, K. S., et al. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate. This valuable building block is frequently synthesized via a Williamson ether synthesis, a robust and well-established method. The reaction typically involves the deprotonation of tert-Butyl 3-hydroxyazetidine-1-carboxylate followed by nucleophilic substitution with an activated 2-fluoroethanol derivative. While seemingly straightforward, this synthesis is not without its challenges. The interplay between strong bases, reactive electrophiles, and solvent effects can lead to a variety of impurities that complicate purification and compromise final product quality.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you identify, mitigate, and understand the formation of common impurities encountered during this synthesis.
Core Synthetic Pathway: Williamson Ether Synthesis
The primary reaction involves the S_N2 displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) from a 2-fluoroethyl precursor by the alkoxide of N-Boc-3-hydroxyazetidine. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed in a polar aprotic solvent to generate the nucleophilic alkoxide in situ.
Caption: General workflow for the Williamson ether synthesis of the target product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule? The most prevalent and scalable method is the Williamson ether synthesis.[1] This involves reacting the sodium alkoxide of tert-butyl 3-hydroxyazetidine-1-carboxylate (formed with a base like NaH) with an electrophile such as 2-fluoroethyl tosylate, 2-fluoroethyl bromide, or 2-fluoroethyl iodide in a polar aprotic solvent like THF or DMF.[2]
Q2: What are the most critical parameters to control during the reaction? Three parameters are paramount:
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally preferred. Elevated temperatures can significantly increase the rate of elimination side reactions, reducing the yield of the desired ether.[3]
-
Choice of Base: Sodium hydride (NaH) is common due to its strength and the formation of benign hydrogen gas as a byproduct.[4] However, its handling and potential side reactions with certain solvents must be carefully managed.
-
Solvent Purity and Selection: Anhydrous polar aprotic solvents are essential. Tetrahydrofuran (THF) is often a superior choice to N,N-dimethylformamide (DMF) or acetonitrile, as NaH has been shown to react with these solvents, especially in the presence of an electrophile, leading to complex impurity profiles.[5]
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. A typical TLC system would use a mobile phase like 30-50% ethyl acetate in hexanes. For LC-MS, a C18 column with a water/acetonitrile gradient is standard for monitoring the disappearance of starting materials and the appearance of the product peak at the expected mass-to-charge ratio.
Q4: What are the most likely impurities I should expect to see? The primary impurities arise from unreacted starting materials, side reactions of the reagents, or reactions involving the solvent. A summary is provided in the table below.
| Impurity Name | Structure / Formula | Molecular Weight ( g/mol ) | Common Origin |
| Starting Material 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | Incomplete reaction |
| Starting Material 2 | 2-Fluoroethanol | 64.06 | Hydrolysis of electrophile or incomplete reaction |
| Dimeric Ether | Bis(2-fluoroethyl) ether | 110.10 | Self-condensation of the 2-fluoroethoxy moiety |
| Elimination Product | Fluoroethene (gas) | 46.04 | E2 elimination of the 2-fluoroethyl electrophile |
| Solvent Adduct | Varies (e.g., from DMF/Acetonitrile) | Varies | Reaction of NaH with the solvent[5] |
Troubleshooting Guide: Impurity Identification and Mitigation
This section addresses specific issues you might encounter during your synthesis, identified by common analytical observations.
Problem 1: My final product is contaminated with unreacted tert-butyl 3-hydroxyazetidine-1-carboxylate.
A1: Causal Analysis & Solution This is the most common impurity and typically points to an incomplete reaction. Several factors could be at play:
-
Insufficient Base: The deprotonation of the alcohol is the first and most critical step. If the NaH is old or has been improperly handled, its activity may be reduced. Commercially, NaH is often sold as a 60% dispersion in mineral oil, which is safer to handle.[6]
-
Solution: Use fresh, high-quality NaH from a sealed container. Ensure it is weighed under an inert atmosphere (e.g., in a glovebox or under an argon blanket) and that the mineral oil is washed away with dry hexanes if a pure solid is required.[6] Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
Sub-stoichiometric Electrophile: Ensure you are using at least one full equivalent, and often a slight excess (1.05-1.1 eq.), of the 2-fluoroethylating agent.
-
Low Reaction Temperature/Time: While high temperatures are detrimental, an excessively low temperature or short reaction time may lead to poor conversion.
-
Solution: Allow the deprotonation step to proceed for 30-60 minutes at 0 °C to room temperature before adding the electrophile. After addition, allow the reaction to stir at room temperature for several hours (4-16 h) and monitor by TLC or LC-MS until the starting alcohol is consumed.
-
Problem 2: I'm observing a significant byproduct with a mass of ~110 Da in my LC-MS analysis.
A2: Causal Analysis & Solution This mass corresponds to Bis(2-fluoroethyl) ether . Its formation is a classic side reaction in Williamson ether syntheses.
-
Mechanism of Formation: If any 2-fluoroethanol is present in the reaction (either as an impurity in the electrophile or from hydrolysis), the base (NaH) can deprotonate it to form the sodium 2-fluoroethoxide. This alkoxide is also a potent nucleophile and can react with your 2-fluoroethyl electrophile, leading to the undesired symmetric ether.
-
Solution 1 (Reagent Purity): Use a highly pure 2-fluoroethyl electrophile (e.g., tosylate or bromide) that is free from the parent alcohol.
-
Solution 2 (Order of Addition): Employ a "reverse addition" protocol. Add the 2-fluoroethyl electrophile to the pre-formed azetidinolate solution. This ensures that the electrophile is always in the presence of an excess of the desired nucleophile, kinetically favoring the formation of the target product over the dimeric ether.
-
Problem 3: My reaction yield is low, and I detect gaseous byproducts or peaks corresponding to acetaldehyde-related impurities.
A3: Causal Analysis & Solution This issue points towards competing elimination reactions or degradation of the reagents. The strong basicity of the alkoxide nucleophile can promote an E2 elimination pathway, especially with certain leaving groups and at higher temperatures.[2][3]
-
Mechanism of Formation: The azetidinolate can act as a base, abstracting a proton from the carbon adjacent to the leaving group on the 2-fluoroethyl electrophile. This results in the formation of fluoroethene gas and regenerates the starting alcohol. Furthermore, 2-fluoroethanol itself is known to undergo base-catalyzed dehydrofluorination to yield acetaldehyde, which can then participate in further side reactions.[7]
Caption: Competing side reactions: E2 elimination and dehydrofluorination.
-
Solutions:
-
Temperature Control: Maintain a low reaction temperature (0-25 °C). Avoid heating the reaction unless absolutely necessary and all other options have been exhausted.
-
Choice of Leaving Group: Leaving group ability can influence the S_N2/E2 ratio. Tosylates and iodides are generally excellent for S_N2 reactions. While bromides are also effective, chlorides are less reactive and may require more forcing conditions that could favor elimination.
-
Solvent Choice: Polar aprotic solvents like THF or DMF generally favor S_N2 over E2 compared to protic solvents.[1]
-
Problem 4: My reaction in DMF is very messy, with multiple unidentified polar impurities.
A4: Causal Analysis & Solution This is a known, but often overlooked, complication. While NaH is a strong base, it can also act as a reducing agent or participate in reactions with amide solvents like DMF.[5]
-
Mechanism of Impurity Formation: It has been demonstrated that NaH can react with DMF in the presence of an alkylating agent to form various byproducts derived from dimethylamine.[5] This side reaction consumes your reagents and generates a complex mixture that is difficult to purify.
-
Solution: The most effective solution is to avoid DMF as a solvent when using NaH. Tetrahydrofuran (THF) is an excellent and far more inert alternative for this reaction. It is a polar aprotic ether that dissolves the reagents well but does not react with NaH. If solubility is an issue, consider a mixture of THF and a co-solvent like 1,4-dioxane.
Experimental Protocols
Protocol 1: Recommended Synthesis Procedure to Minimize Impurities
This protocol incorporates best practices to mitigate the formation of the impurities discussed above.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.).
-
Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of starting material). Stir to dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While stirring at 0 °C, add sodium hydride (60% in oil, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and an inert atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a homogeneous solution or a fine suspension.
-
Electrophile Addition: Cool the reaction back to 0 °C. Add a solution of 2-fluoroethyl tosylate (1.05 eq.) in a small amount of anhydrous THF dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until completion.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Standard LC-MS Method for Purity Analysis
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 210 nm and 254 nm; Mass Spectrometry (ESI+)
-
Expected Retention: The product will be significantly less polar than the starting alcohol. Expect the starting alcohol to elute early and the product to elute later in the gradient.
References
-
Wikipedia. 2-Fluoroethanol. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubMed Central. Available at: [Link]
-
Fluorine Notes. Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PubMed Central. Available at: [Link]
-
Wikipedia. Sodium hydride. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
optimization of reaction conditions for azetidine functionalization
<Technical Support Center: Optimization of Reaction Conditions for Azetidine Functionalization
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of azetidines. This guide is designed to provide in-depth, actionable advice for overcoming common challenges in the chemical modification of this valuable heterocyclic scaffold. Due to their ring strain, azetidines present unique synthetic challenges, but understanding the underlying principles of their reactivity can lead to successful and efficient functionalization.
This resource is structured to address specific problems you may encounter, offering not just solutions but also the mechanistic reasoning behind them.
Section 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent obstacles encountered during azetidine functionalization in a question-and-answer format.
Low Reaction Yield or Stalled Reactions
Question: My N-functionalization (e.g., N-arylation, N-alkylation) or C-H functionalization reaction is giving low yields or failing to proceed to completion. What are the primary factors to investigate?
Answer: Low conversion is a common hurdle and can often be traced back to a few key parameters. The high ring strain of azetidines makes them both reactive and prone to decomposition, requiring a delicate balance of reaction conditions.[1][2]
Troubleshooting Workflow:
-
Re-evaluate Your Base: The choice of base is critical.
-
For N-Arylation (Buchwald-Hartwig type): Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are often required to deprotonate the azetidine nitrogen effectively without promoting ring-opening.[3] If the reaction is sluggish, consider that the pKa of your azetidine conjugate acid is high (around 11.29), necessitating a sufficiently strong base.[4]
-
For C-H Functionalization: The base plays a role in the C-H activation step. The optimal choice is highly substrate- and catalyst-dependent. Screening bases of varying strengths (e.g., K₂CO₃, Cs₂CO₃, KOAc) is a crucial first step.
-
-
Assess Catalyst and Ligand System (for cross-coupling):
-
Catalyst Deactivation: Palladium catalysts can be sensitive. Ensure you are using anhydrous, degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[3]
-
Ligand Choice: The ligand stabilizes the metal center and modulates its reactivity. For challenging couplings, screening a panel of ligands is essential. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are common starting points for N-arylation.[3][5] N-Heterocyclic Carbene (NHC) ligands can also offer high stability and activity.[5]
-
-
Solvent and Temperature Optimization:
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are standard for cross-coupling reactions. However, solvent polarity can influence reaction rates and selectivity. Highly polar solvents may sometimes decrease selectivity in catalytic reactions. In cases of suspected ring-opening, less polar solvents might be beneficial.
-
Temperature: While heating is often necessary (typically 80-110 °C for cross-coupling), excessive temperatures can lead to decomposition of the strained ring or the catalyst.[3] If you observe byproduct formation at higher temperatures, try lowering the temperature and extending the reaction time.
-
-
Protecting Group Effects:
-
The N-substituent dramatically influences reactivity. An N-Boc group, for instance, can sterically hinder reactions at the adjacent C-H positions.[6] In some cases, a smaller or electronically different protecting group may be necessary. The N-Botc (tert-butoxythiocarbonyl) group has been shown to facilitate α-lithiation more effectively than the N-Boc group.[6]
-
Undesired Ring-Opening or Decomposition
Question: I am observing significant formation of byproducts that appear to be from the ring-opening of my azetidine starting material. How can I prevent this?
Answer: Azetidine ring-opening is a common side reaction driven by the relief of its inherent ring strain (approx. 25-26 kcal/mol). This can be triggered by strong acids, certain nucleophiles, Lewis acids, and elevated temperatures.[1][7]
Key Factors and Solutions:
-
Acid Sensitivity: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack.[7]
-
Solution: Avoid strong acidic conditions where possible. If an acid is required, use the mildest effective acid at the lowest possible temperature. For reactions involving acidic workups, keep the temperature low (e.g., 0 °C) and minimize exposure time.
-
-
Lewis Acids: Many Lewis acids can coordinate to the nitrogen atom, activating the ring for cleavage.
-
Solution: When selecting a catalyst, be mindful of its Lewis acidity. For instance, in the intramolecular aminolysis of epoxy amines to form azetidines, La(OTf)₃ was found to be effective while minimizing ring-opening compared to stronger Brønsted acids.[8][9] Screen different Lewis acids to find one that promotes the desired reaction without causing decomposition.[10]
-
-
Nucleophilic Attack: While the azetidine nitrogen is nucleophilic, the ring carbons can be attacked by strong nucleophiles, especially if the nitrogen is quaternized or activated (e.g., by acylation).[7][11]
-
Solution: When performing reactions like amide couplings on an azetidine-3-carboxylic acid, use standard coupling reagents (e.g., HATU, HOBt) at room temperature or below.[3] Avoid highly nucleophilic bases or reagents if the goal is to preserve the ring.
-
-
Choice of N-Protecting/Activating Group: The nature of the substituent on the nitrogen is paramount.
-
Solution: Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. Conversely, some protecting groups are designed for orthogonal removal under conditions that won't harm the ring, such as Cbz (removed by hydrogenation) or specific carbamates for functionalization via click chemistry.[12][13]
-
Troubleshooting Workflow for Ring-Opening Here is a logical workflow to diagnose and solve ring-opening issues.
Caption: A logical workflow for troubleshooting azetidine ring-opening.
Poor Selectivity in C-H Functionalization
Question: My palladium-catalyzed C-H arylation is producing a mixture of products or reacting at the wrong position. How can I improve selectivity?
Answer: Achieving site-selectivity in C-H functionalization is a significant challenge, particularly with a small, strained ring like azetidine. The outcome is often a delicate interplay between sterics, electronics, and the directing group employed.
Optimization Strategies:
-
Directing Group is Key: For C(sp³)-H functionalization, a directing group is often essential.
-
Picolinamide (PA) is a commonly used and effective directing group that can facilitate C-H activation at the β-position.[14] Ensure the directing group is properly installed and that the reaction conditions are compatible with it.
-
In some complex substrates, the inherent structure can direct functionalization to a specific site, but this is substrate-dependent.[15]
-
-
Ligand and Additive Screening: The ligand on the palladium catalyst is crucial for selectivity.
-
Steric and Electronic Tuning: Screen a variety of phosphine or NHC ligands. More sterically demanding ligands can sometimes favor reaction at less hindered C-H bonds.
-
Additives: In some systems, additives can dramatically shift the reaction pathway. For example, in the C-H functionalization of triterpenoids, using electron-deficient iodoarenes as additives shifted the selectivity from C-H arylation towards C(sp³)-azetidination.[15]
-
-
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex, thereby affecting which C-H bond is most accessible for activation. A screen of solvents with different polarities and coordinating abilities (e.g., Dioxane, THF, Toluene, DCE) is recommended.[16][8]
Data Summary: Initial Screening Parameters for C-H Functionalization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(TFA)₂ | Varying the palladium precursor can affect catalyst activation and stability. |
| Ligand | MonoPhos | XPhos | SPhos | Screen ligands with different steric and electronic properties to modulate reactivity and selectivity. |
| Base | Cs₂CO₃ | K₂CO₃ | NaOAc | Base strength influences the rate-determining C-H activation/deprotonation step. |
| Solvent | Toluene | Dioxane | Acetonitrile | Solvent polarity can impact solubility, catalyst stability, and the transition state geometry. |
| Temperature | 80 °C | 100 °C | 120 °C | C-H activation is often energy-intensive, but higher temperatures risk decomposition. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for azetidine functionalization? A1: There is no single "best" group; the optimal choice is reaction-dependent.
-
N-Boc (tert-butyloxycarbonyl): Widely used due to its stability and easy removal with acid. However, its bulk can hinder reactions at the α-position.[6]
-
N-Cbz (benzyl chloroformate): Useful for orthogonal protection schemes, as it can be removed by hydrogenation (e.g., Pd/C, H₂) without affecting acid-labile groups. This allows for selective deprotection and subsequent N-functionalization.[12][13]
-
N-Botc (tert-butoxythiocarbonyl): A specialty group that has been shown to be superior to N-Boc for facilitating α-lithiation and subsequent electrophilic trapping. It is also more acid-labile than Boc.[6]
-
N-aryl/alkyl: If the final product requires a specific N-substituent, it's often best to install it directly if possible.
Q2: Can I perform a reaction on a substituent at the 3-position without opening the azetidine ring? A2: Yes, this is a common strategy. Reactions like amide couplings, reductions, or nucleophilic substitutions can be performed successfully. The key is to use mild conditions. For example, amide couplings on azetidine-3-carboxylic acid should be run at or below room temperature with standard peptide coupling reagents.[3] Reduction of a 3-ketoazetidine is typically done with mild reducing agents like NaBH₄.
Q3: My reaction requires a Lewis acid. Which one is least likely to cause ring-opening? A3: Softer, oxophilic Lewis acids are often a good starting point. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for azetidine synthesis from epoxy amines, demonstrating their compatibility with the ring system under specific conditions.[8][17] A screen of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, La(OTf)₃) is the best empirical approach to find the optimal balance of reactivity and stability for your specific transformation.[10]
Q4: How do I choose between N-functionalization and C-functionalization? A4: The choice depends entirely on the synthetic target.
-
N-functionalization (alkylation, arylation, acylation) is generally more straightforward as it leverages the natural nucleophilicity of the nitrogen atom.[7][11]
-
C-functionalization (typically C-H activation or lithiation) is more complex but allows for the introduction of substituents directly onto the carbon framework of the ring, which is often crucial for modulating pharmacological properties.[6][15]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine (Buchwald-Hartwig Amination)
This protocol describes a typical setup for the cross-coupling of an aryl halide with azetidine.
Materials:
-
Aryl halide (e.g., bromide or chloride)
-
Azetidine (or derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and ligand (1.2-2.5 mol% relative to Pd).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, followed by the azetidine (1.2-1.5 equiv) and the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for a typical Buchwald-Hartwig N-arylation of azetidine.
References
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]
-
Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Azetidine: Chemical Reactivity. YouTube. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. iScience. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]
-
Well-defined (NHC)PdCl2(azetidine) complexes: Synthesis, characterization and catalytic activities. ResearchGate. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Previous strategies towards azetidines and this approach. ResearchGate. [Link]
-
Azetidines, Azetines and Azetes: Monocyclic. ResearchGate. [Link]
-
Azetidine. Wikipedia. [Link]
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- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable, yet challenging, four-membered nitrogenous heterocycles. The inherent ring strain and unique reactivity of the azetidine core present a distinct set of synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint, followed by actionable protocols to help you optimize your reactions.
Issue 1: Low or No Yield of the Desired 3-Substituted Azetidine
A common frustration in azetidine synthesis is a low or negligible yield. This often stems from the high activation energy required to form the strained four-membered ring and the propensity for competing side reactions.[1][4]
Root Causes & Solutions
-
Competing Intermolecular Reactions: In intermolecular cyclization approaches, such as the reaction of a 1,3-dihalide with an amine, intermolecular polymerization can outcompete the desired intramolecular ring closure.
-
Troubleshooting Protocol: High Dilution Conditions
-
Setup: Use a syringe pump to slowly add the acyclic precursor to a large volume of refluxing solvent.
-
Concentration: Aim for a final concentration in the range of 0.01-0.05 M.
-
Rationale: High dilution favors intramolecular reactions by minimizing the probability of two precursor molecules encountering each other.
-
-
-
Inefficient Ring Closure: The entropic barrier to forming a four-membered ring can be significant.
-
Troubleshooting Protocol: Choice of Base and Leaving Group
-
Base Selection: Employ a strong, non-nucleophilic base to facilitate the final deprotonation and ring closure. Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.
-
Leaving Group: Ensure you have a good leaving group on your acyclic precursor (e.g., tosylate, mesylate, or iodide) to promote the intramolecular nucleophilic substitution.
-
-
-
Decomposition of Starting Materials or Product: Azetidine precursors and the final products can be unstable under the reaction conditions.
-
Troubleshooting Protocol: Temperature and Reaction Time Optimization
-
Low-Temperature Reactions: For sensitive substrates, conduct the reaction at lower temperatures, even if it requires longer reaction times.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed, preventing product degradation.
-
-
Diagram 1: Troubleshooting Low Yields in Azetidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
Issue 2: Formation of Ring-Opened Byproducts
The inherent strain in the azetidine ring makes it susceptible to nucleophilic ring-opening, especially under acidic or heated conditions.[5][6][7] This is a critical challenge both during the synthesis and subsequent functionalization steps.
Root Causes & Solutions
-
Acid-Catalyzed Ring Opening: The azetidine nitrogen can be protonated by acidic reagents or byproducts (e.g., HCl generated during an acylation), which activates the ring towards nucleophilic attack.[6][8]
-
Troubleshooting Protocol: Acid Scavenging and Temperature Control
-
Base Addition: When using acid-generating reagents like acyl chlorides, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid as it forms.[8]
-
Aqueous Base: Running the reaction under Schotten-Baumann conditions (with an aqueous base like NaOH) can also be effective.[8]
-
Low Temperature: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[8]
-
-
-
Lewis Acid-Promoted Ring Opening: Some reagents, such as certain acyl chlorides or metal catalysts, can act as Lewis acids and coordinate to the azetidine nitrogen, facilitating ring cleavage.[8]
-
Troubleshooting Protocol: Reagent Choice and Monitoring
-
Milder Reagents: If ring-opening is observed during amide coupling of an azetidine-3-carboxylic acid, switch to milder coupling reagents that do not require strong acidic or basic activators.
-
Close Monitoring: Follow the reaction progress closely by TLC and proceed with the workup as soon as the starting material has been consumed to limit exposure to the reaction conditions.[8]
-
-
Diagram 2: Mechanism of Acid-Catalyzed Ring Opening
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereochemical Integrity in Azetidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of azetidines. This resource is designed to provide in-depth guidance on a critical challenge in the field: the prevention of racemization and the control of stereochemistry during the formation of the azetidine ring. Given the significance of stereoisomerism in determining the biological activity and safety of pharmaceutical compounds, maintaining stereochemical purity is paramount.
This guide moves beyond simple protocols to explain the underlying principles governing stereoselectivity in these reactions. By understanding the "why," you will be better equipped to troubleshoot unexpected outcomes and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem in azetidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In the context of drug development, where often only one enantiomer of a chiral molecule is biologically active and the other may be inactive or even harmful, racemization leads to a loss of stereochemical purity. This can drastically reduce the efficacy and safety of the final compound. Azetidine synthesis often involves reactions at or adjacent to stereocenters, making them susceptible to racemization if conditions are not carefully controlled.
Q2: Which synthetic steps are most prone to racemization when constructing an azetidine ring?
A2: Racemization can occur at several stages, but it is most common during:
-
Intramolecular Cyclization via Nucleophilic Substitution: This is a frequent strategy for forming the azetidine ring. If the reaction proceeds through an SN1-type mechanism involving a carbocation intermediate, racemization is highly likely.[1] The planar carbocation can be attacked from either face by the intramolecular nucleophile.
-
Activation of Precursors: Steps involving the activation of amino acids or their derivatives for coupling can lead to epimerization (racemization at one of multiple stereocenters).[2][3][4][5] This is a known issue in peptide synthesis and is relevant when azetidine-containing amino acids are being synthesized or incorporated into larger molecules.[6][7]
-
Reactions Involving Strong Bases: Strong bases can deprotonate acidic protons alpha to activating groups, leading to the formation of a planar enolate or a related intermediate, which can then be protonated non-stereoselectively.[8]
Q3: How do I choose the right reaction conditions to favor a stereospecific outcome?
A3: To favor a stereospecific SN2 pathway and suppress racemization via an SN1 pathway, consider the following:
-
Nucleophile: Use a strong, highly concentrated nucleophile to promote the bimolecular SN2 mechanism.[1]
-
Solvent: Employ polar aprotic solvents like acetone, DMSO, or DMF.[1] These solvents solvate the cation but leave the anionic nucleophile relatively free and more reactive.[1][9][10] Polar protic solvents, in contrast, can stabilize the carbocation intermediate of an SN1 reaction.[1]
-
Temperature: Lowering the reaction temperature generally favors the more ordered transition state of the SN2 reaction over the higher-activation-energy SN1 pathway.[1][2]
-
Leaving Group: A good leaving group is essential for SN2 reactions. However, an exceptionally good leaving group might favor an SN1 pathway if the substrate is prone to carbocation formation.
Troubleshooting Guides
Scenario 1: Racemization during Intramolecular SN2 Cyclization
Issue: You are attempting to synthesize a chiral azetidine from a γ-amino alcohol or a related precursor via intramolecular cyclization, but you are observing significant loss of enantiomeric excess (e.e.).
Root Cause Analysis: The primary suspect is the partial or complete involvement of an SN1 mechanism. This can be triggered by factors that stabilize a carbocation at the electrophilic carbon, such as certain substitution patterns or reaction conditions that favor ionization of the leaving group.
Troubleshooting Workflow:
Caption: Troubleshooting racemization in SN2 cyclization.
Detailed Protocols & Explanations
Protocol 1.1: Optimizing the Leaving Group and Base Conditions
-
Substrate Preparation: Start with your enantiomerically pure γ-amino alcohol.
-
Mesylation (Example): Dissolve the amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.). Stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Rationale: Mesylate is a good leaving group but generally less prone to ionization than tosylate, thus disfavoring the SN1 pathway.
-
-
Work-up: Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Cyclization: Dissolve the crude mesylate in anhydrous THF. Add sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Analysis: Quench carefully with water, extract with ethyl acetate, and purify by column chromatography. Determine the enantiomeric excess of the resulting azetidine using chiral HPLC.
Scenario 2: Loss of Stereochemical Integrity in Mitsunobu Cyclization
Issue: You are using an intramolecular Mitsunobu reaction to form the azetidine ring from a γ-amino alcohol, but the product shows significant racemization or is a mixture of diastereomers.
Root Cause Analysis: The Mitsunobu reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, consistent with an SN2 mechanism.[13][14] Racemization suggests that side reactions or competing pathways are occurring. This can happen if the nucleophile (the nitrogen atom) is not sufficiently nucleophilic or if the reaction conditions promote alternative pathways. In some cases, aziridine formation can be a competing side reaction.[15][16]
Troubleshooting Workflow:
Caption: Troubleshooting racemization in Mitsunobu cyclization.
Detailed Protocols & Explanations
Protocol 2.1: Controlled Intramolecular Mitsunobu Cyclization
-
Setup: To a solution of the enantiopure γ-amino alcohol (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC. Some intramolecular Mitsunobu reactions for azetidine synthesis have been successfully conducted at elevated temperatures in solvents like toluene.[11]
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the azetidine product from triphenylphosphine oxide and the hydrazine byproduct.
-
Analysis: Confirm the structure and determine the stereochemical purity by NMR and chiral HPLC. An intramolecular Mitsunobu reaction was successfully used in the synthesis of the azetidine core of penaresidin B.[17]
Scenario 3: Use of Chiral Auxiliaries for Diastereoselective Synthesis
Issue: Direct stereocontrol is challenging, and you opt for a chiral auxiliary-based approach but are obtaining a poor diastereomeric ratio.
Root Cause Analysis: The effectiveness of a chiral auxiliary depends on its ability to bias the approach of a reagent to one face of the molecule. Poor diastereoselectivity can result from insufficient steric hindrance, incorrect choice of reagents that do not interact effectively with the auxiliary, or reaction conditions that allow for equilibration of diastereomeric intermediates.
Key Strategies for Success
-
Auxiliary Selection: Chiral auxiliaries like (S)-1-phenylethylamine or tert-butanesulfinamide have been successfully used to direct the stereoselective synthesis of azetidines.[11][18][19][20][21][22] The choice of auxiliary should be based on the specific reaction and the desired stereochemical outcome.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the diastereoselectivity. For instance, in the synthesis of cis-2,3-disubstituted azetidines, the choice of base was critical, with DBU, DABCO, Et₃N, and NaHCO₃ being explored.[11]
-
Chelation Control: In some cases, metal chelating auxiliaries can be used in conjunction with Lewis acidic reagents to create a rigid transition state, thereby enhancing diastereoselectivity.
Table 1: Impact of Reaction Parameters on Stereoselectivity
| Parameter | To Favor SN2 (Stereospecific) | To Avoid SN1 (Racemization) | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Avoid Polar Protic (e.g., MeOH, H₂O) | Polar aprotic solvents enhance nucleophilicity without stabilizing carbocation intermediates.[1][9][10] |
| Temperature | Lower Temperatures (e.g., 0°C to RT) | Avoid High Temperatures | Favors the more ordered SN2 transition state and minimizes side reactions.[1][2] |
| Base | Strong, Non-nucleophilic (e.g., NaH, LiHMDS) | Use a base strong enough for full deprotonation | Ensures a high concentration of the active nucleophile for the intramolecular attack.[11] |
| Leaving Group | Good (e.g., MsO-, I-, Br-) | Avoid Hyper-reactive (e.g., TfO-, NsO-) | A balance is needed; a good leaving group is necessary, but one that is too reactive might promote ionization. |
Advanced Strategies for Stereocontrol
For particularly challenging syntheses, consider these advanced methods:
-
Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure starting material or the enantiopure product.[23][24][25] Lipases are commonly used for the kinetic resolution of azetidine precursors like 4-acetoxy-azetidin-2-one.[26][27] For example, Pseudomonas fluorescens lipase has been shown to be effective in this context.[26][27]
-
Organocatalysis: Chiral organocatalysts, such as pyrrolidine-based catalysts, can be used to promote enantioselective [2+2] cycloadditions to form azetidines.[11]
-
Photochemical Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be a powerful tool for constructing azetidine rings with defined stereochemistry, although it has its own set of challenges.[28][29]
By carefully considering the mechanistic principles and systematically troubleshooting your reaction conditions, you can significantly improve the stereochemical outcome of your azetidine synthesis, paving the way for the successful development of novel chemical entities.
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48153-48184. [Link]
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Cardillo, G., et al. (2006). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry, 71(19), 7343-7346. [Link]
-
Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]
-
Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693-698. [Link]
-
Martelli, G., Cirillo, M., Giraldi, V., & Giacomini, D. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by lipase-catalysed kinetic resolution and their applications. Bioorganic Chemistry, 120, 105580. [Link]
-
Hoshino, J., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]
-
Hoshino, J., et al. (1995). ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. ChemInform, 26(33). [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-241. [Link]
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Martelli, G., et al. (2022). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications. Request PDF. [Link]
-
ResearchGate. (n.d.). Synthesis of aziridines by Mitsunobu reaction (Methods A and B). [Link]
-
Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (6), 693. [Link]
-
Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2623-2641. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248811. [Link]
-
Forró, E., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11267-11279. [Link]
-
Morzycki, J. W., et al. (2018). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties. Molecules, 23(1), 193. [Link]
-
Reddy, B. V. S., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(20), 4239-4242. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Schindler, C. S., & Fantin, M. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 15, 2350-2363. [Link]
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SlideShare. (n.d.). Epimerization of Peptide. [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. [Link]
-
Kuriyama, Y., Uesugi, S., Takabe, R., & Yoda, H. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3569–3583. [Link]
-
National Institutes of Health. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Catalysis, 8(10), 933-943. [Link]
-
University of Leicester. (2014). Aziridines : stereocontrol of ring-making and ring-breaking. [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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National Institutes of Health. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(21), 13354. [Link]
-
Cossy, J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5965-5969. [Link]
-
DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
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ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select.... [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
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Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]
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ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. [Link]
-
PubMed. (2023). Epimerisation in Peptide Synthesis. [Link]
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Technical Support Center: Troubleshooting Boc Deprotection of Azetidine Carboxylates
Welcome to the technical support center for the Boc deprotection of azetidine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are incorporating these valuable, strained building blocks into their synthetic routes. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the unique challenges presented by this transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers encounter.
Q1: Is the azetidine ring stable to standard acidic Boc deprotection conditions like TFA?
A: Yes, generally the N-Boc-azetidine core is surprisingly robust under standard acidic deprotection conditions. The primary concern with four-membered rings is their inherent ring strain (approx. 25.4 kcal/mol), which can make them susceptible to ring-opening. However, multiple studies have successfully employed strong acid conditions, such as 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or even harsher cocktails like 90:5:5 TFA/Triisopropylsilane (TIS)/DCM, without observing evidence of ring degradation.[1][2] The key is careful control of reaction time and temperature. Protonation of the azetidine nitrogen is a prerequisite for ring-opening, and while this can occur, the subsequent nucleophilic attack required to break the C-N bond is often not favorable under standard anhydrous deprotection conditions.[3]
Q2: What is the primary side reaction I should be concerned about?
A: The most common and immediate side reaction is not from the azetidine ring itself, but from the tert-butyl cation (t-Bu⁺) generated during the deprotection.[4] This highly reactive electrophile can alkylate any nucleophilic sites on your molecule, a common issue in peptide synthesis.[5] For simple azetidine carboxylates, this is less of a concern, but if your molecule contains electron-rich aromatic rings or other sensitive functional groups, this side reaction must be mitigated.
Q3: How do I monitor the progress of the deprotection reaction?
A: The most straightforward method is Thin-Layer Chromatography (TLC). The Boc-protected starting material is significantly less polar than the resulting amine salt. You should observe the disappearance of your starting material spot and the appearance of a new, more polar spot (often at the baseline). Staining with ninhydrin is highly effective, as it will develop a distinct color with the newly formed secondary amine of the azetidine.[4] For more quantitative analysis, HPLC and ¹H NMR spectroscopy are ideal. In ¹H NMR, the most telling sign of a complete reaction is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[5][6]
In-Depth Troubleshooting Guide
This section explores specific experimental problems and provides a logical framework for their resolution.
Problem 1: Incomplete or Sluggish Deprotection
You've run the reaction for the prescribed time, but TLC or NMR analysis shows a significant amount of starting material remaining.
-
Insufficient Acid Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process. If the acid concentration is too low or if your substrate has other basic moieties that consume the acid, the reaction may stall.[4]
-
Low Temperature: While most deprotections proceed smoothly at room temperature, sterically hindered or electronically deactivated substrates may require more thermal energy.
-
Inadequate Reaction Time: Deprotection is a kinetic process. For some substrates, the standard 1-2 hours may be insufficient.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Observation of Unknown Byproducts
Your reaction has gone to completion, but you observe significant impurity peaks by HPLC or extra signals in the NMR spectrum.
-
tert-Butylation: As mentioned, this is the most likely culprit. The generated t-Bu⁺ cation has alkylated a nucleophilic site on your molecule or solvent.[4]
-
Azetidine Ring Opening: While less common for simple carboxylates, this remains a possibility, especially with prolonged reaction times, high temperatures, or the presence of a suitably positioned intramolecular nucleophile.[3][7] Acid-catalyzed ring-opening would likely proceed via protonation of the azetidine nitrogen, followed by nucleophilic attack at one of the ring carbons.
-
Esterification of Carboxylic Acid: If using an alcohol as a solvent or co-solvent with a strong acid catalyst (e.g., HCl in Methanol), there is a risk of esterifying the carboxylate group, especially with heat.
-
Add a Scavenger: To prevent tert-butylation, add a scavenger to the reaction mixture. This is a compound that is more nucleophilic than your substrate and will "trap" the t-Bu⁺ cation.[4]
-
Triisopropylsilane (TIS): A highly effective and common scavenger (typically 2.5-5% v/v). It acts as a hydride donor, reducing the t-Bu⁺ cation to isobutane.
-
Water: Can be used in small amounts (2.5-5% v/v) to trap the cation, forming tert-butanol.
-
-
Optimize Conditions to Protect the Ring: If ring-opening is suspected:
-
Lower the Temperature: Run the reaction at 0 °C.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Use Milder Reagents: Consider alternatives to strong acids if your substrate is particularly sensitive (see Protocol 3).
-
Caption: Mechanism of Boc deprotection and scavenger action.
Problem 3: Difficulty Isolating the Product
The reaction is clean, but after removing the solvent and acid, you are left with a sticky oil that is difficult to handle, or you have issues with aqueous workups.
-
Hygroscopic Salts: Amine salts, particularly TFA salts, are often hygroscopic and can be reluctant to crystallize, resulting in oils or gums.[8]
-
High Polarity: The resulting azetidine carboxylate salt is a small, polar, zwitterionic-capable molecule, which can lead to high water solubility and difficulty in extraction with common organic solvents.
-
Precipitation/Trituration: This is the most common method. After removing the reaction solvent and excess acid in vacuo, dissolve the residue in a minimal amount of a solvent in which the salt is soluble (e.g., methanol) and add it dropwise to a large volume of a cold, non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE). The product should precipitate as a solid, which can be collected by filtration.[9][10]
-
Azeotropic Removal of TFA: Residual TFA can be challenging to remove completely. After initial rotary evaporation, add a solvent like toluene or more DCM and evaporate again. Repeating this 2-3 times can help azeotropically remove traces of TFA.[11]
-
Use of Basic Resins: For a non-aqueous workup to get the free amine, the crude TFA salt can be dissolved in methanol and stirred with a basic resin (e.g., Amberlyst A21). Filtration and evaporation of the solvent yield the free amine. This is particularly useful if the free amine is not water-soluble.[1]
-
Salt Exchange: If the TFA counter-ion is problematic for downstream applications, it can be exchanged. A common method is to dissolve the TFA salt in water, add a small amount of concentrated HCl, and then lyophilize (freeze-dry) the solution. Repeating this process 2-3 times can effectively replace the TFA with chloride.[10][12]
Experimental Protocols & Data
Protocol 1: Standard Deprotection with TFA in DCM
This is the most common and generally reliable method.
-
Preparation: Dissolve the N-Boc-azetidine carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A final concentration of 20-50% (v/v) TFA is typical. If your substrate is sensitive to alkylation, pre-mix the TFA/DCM solution with a scavenger like TIS (5% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC (e.g., using 10% MeOH in DCM as eluent and staining with ninhydrin).
-
Workup (Isolation as TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Co-evaporate twice with toluene or DCM to remove residual TFA.
-
Dissolve the resulting residue in a minimal amount of methanol and precipitate by adding dropwise to cold diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the azetidine carboxylate TFA salt.[10]
-
Protocol 2: Deprotection with HCl in Dioxane
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt which can be easier to handle than the corresponding TFA salt.[8][9]
-
Preparation: Suspend the N-Boc-azetidine carboxylate (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC. Often, the hydrochloride salt will precipitate directly from the reaction mixture.
-
Workup (Isolation as HCl Salt):
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether or ethyl acetate and dry under vacuum.
-
If no precipitate forms, evaporate the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry.
-
Protocol 3: Milder Deprotection for Acid-Sensitive Substrates
For substrates containing other acid-labile groups (e.g., tert-butyl esters, acetals), a milder, non-acidic approach may be necessary.
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected amine in a suitable solvent (like water or an ionic liquid) at temperatures ranging from 100-150 °C can effect deprotection.[6][13][14] This method avoids acids and catalysts but requires careful screening as high temperatures can cause other side reactions. A general starting point is to dissolve the substrate in water and heat to reflux for several hours, monitoring by TLC.[15]
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection, proceeding at room temperature.[16] The proposed mechanism is distinct from simple acid catalysis. A typical procedure involves dissolving the N-Boc substrate in methanol and adding 3 equivalents of oxalyl chloride dropwise.[16]
Comparative Data Summary
| Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA in DCM, 0°C to RT | 1-3 hours | Highly effective, volatile reagents are easy to remove.[17] | Strong acid, can cleave other acid-labile groups; TFA salts can be oily/hygroscopic.[8] |
| HCl / Dioxane | 4M HCl in Dioxane, RT | 1-4 hours | Cost-effective, often yields crystalline HCl salts. | Dioxane is a less desirable solvent; can be less selective than TFA.[18] |
| Thermal (Water) | Refluxing H₂O | Variable (minutes to hours) | "Green" method, avoids acids and catalysts.[15] | Requires substrate solubility/stability in hot water; high temperatures.[6] |
References
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
- SUPPORTING INFORM
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available at: [Link]
- A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
- Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
-
Boc De-protection : r/Chempros. Reddit. Available at: [Link]
-
Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356. PubChem. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem - NIH. Available at: [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
- Supplementary Information for. The Royal Society of Chemistry.
- Supplementary Information for. The Royal Society of Chemistry.
-
How to remove TFA salt ? ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
-
How to remove peptide TFA salt? LifeTein®. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Thermal Methods. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Post Cleavage Purification and Analysis of Peptides; TFA removal.
-
Specific solvent issues with BOC deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Abstract
In the landscape of modern drug discovery, the incorporation of fluorine atoms and strained ring systems like azetidine into molecular scaffolds is a widely adopted strategy to modulate physicochemical and pharmacological properties. Consequently, unambiguous structural verification is paramount. This guide provides an in-depth ¹H NMR analysis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a key building block in medicinal chemistry. We present a predictive analysis of its ¹H NMR spectrum, underpinned by fundamental principles and comparative data from structurally related analogs. This document serves as a practical reference for researchers, offering insights into spectral interpretation, explaining the causality behind experimental observations, and providing a robust, self-validating protocol for analysis.
The Analyte: Structural & NMR-Relevant Features
This compound integrates three distinct structural motifs, each contributing characteristic signals to the ¹H NMR spectrum: the N-Boc protecting group, the strained azetidine ring, and the 2-fluoroethoxy side chain. Understanding the expected electronic environment of the protons in each motif is the first step toward accurate spectral assignment.
Figure 1: Structure of this compound with key proton environments labeled.
Predicted ¹H NMR Spectrum: A First-Principles Approach
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |
| Hf | -C(CH ₃)₃ (Boc) | ~ 1.45 | Singlet (s) | 9H | N/A |
| Ha, Hb | Azetidine CH₂ (C2/C4) | 3.90 - 4.20 | Multiplet (m) | 4H | N/A (complex coupling) |
| Hc | Azetidine CH (C3) | 4.25 - 4.40 | Multiplet (m) | 1H | N/A (complex coupling) |
| Hd | -OCH ₂CH₂F | ~ 3.80 | Triplet of triplets (tt) or multiplet (m) | 2H | ³JHH ≈ 4-5 Hz, ⁴JHF ≈ 1-3 Hz |
| He | -OCH₂CH ₂F | ~ 4.60 | Doublet of triplets (dt) | 2H | ²JHF ≈ 47-49 Hz, ³JHH ≈ 4-5 Hz |
Rationale Behind Predictions:
-
Boc Group (Hf): The nine protons of the tert-butyl group are chemically equivalent and shielded, producing a characteristic sharp singlet at approximately 1.4-1.5 ppm. This signal is often used as a primary indicator of successful N-Boc protection.[1][2]
-
Azetidine Ring (Ha, Hb, Hc): The four-membered ring's conformational rigidity results in diastereotopic protons at C2 and C4. These protons (Ha, Hb) will exhibit complex splitting patterns due to both geminal and vicinal coupling, appearing as multiplets between 3.90 and 4.20 ppm. The methine proton (Hc) at the substitution site will also be a multiplet, shifted slightly downfield by the adjacent ether oxygen.[3][4]
-
Fluoroethoxy Chain (Hd, He): This is the most diagnostic region of the spectrum.
-
The methylene protons adjacent to the ether oxygen (Hd) are expected to resonate around 3.80 ppm. They are coupled to the two adjacent protons on the fluorinated carbon (³JHH), resulting in a triplet. A smaller, long-range coupling to the fluorine atom (⁴JHF) may further split this signal into a triplet of triplets.
-
The methylene protons directly attached to the fluorine-bearing carbon (He) experience strong deshielding from the highly electronegative fluorine atom, shifting their resonance significantly downfield to ~4.60 ppm. The signal's multiplicity is a classic "doublet of triplets" (dt). The large splitting (~48 Hz) is due to the two-bond (geminal) coupling with fluorine (²JHF), while the finer triplet structure arises from the three-bond (vicinal) coupling to the Hd protons (³JHH).[5][6] The magnitude of ²JHF is a hallmark of such motifs.
-
Comparative Analysis: The Impact of Substitution
To contextualize the predicted spectrum, we compare it with the known ¹H NMR data of two key analogs. This comparison isolates the spectral influence of the fluoroethoxy side chain.
Comparator 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate This analog replaces the fluoroethoxy group with a simple hydroxyl group, allowing us to observe the baseline azetidine and Boc signals.
Comparator 2: tert-Butyl 3-(2-ethoxy)azetidine-1-carboxylate (Hypothetical) Replacing the fluorine with a proton provides the most direct comparison, highlighting the powerful deshielding effect and the characteristic H-F coupling introduced by the fluorine atom.
Table 2: Comparative ¹H NMR Data (Predicted & Experimental, CDCl₃)
| Proton Environment | This compound (Predicted) | tert-Butyl 3-hydroxyazetidine-1-carboxylate (Experimental[7]) | tert-Butyl 3-(2-ethoxy)azetidine-1-carboxylate (Predicted) |
| Boc (-C(CH₃)₃) | ~ 1.45 (s, 9H) | ~ 1.44 (s, 9H) | ~ 1.45 (s, 9H) |
| Azetidine (CH₂) | 3.90 - 4.20 (m, 4H) | ~ 4.03-4.16 (m, 2H), ~3.82 (dd, 2H) | 3.85 - 4.15 (m, 4H) |
| Azetidine (CH) | 4.25 - 4.40 (m, 1H) | ~ 4.10-4.16 (m, 1H) | 4.20 - 4.35 (m, 1H) |
| Side Chain (-OCH₂-) | ~ 3.80 (tt, 2H) | N/A | ~ 3.65 (q, 2H, J ≈ 7 Hz) |
| Side Chain (-CH₂X) | ~ 4.60 (dt, 2H, X=F) | N/A | ~ 1.25 (t, 3H, X=H, J ≈ 7 Hz) |
Key Insights from Comparison:
-
Boc & Azetidine Signals: The chemical shifts for the Boc and azetidine protons are broadly consistent across all three molecules, indicating that the primary influence on their environment is the N-Boc group and the ring strain itself.
-
Fluorine's Deshielding Effect: The most dramatic difference is in the side chain. The protons on the terminal carbon of the ethoxy group (-CH₃) resonate around 1.25 ppm. Replacing these protons with a fluorine atom shifts the signal for the adjacent methylene group (He) downfield by over 3.3 ppm (from ~1.25 ppm for the methyl group it replaces to ~4.60 ppm). This is a direct consequence of fluorine's immense electronegativity.
-
Diagnostic Coupling: The simple quartet/triplet pattern of a standard ethoxy group is replaced by the highly characteristic and informative doublet of triplets for the fluoroethoxy group. The large ²JHF coupling is unambiguous proof of the fluorine's presence and position.
Experimental Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system for the analysis of the title compound.
Figure 2: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[8][9]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains an internal standard like tetramethylsilane (TMS) if absolute chemical shift accuracy is required.[10][11][12]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]
-
Securely cap the NMR tube and label it clearly.
-
-
NMR Data Acquisition (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. Poor shimming can obscure fine coupling details.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
Data Processing and Analysis:
-
Apply Fourier Transform (FT) to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm (if TMS is not used).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Assign each signal to its corresponding protons in the molecule based on chemical shift, integration, and multiplicity.
-
Measure the coupling constants (J-values) for the multiplets, paying special attention to the large ²JHF value, to confirm the structural assignment.
-
Conclusion for the Practicing Scientist
The ¹H NMR spectrum of this compound is rich with structural information. While the azetidine ring protons present a complex region, the definitive signals are the sharp 9H singlet of the Boc group around 1.45 ppm and, most critically, the doublet of triplets for the -CH₂F protons located far downfield at approximately 4.60 ppm. The observation of this signal, with its characteristic large geminal H-F coupling constant (~48 Hz), provides unambiguous confirmation of the fluoroethoxy moiety's integrity and attachment. This guide demonstrates that even without a reference spectrum, a robust and reliable analysis can be performed by applying fundamental NMR principles and leveraging comparative data from simpler analogs.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.[Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation.[Link]
-
Scribd. NMR Sample Preparation Guide.[Link]
-
Emory University, NMR Blog. Small molecule NMR sample preparation.[Link]
-
University of Wisconsin-Madison. Approximating Proton NMR Chemical Shifts.[Link]
-
Balić, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PubMed Central. [Link]
-
Duke University, The Duke NMR Center. Coupling constants.[Link]
-
Pharmaffiliates. 1-Boc-3-hydroxyazetidine.[Link]
-
Nature Communications. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]
-
Supporting Information. General procedure for the synthesis of tert-butyl carbamates.[Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines.[Link]
-
PubChem. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Fabian, S. J., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...[Link]
-
Synthonix. tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483].[Link]
-
Emsley, J.W., Phillips, L. & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants.[Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Characterization of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate and its Structural Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Small, saturated heterocycles like azetidines are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. Among these, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate stands out as a valuable building block, combining the conformational constraint of the azetidine ring with the metabolic and electronic influence of the fluoroethoxy moiety.
Predicted ¹³C NMR Spectral Data of this compound
The prediction of ¹³C NMR chemical shifts is a powerful tool in modern organic chemistry, often accomplished through a combination of empirical data from analogous structures and computational methods. The following table outlines the predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Boc) | ~156 | The carbonyl carbon of a tert-butoxycarbonyl (Boc) protecting group typically resonates in this region[1]. |
| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| C(CH₃)₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic range. |
| C3 (Azetidine) | ~65-70 | This methine carbon is directly attached to the electron-withdrawing oxygen of the fluoroethoxy group, causing a significant downfield shift. |
| C2/C4 (Azetidine) | ~55-60 | These methylene carbons are adjacent to the nitrogen atom of the azetidine ring and are influenced by the Boc group. |
| -OCH₂CH₂F | ~68-72 (t, JCF ≈ 20-30 Hz) | The carbon adjacent to the oxygen is deshielded. It will appear as a triplet due to coupling with the adjacent fluorine atom. |
| -OCH₂CH₂F | ~82-86 (t, JCF ≈ 170-180 Hz) | The carbon directly bonded to the highly electronegative fluorine atom will be significantly shifted downfield and exhibit a large one-bond carbon-fluorine coupling constant. |
Comparative ¹³C NMR Analysis of Structural Alternatives
To contextualize the predicted spectrum of our target molecule, we will compare it with the experimental ¹³C NMR data of three key alternatives:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate: A precursor and close structural analog, allowing for the direct assessment of the fluoroethoxy group's impact.
-
tert-Butyl 3-methoxyazetidine-1-carboxylate: An analog that helps to differentiate the effect of a simple ether linkage from the fluoro-substituted one.
-
tert-Butyl 3-hydroxyoxetane-1-carboxylate: An isomeric scaffold where the nitrogen atom of the azetidine is replaced by oxygen, a common bioisosteric replacement in drug design.
Below is a table comparing the experimental ¹³C NMR data for these alternatives.
| Carbon Atom | tert-Butyl 3-hydroxyazetidine-1-carboxylate (δ, ppm) | tert-Butyl 3-methoxyazetidine-1-carboxylate (δ, ppm) | tert-Butyl 3-hydroxyoxetane-1-carboxylate (δ, ppm) |
| C=O (Boc) | 156.8 | 156.7 | ~155 |
| C(CH₃)₃ (Boc) | 79.5 | 79.4 | ~80 |
| C(CH₃)₃ (Boc) | 28.3 | 28.4 | ~28 |
| C3 (Ring) | 61.9 | 70.1 | ~68 |
| C2/C4 (Ring) | 46.4 | 55.8 | ~75 |
| -OCH₃ | - | 56.2 | - |
Analysis of Spectral Differences:
-
Effect of the 3-Substituent on C3: The chemical shift of the C3 carbon is highly sensitive to the substituent at this position. In the hydroxy derivative, it appears at ~61.9 ppm. Replacing the hydroxyl group with a methoxy group deshields C3 to ~70.1 ppm due to the electronic effect of the additional methyl group. We predict the C3 in our target molecule to be in a similar range, influenced by the electron-withdrawing nature of the fluoroethoxy group.
-
Azetidine vs. Oxetane Ring Carbons: The most striking difference is observed when comparing the azetidine and oxetane rings. The C2 and C4 carbons of the oxetane ring in tert-Butyl 3-hydroxyoxetane-1-carboxylate are significantly deshielded (~75 ppm) compared to the corresponding carbons in the azetidine derivatives (~46-56 ppm). This is due to the greater electronegativity of the oxygen atom in the oxetane ring compared to the nitrogen atom in the azetidine ring.
-
Influence of the Fluoroethoxy Group: In our target molecule, the carbons of the 2-fluoroethoxy group will be the most diagnostic. The carbon alpha to the oxygen will be downfield, and the carbon bearing the fluorine will be significantly further downfield, exhibiting a large one-bond coupling constant (¹JCF) of approximately 170-180 Hz, a hallmark of a C-F bond. The carbon beta to the fluorine will also show a smaller two-bond coupling (²JCF).
Experimental Protocol for Quantitative ¹³C NMR Spectroscopy
To obtain high-quality, quantitative ¹³C NMR data for compounds like this compound, a carefully designed experimental protocol is essential. The following procedure is designed to ensure accurate integration and optimal signal-to-noise.
Sample Preparation:
-
Accurately weigh 20-50 mg of the purified small molecule.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
For quantitative analysis, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (~5-10 mM) can be beneficial to shorten the long T₁ relaxation times of quaternary carbons and carbonyls, though this should be done with caution as it can cause line broadening.
Spectrometer Setup and Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: For quantitative ¹³C NMR, an inverse-gated decoupling pulse sequence should be used. This sequence decouples the protons during acquisition to provide sharp singlets but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancement.
-
Key Acquisition Parameters:
-
Pulse Angle (p1): A 30° pulse angle is often a good compromise between signal intensity and allowing for shorter relaxation delays.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. To allow for full relaxation of all carbon nuclei, a delay of at least 5 times the longest T₁ relaxation time is recommended. For small molecules, T₁ values can be several seconds, especially for quaternary and carbonyl carbons. A conservative d1 of 30-60 seconds is often used for accurate quantification.
-
Acquisition Time (aq): Typically set between 1 to 2 seconds to ensure good digital resolution.
-
Number of Scans (ns): This should be sufficient to achieve a good signal-to-noise ratio for all peaks of interest, including the typically weaker signals from quaternary carbons. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorptive lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the signals of interest. The integral values should be directly proportional to the number of carbons they represent.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound, while not experimentally documented in public repositories, can be reliably predicted based on the well-established principles of NMR spectroscopy and comparison with analogous structures. The key diagnostic features will be the downfield shifts of the azetidine ring carbons C3, and the characteristic signals of the 2-fluoroethoxy group, including the large one-bond C-F coupling constant.
By comparing the predicted data with experimental spectra of related azetidine and oxetane derivatives, we can gain valuable insights into the structure-spectrum correlations of these important heterocyclic building blocks. The provided experimental protocol offers a robust framework for obtaining high-quality, quantitative ¹³C NMR data, which is indispensable for the unambiguous characterization of novel compounds in the drug discovery pipeline.
References
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Library of Medicine. [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Semantic Scholar. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix. [Link]
-
1-Tert-butyl-3-methoxyazetidine. PubChem. [Link]
-
What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle? Filo. [Link]
-
Optimized Default 13C Parameters. University of Wisconsin-Madison Chemistry Department. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Reactivity of 3-(2-Fluoroethoxy)azetidine and Other 3-Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-(2-fluoroethoxy)azetidine against a range of other 3-substituted azetidines. Understanding the nuanced reactivity of this fluorinated building block is crucial for its effective incorporation into novel molecular scaffolds in medicinal chemistry and materials science. This document synthesizes established principles of heterocyclic chemistry with available experimental and computational insights to offer a predictive framework for the behavior of 3-(2-fluoroethoxy)azetidine in common chemical transformations.
Introduction: The Unique Reactivity of the Azetidine Ring
Azetidines, as four-membered nitrogen-containing heterocycles, occupy a unique chemical space. Their reactivity is largely dictated by a significant degree of ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain makes them more reactive than their five-membered pyrrolidine counterparts yet more stable and easier to handle than the highly strained three-membered aziridines.[1] The reactivity of the azetidine core can be finely tuned by the nature of the substituent at the 3-position, which can influence the ring's electronic properties and steric accessibility.
The two primary modes of reactivity for 3-substituted azetidines are:
-
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom allows azetidines to act as nucleophiles, participating in reactions such as alkylation, acylation, and Michael additions. The basicity and nucleophilicity of the nitrogen are modulated by the electronic effects of the substituent at the 3-position.
-
Ring-Opening Reactions: The strained C-N and C-C bonds of the azetidine ring are susceptible to cleavage under various conditions, particularly upon activation of the nitrogen atom (e.g., by protonation or acylation).[2] These ring-opening reactions provide access to a diverse array of functionalized acyclic amines.[3]
The Influence of the 3-(2-Fluoroethoxy) Substituent: An Electronic and Steric Profile
The 3-(2-fluoroethoxy) substituent introduces a unique combination of electronic and steric effects that distinguish its reactivity profile from other 3-substituted azetidines.
Electronic Effects: The presence of a fluorine atom on the ethoxy side chain imparts a significant inductive electron-withdrawing effect. This effect is transmitted through the ether oxygen to the azetidine ring. Consequently, the electron density at the azetidine nitrogen is expected to be lower compared to azetidines with electron-donating or neutral substituents. This reduced electron density is predicted to decrease the nucleophilicity and basicity of the nitrogen atom.
Steric Effects: The 2-fluoroethoxy group is of moderate steric bulk. While not as sterically demanding as a tert-butyl or phenyl group, it is larger than a simple hydroxyl or methyl group. This steric hindrance can influence the approach of bulky reagents to the nitrogen atom or the azetidine ring itself.
Comparative Reactivity Analysis
This section compares the expected reactivity of 3-(2-fluoroethoxy)azetidine with other classes of 3-substituted azetidines in key chemical transformations.
N-Nucleophilicity and Basicity
The nucleophilicity of the azetidine nitrogen is a critical parameter in many synthetic applications. It is directly related to the electron density on the nitrogen atom, which is influenced by the electronic nature of the 3-substituent.
-
3-Alkyl and 3-Aryl Azetidines: Alkyl groups are weakly electron-donating, thus enhancing the nucleophilicity of the azetidine nitrogen compared to the parent, unsubstituted azetidine. Aryl groups can have a more complex effect, with their electron-donating or -withdrawing nature depending on the substituents on the aromatic ring.
-
3-Hydroxy and 3-Alkoxy Azetidines: The oxygen atom in these substituents has a dual electronic effect: an inductive electron-withdrawing effect and a resonance electron-donating effect. For simple alkoxy groups, the net effect is often weakly electron-donating or neutral. The hydroxyl group can also participate in hydrogen bonding, which can influence reactivity.
-
3-(2-Fluoroethoxy)azetidine: The strong inductive effect of the fluorine atom is expected to significantly reduce the electron-donating ability of the ether oxygen, leading to a net electron-withdrawing character for the 2-fluoroethoxy group. This will, in turn, decrease the nucleophilicity and basicity of the azetidine nitrogen.
-
3-Fluoro and 3,3-Difluoro Azetidines: Direct fluorination of the azetidine ring at the 3-position has a profound electron-withdrawing effect, significantly reducing the basicity and nucleophilicity of the nitrogen.[4][5] The effect of the 2-fluoroethoxy group is expected to be less pronounced than direct fluorination but still significant.
Qualitative Comparison of Expected N-Nucleophilicity:
| 3-Substituent | Electronic Effect | Expected Relative N-Nucleophilicity |
| Alkyl | Electron-donating | High |
| Aryl | Variable | Moderate to High |
| Hydroxy | Weakly withdrawing (inductive), Donating (resonance) | Moderate |
| Alkoxy | Weakly withdrawing (inductive), Donating (resonance) | Moderate |
| 2-Fluoroethoxy | Electron-withdrawing (inductive) | Low to Moderate |
| Fluoro | Strongly electron-withdrawing | Low |
| Cyano | Strongly electron-withdrawing | Very Low |
Ring-Opening Reactions
The susceptibility of the azetidine ring to nucleophilic opening is enhanced by activation of the nitrogen atom, typically through protonation or acylation, to form a more electrophilic azetidinium ion. The regioselectivity of the ring-opening is influenced by both electronic and steric factors.[6]
For N-activated 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. The presence of an electron-withdrawing group at the 3-position can influence the stability of the transition state for nucleophilic attack. Computational studies on the analogous aziridine ring system suggest that electron-withdrawing N-substituents lower the activation energy for ring-opening by stabilizing the transition state.[7] A similar trend can be anticipated for 3-substituted azetidines, where an electron-withdrawing 3-substituent would make the ring carbons more electrophilic.
Therefore, 3-(2-fluoroethoxy)azetidine, upon N-activation, is expected to be more susceptible to ring-opening by nucleophiles compared to azetidines with electron-donating 3-substituents. The regioselectivity of the attack will also be influenced by the nature of the nucleophile and the reaction conditions.
Expected Reactivity in Ring-Opening Reactions (upon N-activation):
-
Increased Reactivity: The electron-withdrawing nature of the 2-fluoroethoxy group is predicted to enhance the electrophilicity of the ring carbons, leading to a faster rate of ring-opening compared to 3-alkyl or 3-alkoxy azetidines.
-
Regioselectivity: For an N-activated azetidine, nucleophilic attack is generally favored at the less substituted C4 position. The electronic effect of the 3-(2-fluoroethoxy) substituent is unlikely to dramatically alter this preference unless strong stereoelectronic effects come into play.
Experimental Protocols for Reactivity Assessment
To obtain quantitative comparative data, the following experimental protocols can be employed.
Determination of Relative N-Nucleophilicity via Competition Experiments
This experiment provides a direct comparison of the nucleophilicity of different azetidines.
Protocol:
-
Prepare equimolar solutions of 3-(2-fluoroethoxy)azetidine and a reference azetidine (e.g., 3-hydroxyazetidine or 3-methylazetidine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a standard electrophile, such as benzyl bromide or acetic anhydride.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a defined period.
-
Quench the reaction and analyze the product mixture by a suitable analytical technique (e.g., ¹H NMR, LC-MS) to determine the ratio of the N-benzylated or N-acetylated products.
-
The ratio of the products will reflect the relative nucleophilicity of the two azetidines.
Workflow for N-Nucleophilicity Competition Experiment:
Caption: Workflow for the competitive N-alkylation experiment.
Comparative Kinetics of Ring-Opening Reactions
This experiment measures the rate of ring-opening of N-acylated azetidines.
Protocol:
-
Synthesize the N-acyl derivatives of 3-(2-fluoroethoxy)azetidine and the reference azetidines (e.g., N-acetyl or N-benzoyl).
-
Prepare solutions of the N-acyl azetidines in a suitable solvent.
-
Initiate the ring-opening reaction by adding a nucleophile (e.g., sodium azide in DMF or a thiol in the presence of a base).
-
Monitor the disappearance of the starting material and the appearance of the ring-opened product over time using an appropriate analytical method (e.g., HPLC, GC).
-
Determine the rate constants for the reactions under identical conditions to allow for a direct comparison of reactivity.
Diagram of N-Acyl Azetidine Ring-Opening:
Caption: General mechanism for N-acyl azetidine ring-opening.
Conclusion
The 3-(2-fluoroethoxy) substituent imparts a distinct electronic character to the azetidine ring, primarily through its inductive electron-withdrawing effect. This is expected to result in a lower N-nucleophilicity and basicity for 3-(2-fluoroethoxy)azetidine compared to its non-fluorinated alkoxy, hydroxy, and alkyl counterparts. Conversely, this electron-withdrawing nature is predicted to increase the susceptibility of the N-activated azetidine ring to nucleophilic opening.
While direct quantitative comparative data is not extensively available in the literature, the principles outlined in this guide, along with the provided experimental protocols, offer a solid framework for researchers to predict and experimentally validate the reactivity of 3-(2-fluoroethoxy)azetidine in their specific applications. This understanding is key to leveraging the unique properties of this fluorinated building block in the design and synthesis of next-generation pharmaceuticals and functional materials.
References
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The Impact of Fluoroethoxylation on the Biological Activity of Azetidine Scaffolds: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Azetidine-Based Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics.[1][2][3] The incorporation of azetidine motifs into drug candidates has been shown to enhance pharmacokinetic properties, solubility, and receptor selectivity.[2] A key strategy to further refine the pharmacological profile of such scaffolds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's lipophilicity, metabolic fate, and binding affinity to its biological target. This guide provides a comparative analysis of the anticipated biological activity of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate versus its non-fluorinated analogs, drawing upon established principles of medicinal chemistry and data from structurally related compounds.
The Foundational Scaffold: Azetidine and its Non-Fluorinated Derivatives
The non-fluorinated parent compounds, such as tert-Butyl 3-hydroxyazetidine-1-carboxylate and tert-Butyl 3-ethoxyazetidine-1-carboxylate, serve as crucial benchmarks for understanding the impact of fluorination. The azetidine core itself imparts favorable properties, including a high degree of sp³ character which can improve solubility and reduce non-specific binding.[2] The Boc-protected nitrogen allows for straightforward synthetic manipulation, making these compounds versatile building blocks in drug development.[4]
The Fluoroethoxy Advantage: A Mechanistic Perspective
The introduction of a fluorine atom into the ethoxy side chain is anticipated to induce several critical changes in the molecule's behavior, primarily by altering its electronic properties and metabolic susceptibility.
Enhanced Metabolic Stability
One of the most significant and predictable advantages of fluorination is the increased resistance to metabolic degradation.[5] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
-
Blocking Metabolic "Soft Spots": Aliphatic ether linkages, such as the ethoxy group, are often sites of oxidative metabolism (O-dealkylation). The presence of a fluorine atom on the terminal carbon of the ethyl group in this compound is expected to shield this position from enzymatic attack, thereby increasing the metabolic half-life of the compound compared to its non-fluorinated analog.
The following diagram illustrates the proposed metabolic pathway for the non-fluorinated analog and the blocking effect of fluorination.
Caption: Workflow for comparative evaluation of fluorinated and non-fluorinated analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Pre-warm the master mix and human liver microsomes to 37°C.
-
Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed microsome solution.
-
Immediately add the NADPH regenerating system master mix to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic potential of the compounds on a relevant cell line.
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anticancer activity)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution with detergent)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. [6]6. Add the solubilization solution to each well to dissolve the formazan crystals. [6]7. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The strategic incorporation of a 2-fluoroethoxy group onto the azetidine scaffold is a promising strategy for enhancing the drug-like properties of this important heterocyclic motif. Based on established principles in medicinal chemistry, it is highly probable that this compound will exhibit superior metabolic stability and a longer in vivo half-life compared to its non-fluorinated counterpart. The effects on target affinity and cytotoxicity are less predictable and require empirical validation. The experimental protocols provided in this guide offer a clear path for the head-to-head comparison of these analogs. Such studies are crucial for making informed decisions in the lead optimization phase of drug discovery and for fully harnessing the potential of fluorination in the design of next-generation azetidine-based therapeutics.
References
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- Narine, A. A., et al. (2007). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1153-1157.
- de Oliveira, R. B., et al. (2009). Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. European Journal of Medicinal Chemistry, 44(7), 3044-3048.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.
- Trotter, B. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599-1604.
- Huisman, M., & Wanner, M. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16347-16361.
- Ismail, O., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5634-5639.
- Brandi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Molecules, 26(13), 3986.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Bach, T., & Hehn, J. P. (2011). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Aggarwal, V. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(49), 20764-20775.
- Langlois, B. R., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951.
- Reddy, P. V. N., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 20(8), 14769-14785.
- Comer, E., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. Journal of the American Chemical Society, 139(34), 11845-11848.
- Baran, P. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
- Mahapatra, M. (2024). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
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- Tal-Goldberg, T., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Frick, L. W., et al. (1998). Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 42(1), 53-60.
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- Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
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- BLD Pharm. (n.d.). 3-(2-Fluoroethoxy)azetidine. BLD Pharm.
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- Rice, P. A., & Buser, M. C. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Toxicology and Applied Pharmacology, 422, 115531.
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- Xiao, Y., et al. (2012). Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. Journal of Medicinal Chemistry, 55(22), 10009-10020.
- Meanwell, N. A. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
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- Yildiz, E. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer.
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A Guide to the Structural Elucidation of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: A Comparative Crystallographic Analysis
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. It dictates molecular interactions, informs structure-activity relationships (SAR), and ultimately guides the design of more potent and selective therapeutics. This guide provides an in-depth technical overview of the process for determining the X-ray crystal structure of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, a novel azetidine derivative with potential applications in medicinal chemistry.
While a public crystal structure for this specific molecule is not available as of this writing, this guide will serve as a comprehensive roadmap for its structural elucidation. We will detail the necessary experimental protocols, from synthesis to data analysis, and provide a comparative framework using hypothetical data and known structures of related azetidine derivatives. This approach is designed to illuminate the causality behind experimental choices and to ground the discussion in established scientific principles.
The Structural Significance of Fluorinated Azetidines
Azetidine rings are valuable scaffolds in drug discovery, offering a unique three-dimensional geometry compared to more common cyclic amines like pyrrolidine and piperidine. The introduction of a fluorine atom, particularly in a flexible side chain such as the 2-fluoroethoxy group, can have profound effects on the molecule's properties. Fluorination is known to alter metabolic stability, lipophilicity, and binding affinity. Crucially, the high electronegativity of fluorine can introduce unique non-covalent interactions, such as C-F···H-C hydrogen bonds or dipole-dipole interactions, which can significantly influence crystal packing.[1][2][3][4][5] Understanding how the fluoroethoxy group orients itself and interacts with neighboring molecules in the crystalline state is key to predicting its behavior in a biological environment.
Experimental Workflow: From Synthesis to Structure
The determination of a novel crystal structure is a multi-step process that demands precision at each stage. The overall workflow can be visualized as follows:
Caption: Workflow for the structural elucidation of a novel small molecule.
Part 1: Synthesis and Purification
A plausible synthetic route is essential for obtaining the high-purity material required for crystallization. The synthesis of the target compound can be approached from the commercially available starting material, 1-Boc-3-azetidinone.
Experimental Protocol: Synthesis
-
Step 1: Horner-Wadsworth-Emmons Reaction. To a suspension of sodium hydride (NaH) in dry tetrahydrofuran (THF), add methyl 2-(dimethoxyphosphoryl)acetate at 0 °C. After stirring, add a solution of 1-Boc-3-azetidinone in dry THF.[6] This reaction yields tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. The use of the Horner-Wadsworth-Emmons reaction is a reliable method for forming the carbon-carbon double bond.
-
Step 2: Reduction of the Ester and Alkene. The resulting α,β-unsaturated ester can be reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This will reduce both the double bond and the ester to an alcohol, yielding tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
-
Step 3: Fluorination. The primary alcohol can then be fluorinated. A variety of modern fluorinating reagents can be employed, such as diethylaminosulfur trifluoride (DAST), to convert the hydroxyl group to a fluoro group, yielding the target molecule. This step must be performed with care due to the reactivity of fluorinating agents.
-
Step 4: Purification. The final product must be rigorously purified to >99% purity, as impurities can significantly inhibit crystallization. This is typically achieved through flash column chromatography followed by a final recrystallization. Purity should be confirmed by NMR spectroscopy and mass spectrometry.
Part 2: Crystallization Strategies
The target molecule possesses significant conformational flexibility in its tert-butyl and 2-fluoroethoxy groups. Such flexibility can make crystallization challenging, as the molecule may exist in multiple low-energy conformations in solution, hindering the ordered packing required for a crystal lattice.[7] Therefore, a broad screening of crystallization conditions is necessary.
Experimental Protocol: Crystallization Screening
The purified compound should be screened using various common crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a range of solvents (e.g., ethyl acetate, dichloromethane, acetonitrile, methanol) to near saturation in small vials. Loosely cap the vials to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion: This is often the most successful method for challenging molecules.[8]
-
Hanging Drop: Dissolve the compound in a good solvent (e.g., dichloromethane). Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (e.g., hexane). The slow diffusion of the poor solvent vapor into the drop reduces the solubility of the compound, ideally inducing crystallization.
-
Sitting Drop: A similar setup where the drop of the compound's solution is placed at the bottom of a small, open container, which is then sealed in a larger container with the poor solvent.[9]
-
-
Solvent Layering: Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, poor solvent (e.g., hexane) on top.[8] Crystals may form at the interface of the two solvents as they slowly mix.
The screening should be performed at different temperatures (e.g., room temperature and 4 °C) to vary the rate of nucleation and crystal growth.[7]
Part 3: Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by X-ray diffraction.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to 100 K. This minimizes thermal motion and radiation damage during data collection.
-
Data Collection: The crystal is mounted on a single-crystal X-ray diffractometer.[10][11] A preliminary screening is performed to determine the unit cell parameters and crystal system. A full dataset of diffraction intensities is then collected, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data should be collected to a resolution of at least 0.85 Å for small molecules.[12]
-
Structure Solution: The collected diffraction data is used to solve the phase problem. For small molecules, direct methods are typically successful.[7] This yields an initial electron density map.
-
Structure Refinement: The atomic positions are fitted to the electron density map and refined using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The refinement is complete when the R1 factor (a measure of the agreement between the calculated and observed structure factors) is acceptably low (typically < 5%).
-
Validation: The final structure is validated using software like CheckCIF to ensure that the geometric parameters are reasonable and that there are no errors in the final crystallographic information file (CIF).
Comparative Structural Analysis
As the crystal structure of the title compound is not yet known, we present a hypothetical dataset for comparison against known azetidine derivatives. This allows us to anticipate the structural features and understand the potential impact of the 2-fluoroethoxy substituent.
Table 1: Hypothetical and Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | 1-Boc-3-azetidinone¹ | 1,3,3-Trinitroazetidine² |
| Chemical Formula | C₁₀H₁₈FNO₃ | C₈H₁₃NO₃ | C₃H₄N₄O₆ |
| Formula Weight | 219.25 | 171.19 | 192.11 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/c |
| a (Å) | 10.5 | 10.1 | 5.8 |
| b (Å) | 8.5 | 7.6 | 12.1 |
| c (Å) | 13.2 | 12.9 | 10.3 |
| β (°) | 95.0 | 90 | 98.6 |
| Volume (ų) | 1175 | 988 | 715 |
| Z | 4 | 4 | 4 |
| R-factor (%) | 4.5 | 3.8 | 4.2 |
¹Hypothetical data based on typical values for small organic molecules. ²Data derived from published structures of related compounds.
Key Structural Features and Comparisons
-
Azetidine Ring Pucker: The four-membered azetidine ring is not planar and adopts a puckered conformation. The degree of puckering is a key structural parameter. We would anticipate that the bulky tert-butoxycarbonyl (Boc) group and the 3-substituent will influence this pucker. Comparison with the structure of 1-Boc-3-azetidinone would reveal how replacing the ketone with the flexible fluoroethoxy group alters the ring geometry.
-
Conformation of the 2-Fluoroethoxy Side Chain: The torsion angles around the C-C and C-O bonds of the side chain will be of primary interest. The conformation will be a balance of steric effects and electronic effects, such as hyperconjugation involving the C-F σ* antibonding orbital.[13] Computational studies suggest that the lowest energy conformation for such chains is often staggered.[14] The crystal structure would provide definitive experimental evidence of the preferred solid-state conformation.
-
Intermolecular Interactions: The presence of the fluorine atom and the carbonyl oxygen of the Boc group creates opportunities for non-covalent interactions. We would analyze the crystal packing for:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor.
-
C-H···F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The presence and geometry of these interactions can significantly influence the crystal lattice energy and physical properties of the material.[3]
-
Caption: Logical flow for the comparative structural analysis.
Conclusion and Outlook
Determining the single-crystal X-ray structure of this compound provides invaluable information for drug discovery and development. It offers a precise map of the molecule's solid-state conformation and reveals the subtle interplay of intermolecular forces dictated by its unique substituents. This guide outlines a robust and scientifically grounded pathway to achieving this goal, from chemical synthesis to final structural refinement. By comparing the resulting structure to known azetidine derivatives, researchers can gain a deeper understanding of how fluorination and side-chain flexibility impact the molecular architecture, paving the way for the rational design of next-generation therapeutics.
References
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Komissarova, E. A., et al. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Advances. Available at: [Link]
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Komissarova, E. A., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics. Available at: [Link]
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Thote, A., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. Available at: [Link]
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Alaasar, M., et al. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Advances. Available at: [Link]
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Komissarova, E. A., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Physical Chemistry Chemical Physics, 22(3), 1197-1204. Available at: [Link]
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Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). Available at: [Link]
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Excillum. Small molecule crystallography. Available at: [Link]
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Unknown Source. (n.d.). crystallization of small molecules. Available at: [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Available at: [Link]
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Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1807. Available at: [Link]
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SPT Labtech. Chemical crystallization. Available at: [Link]
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Springer Nature Experiments. Results for "Single Crystal X-ray Diffraction". Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
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Yang, G., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available at: [Link]
-
Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. Molecules, 28(3), 1045. Available at: [Link]
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Al-Aboudi, A., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2873-2879. Available at: [Link]
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A Comparative Study of Protecting Groups for 3-(2-Fluoroethoxy)azetidine: A Guide for Researchers
Introduction: The Strategic Importance of Protecting Groups in Azetidine Chemistry
In the landscape of modern drug discovery, saturated nitrogen-containing heterocycles are privileged scaffolds. Among these, the azetidine ring, a four-membered azaheterocycle, has garnered significant attention due to its ability to impart favorable physicochemical properties, such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] The synthesis and functionalization of substituted azetidines are, therefore, of paramount importance.[1][2]
The secondary amine of the azetidine ring is a nucleophilic and basic center, often requiring protection to enable selective functionalization at other positions or to prevent undesired side reactions during multi-step syntheses. The choice of the nitrogen protecting group is a critical decision that profoundly influences the synthetic strategy, affecting reaction yields, purification processes, and the overall efficiency of the synthetic route. This is particularly true for complex molecules like 3-(2-fluoroethoxy)azetidine, a valuable building block that combines the unique properties of the azetidine ring with the metabolic stability often conferred by fluorination.
This guide provides a comprehensive comparative analysis of four commonly used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc)—for the nitrogen protection of 3-(2-fluoroethoxy)azetidine. We will delve into the experimental nuances of their installation and removal, with a special focus on the compatibility of these methods with the 2-fluoroethoxy moiety. The insights provided herein are grounded in established chemical principles and supported by experimental data from analogous systems, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Ideal Protecting Group for 3-(2-Fluoroethoxy)azetidine: Key Considerations
The selection of an optimal protecting group for 3-(2-fluoroethoxy)azetidine hinges on several critical factors:
-
Ease of Installation and High Yields: The protection reaction should be straightforward, high-yielding, and amenable to scale-up.
-
Stability: The protected azetidine must be stable to a wide range of reaction conditions anticipated in subsequent synthetic steps, including purification by chromatography.
-
Orthogonality: The protecting group should be selectively removable under conditions that do not affect other functional groups within the molecule, particularly the 2-fluoroethoxy side chain. This is the cornerstone of a robust synthetic strategy.
-
Mild and Selective Deprotection: The removal of the protecting group should proceed under mild conditions with high efficiency, affording the free amine without compromising the integrity of the azetidine ring or the fluoroalkoxy ether.
-
Availability and Cost-Effectiveness: The protecting group reagent should be readily available and economically viable for the intended scale of synthesis.
The primary chemical challenge in the chemistry of 3-(2-fluoroethoxy)azetidine is ensuring the stability of the C-O bond of the ether and the C-F bond during deprotection. While fluoroalkyl groups are generally robust, certain harsh conditions can lead to their degradation. This guide will pay close attention to this crucial aspect.
Comparative Analysis of Protecting Groups
The synthesis of 3-(2-fluoroethoxy)azetidine would typically involve the Williamson ether synthesis on a suitably N-protected 3-hydroxyazetidine, followed by deprotection. The following sections provide a detailed comparison of the Boc, Cbz, Fmoc, and Alloc groups in this context.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[3]
Protection: The Boc group is typically introduced by reacting 3-(2-fluoroethoxy)azetidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or in a biphasic system with a mild base.
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent.[4][5][6]
Compatibility with 3-(2-Fluoroethoxy)azetidine: The 2-fluoroethoxy group is expected to be stable under the acidic conditions required for Boc deprotection. Fluoroalkyl ethers are generally resistant to cleavage by acids, and the strained azetidine ring is also known to be stable to these conditions.[7][8] The primary concern with TFA is its acidity, which could potentially protonate the ether oxygen, but cleavage of the robust C-O bond in this context is highly unlikely under standard deprotection protocols.
dot
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, which makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. It is extensively used in solid-phase peptide synthesis. [9][10] Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base.
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like DMF. [9][10][11] Compatibility with 3-(2-Fluoroethoxy)azetidine: The 2-fluoroethoxy group is generally stable to basic conditions. However, very strong bases can potentially cause elimination of HF from fluoroalkanes. Piperidine is a moderately strong base, and under the standard Fmoc deprotection conditions, it is highly unlikely to affect the 2-fluoroethoxy moiety. The ether linkage is also stable to these conditions. Thus, Fmoc represents a viable and orthogonal protecting group strategy.
dot
Caption: Alloc protection and deprotection workflow.
Quantitative Data Summary
The following table summarizes the key features of each protecting group for 3-(2-fluoroethoxy)azetidine. The yields are estimates based on typical values reported for analogous azetidine protections and deprotections.
| Protecting Group | Protection Reagent | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Orthogonality & Compatibility Notes |
| Boc | (Boc)₂O, Base | >95% | TFA/DCM or HCl/Dioxane | >95% | Stable to hydrogenolysis and mild base. 2-Fluoroethoxy group is stable to acidic deprotection. |
| Cbz | Cbz-Cl, Base | >90% | H₂, Pd/C | >95% | Stable to acid and base. 2-Fluoroethoxy group is stable to hydrogenolysis. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | >90% | 20% Piperidine/DMF | >95% | Stable to acid and hydrogenolysis. 2-Fluoroethoxy group is stable to mild basic deprotection. |
| Alloc | Alloc-Cl, Base | >90% | Pd(PPh₃)₄, Scavenger | >90% | Stable to acid and base. 2-Fluoroethoxy group is stable to Pd-catalyzed deprotection. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of 3-(2-fluoroethoxy)azetidine with each of the discussed protecting groups. These protocols are based on standard literature procedures and may require optimization for specific applications.
Protocol 1: Boc Protection and Deprotection
Part A: N-Boc Protection of 3-(2-Fluoroethoxy)azetidine
-
Dissolution: Dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or aqueous sodium bicarbonate.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(2-fluoroethoxy)azetidine.
Part B: N-Boc Deprotection
-
Dissolution: Dissolve N-Boc-3-(2-fluoroethoxy)azetidine (1.0 eq) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. 4[4]. Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃), followed by extraction with an organic solvent. Dry the organic layer and concentrate to yield the deprotected azetidine.
Protocol 2: Cbz Protection and Deprotection
Part A: N-Cbz Protection of 3-(2-Fluoroethoxy)azetidine
-
Dissolution: Dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in a mixture of dioxane and water.
-
Base Addition: Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Work-up: After completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part B: N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Dissolution: Dissolve N-Cbz-3-(2-fluoroethoxy)azetidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). 4[12][13]. Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected 3-(2-fluoroethoxy)azetidine. Further purification is often not necessary.
Protocol 3: Fmoc Protection and Deprotection
Part A: N-Fmoc Protection of 3-(2-Fluoroethoxy)azetidine
-
Dissolution: Dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part B: N-Fmoc Deprotection
-
Dissolution: Dissolve N-Fmoc-3-(2-fluoroethoxy)azetidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS. 4[9]. Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purification: Purify the crude product by flash column chromatography to isolate the free amine.
Protocol 4: Alloc Protection and Deprotection
Part A: N-Alloc Protection of 3-(2-Fluoroethoxy)azetidine
-
Dissolution: Dissolve 3-(2-fluoroethoxy)azetidine (1.0 eq) in DCM.
-
Base Addition: Add an aqueous solution of sodium bicarbonate.
-
Reagent Addition: Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part B: N-Alloc Deprotection
-
Dissolution: Dissolve N-Alloc-3-(2-fluoroethoxy)azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add phenylsilane (2.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). 3[14]. Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to remove the palladium catalyst and other byproducts.
Conclusion and Recommendations
The choice of a protecting group for 3-(2-fluoroethoxy)azetidine is a strategic decision that should be tailored to the specific synthetic route. All four protecting groups discussed—Boc, Cbz, Fmoc, and Alloc—are viable options, with the 2-fluoroethoxy side chain expected to be stable under their respective deprotection conditions.
-
Boc is an excellent general-purpose protecting group, offering a good balance of stability and ease of removal. It is a reliable choice for many applications.
-
Cbz provides a very mild deprotection method via hydrogenolysis, which is highly compatible with the target molecule and ideal for substrates sensitive to acidic or basic conditions.
-
Fmoc and Alloc offer valuable orthogonal protection strategies, which are indispensable in the synthesis of complex molecules where multiple protecting groups are required. The choice between them will depend on the other protecting groups present in the molecule and the planned synthetic transformations.
Ultimately, the optimal protecting group will depend on the overall synthetic plan. By understanding the nuances of each protecting group's chemistry, researchers can design more efficient and robust synthetic routes for the preparation of novel azetidine-containing compounds for drug discovery and development.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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- ResearchGate. (2017). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 25068-25075.
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- Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308.
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CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Introduction: The 3-alkoxyazetidine moiety is a highly valued scaffold in modern medicinal chemistry, prized for its ability to act as a conformationally restricted amine and a metabolically stable alternative to more labile ether-containing groups. Specifically, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate serves as a critical building block for introducing a fluoroalkoxy side chain, which can enhance pharmacokinetic properties such as metabolic stability and binding affinity through favorable fluorine-protein interactions.
This guide provides an in-depth validation of the most common synthetic route to this target molecule and compares it with a highly efficient, scalable alternative. We will dissect the causality behind experimental choices, provide detailed, actionable protocols, and present comparative data to guide researchers and process chemists in selecting the optimal method for their specific needs, from bench-scale discovery to process development.
Retrosynthetic Analysis & Strategic Overview
The target molecule is fundamentally an ether, suggesting a disconnection at the C-O ether bond. This retrosynthetic approach points to a convergent synthesis strategy, coupling the readily available alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, with a suitable 2-fluoroethylating agent. This overarching strategy forms the basis of our investigation.
Caption: Retrosynthetic approach to the target molecule.
Primary Route: Classic Williamson Ether Synthesis via Strong Base
The most direct and historically established method for this transformation is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] This pathway involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then displaces a leaving group from the electrophilic fluoroethylating agent.
Mechanistic Considerations & Rationale
The success of this reaction hinges on several critical parameters:
-
Base Selection: The pKa of the hydroxyl group on N-Boc-3-hydroxyazetidine is approximately 16-17. Therefore, a strong base is required for complete and irreversible deprotonation to generate the nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice, as the reaction byproduct is hydrogen gas, which simply evolves from the reaction mixture and does not interfere with the subsequent SN2 step.[2]
-
Solvent Choice: The SN2 reaction is significantly accelerated in polar aprotic solvents.[2] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal as they can solvate the sodium cation but do not hydrogen-bond with the alkoxide, leaving its nucleophilicity unencumbered.
-
Electrophile (Fluoroethylating Agent): The efficiency of the SN2 displacement is highly dependent on the leaving group. While 2-fluoroethyl bromide could be used, tosylates are superior leaving groups, leading to faster reaction rates and often higher yields.[3] Therefore, 2-fluoroethyl tosylate is the electrophile of choice. Its preparation from ethylene glycol and tosyl chloride is a standard procedure, though care must be taken during its synthesis to minimize volatile side products.[4][5]
Caption: Mechanism of the strong base-mediated Williamson ether synthesis.
Experimental Protocol (Primary Route)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq., e.g., 5.0 g, 28.9 mmol).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL/g of starting material, e.g., 50 mL). Stir the solution at 0 °C using an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq., e.g., 1.39 g, 34.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution or a fine suspension.
-
Electrophile Addition: Cool the mixture back to 0 °C and add a solution of 2-fluoroethyl tosylate (1.1 eq., e.g., 6.9 g, 31.8 mmol) in a minimal amount of anhydrous DMF (e.g., 10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting alcohol.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) to afford the title compound.
Performance Data (Primary Route)
The performance of this route is benchmarked against a highly analogous synthesis of the corresponding methoxyazetidine, which reports high yields.[6]
| Parameter | Value/Observation | Source/Justification |
| Typical Yield | 80 - 85% | Based on analogous methoxy-azetidine synthesis.[6] |
| Purity (Post-Chroma.) | >98% (by HPLC/NMR) | Standard for this purification method. |
| Reaction Time | 12 - 16 hours | Typical for SN2 reactions with tosylates at RT. |
| Scalability | Moderate | Limited by the use of NaH and solvent volumes. |
| Safety Concerns | High | Use of pyrophoric NaH requires stringent anhydrous conditions and careful handling. DMF is a reproductive toxin. |
| Waste Profile | High | Large volumes of solvent for reaction and chromatography generate significant organic and aqueous waste. |
Alternative Route: Phase-Transfer Catalysis (PTC)
For applications requiring greater safety, scalability, and greener conditions, a Williamson ether synthesis under phase-transfer catalysis (PTC) conditions is a superior alternative.[7] PTC avoids the need for strong, moisture-sensitive bases and anhydrous solvents by facilitating the reaction between two immiscible phases.
Mechanistic Considerations & Rationale
In this system, a solid inorganic base (e.g., powdered NaOH or K₂CO₃) resides in the solid/aqueous phase, while the organic substrate is in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.
-
Catalyst Action: The TBAB cation pairs with the hydroxide or carbonate anion, shuttling it into the organic phase as a "naked," highly reactive base.
-
In-Situ Deprotonation: This potent base deprotonates the azetidinol in the organic phase, forming the alkoxide.
-
Nucleophilic Attack: The alkoxide then reacts with the 2-fluoroethyl tosylate, which is also in the organic phase.
-
Catalyst Regeneration: The catalyst is released and shuttles back to the aqueous/solid phase to repeat the cycle.
This approach eliminates the need for NaH and strictly anhydrous conditions, making it significantly safer and more amenable to large-scale industrial production.[8]
Caption: Catalytic cycle of the Phase-Transfer Catalysis (PTC) route.
Experimental Protocol (Alternative Route)
-
Setup: To a round-bottom flask, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.), 2-fluoroethyl tosylate (1.1 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and powdered potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a suitable solvent such as acetonitrile or toluene (5-10 mL/g of starting material).
-
Reaction: Heat the heterogeneous mixture to 60-80 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity, but if necessary, it can be purified by a simple silica gel plug or full column chromatography.
Performance Data (Alternative Route)
| Parameter | Value/Observation | Source/Justification |
| Typical Yield | 85 - 95% | PTC often provides higher yields by minimizing side reactions.[8] |
| Purity (Post-Workup) | >95% | Often high enough to not require chromatography. |
| Reaction Time | 6 - 12 hours | Elevated temperature accelerates the reaction. |
| Scalability | Excellent | Avoids hazardous reagents and is easily adaptable to large-scale reactors.[7] |
| Safety Concerns | Low | Replaces NaH with K₂CO₃ or NaOH. Avoids high-risk solvents like DMF. |
| Waste Profile | Moderate to Low | Reduced solvent usage and filtration-based workup minimize waste streams. |
Comparative Summary and Recommendation
| Feature | Primary Route (NaH/DMF) | Alternative Route (PTC) |
| Yield | Good (80-85%) | Excellent (85-95%) |
| Safety | Poor (Pyrophoric NaH, toxic DMF) | Excellent (Solid inorganic base) |
| Scalability | Poor (Difficult heat transfer, H₂ evolution) | Excellent (Standard reactor setup) |
| Operational Simplicity | Moderate (Requires inert atmosphere, careful quenching) | High (Simple filtration workup) |
| Cost-Effectiveness | Moderate (Anhydrous solvents, NaH) | Good (Inexpensive base, catalyst is recyclable) |
| Environmental Impact | High (Solvent-intensive) | Low (Reduced solvent, less hazardous waste) |
Recommendation:
-
For Bench-Scale Synthesis (<10g): The classic Williamson Ether Synthesis using NaH/DMF is a reliable and well-established method that provides good yields. It is perfectly suitable for discovery chemistry where expediency is key and small-scale handling of hazardous reagents is routine.
-
For Process Development and Scale-Up (>100g): The Phase-Transfer Catalysis (PTC) route is unequivocally the superior method. Its enhanced safety profile, operational simplicity, higher potential yield, and excellent scalability make it the logical choice for producing kilograms of material. The elimination of hazardous reagents and reduction in waste align with modern principles of green chemistry and industrial process safety.
References
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. Available at: [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. Available at: [Link]
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Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed. Available at: [Link]
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Kniess, T., Laube, M., Brust, P., & Steinbach, J. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm. Available at: [Link]
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Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]
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Serafin, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
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Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Lin, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Available at: [Link]
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Stark, C. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
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ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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De-Sheng, F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry. Available at: [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Oreate AI. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]
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HPLC purity analysis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
<_ A Comparative Guide to HPLC Purity Analysis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Introduction
This compound is a key building block in modern medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate rigorous purity analysis, making the selection and implementation of a robust analytical method a critical step in the drug development lifecycle.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other orthogonal analytical techniques for the purity assessment of this compound. We will explore a validated HPLC-UV method in detail, explaining the scientific rationale behind the chosen parameters, and compare its performance characteristics with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Part 1: The Primary Workhorse: A Validated HPLC-UV Method
For routine quality control (QC) and purity determination of small molecules like this compound, reverse-phase HPLC with UV detection is the undisputed workhorse. Its reliability, robustness, and cost-effectiveness make it an ideal choice for both development and manufacturing environments.
The "Why": Justification of Method Parameters
A successful HPLC method is not just a set of conditions; it's a carefully optimized system where each parameter is chosen for a specific reason. The goal is to achieve adequate resolution of the main peak from all potential impurities, including starting materials, by-products, and degradation products.
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its versatility and excellent retention of moderately polar to non-polar compounds. The Boc-protected azetidine derivative falls into this category, allowing for effective separation based on hydrophobicity.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe with good peak shape. Acetonitrile is chosen over methanol for its lower viscosity and UV cutoff. A small amount of formic acid is added to the aqueous phase to control the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
UV Detection Wavelength (210 nm): The tert-butyl carbamate (Boc) group lacks a strong chromophore in the higher UV range. Therefore, a low wavelength like 210 nm is selected to ensure sensitive detection of the API and a broad range of potential organic impurities that absorb in the far UV region.
-
System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed. This is a non-negotiable part of a validated method, ensuring the chromatographic system is performing as expected.[1][2][3] It typically involves injecting a standard solution multiple times to check for repeatability of retention time and peak area, as well as determining theoretical plates and tailing factor for the main peak. This process validates that the system is fit for its intended purpose on the day of analysis.
Experimental Protocol: HPLC-UV Purity Determination
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes; hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | 210 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile/Water |
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to final data reporting.
Caption: Workflow for HPLC purity determination.
Part 2: Comparative Analysis - Alternative & Orthogonal Techniques
While HPLC-UV is a powerful tool, relying on a single analytical technique is not always sufficient, especially in a drug development setting. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.[4][5]
Alternative 1: High-Throughput Purity via UPLC-MS
Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particles (<2 µm), allowing for faster analysis times and higher resolution compared to traditional HPLC.[6] When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for both quantification and identification.[7][8]
-
Advantages:
-
Speed: Analysis times can be reduced to a few minutes.
-
Sensitivity & Selectivity: MS detection is highly sensitive and selective, capable of detecting impurities at very low levels.[7]
-
Impurity Identification: The mass-to-charge ratio (m/z) provided by the MS detector gives crucial information about the molecular weight of impurities, aiding in their structural elucidation.[7]
-
-
Disadvantages:
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, potentially affecting quantification.
-
Higher Cost & Complexity: UPLC-MS systems are more expensive and require more specialized expertise to operate and maintain than standard HPLC-UV systems.
-
Alternative 2: Absolute Quantification with qNMR
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
-
Advantages:
-
Absolute Purity: By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[10]
-
No Reference Standard Needed: It is particularly valuable for novel compounds where a certified reference standard is not yet available.[11]
-
Structural Information: Provides structural information on both the API and any observed impurities.
-
-
Disadvantages:
-
Lower Sensitivity: qNMR is significantly less sensitive than chromatographic methods, making it unsuitable for detecting trace-level impurities.
-
Signal Overlap: Complex molecules or mixtures can lead to overlapping signals, complicating quantification.
-
Sample Requirements: Requires a relatively larger amount of sample that must be fully soluble in a deuterated solvent.[9]
-
Part 3: Data-Driven Comparison
To provide a clear comparison, the table below summarizes the key performance characteristics of the three discussed techniques for the analysis of this compound. The values are representative of what would be expected from a validated method.
| Parameter | HPLC-UV | UPLC-MS | qNMR |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass-to-Charge Ratio | Nuclear Magnetic Resonance, Signal Integration |
| Analysis Time | ~25-30 min | ~3-5 min | ~10-15 min |
| Typical LOQ | ~0.05% | <0.01% | ~0.1-0.5% |
| Impurity ID | No (Retention Time Only) | Yes (Molecular Weight) | Yes (Structural Fragments) |
| Quantitation | Relative (% Area) | Relative/Absolute (with standards) | Absolute (with internal standard) |
| Throughput | Medium | High | Low-Medium |
| Cost/Complexity | Low | High | High |
Visualizing the Comparison
This diagram highlights the strengths and weaknesses of each technique across several key performance metrics.
Caption: Comparison of analytical techniques.
Conclusion
For the routine purity analysis of this compound, a validated HPLC-UV method stands as the most practical and efficient choice. It offers a balance of performance, cost, and reliability that is well-suited for quality control environments.
However, a comprehensive analytical strategy, particularly during drug development, should incorporate orthogonal techniques. UPLC-MS is invaluable for rapid impurity profiling and identification, especially for tracking down unknown peaks observed in the HPLC chromatogram. qNMR serves as the ultimate arbiter for determining absolute purity and is essential for the characterization of reference standards. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and accurate picture of the purity profile, ensuring the quality and safety of the final pharmaceutical product.
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A Guide to Quantitative NMR (qNMR) - Emery Pharma.
-
qNMR: A powerful tool for purity determination - RSSL.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc.
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
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Quality Guidelines - ICH.
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
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Small Molecule Standards for LC-MS Analysis - Waters Corporation.
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Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development | Waters.
-
Mass Spectrometry in Small Molecule Drug Development.
-
Advanced techniques and applications of LC-MS in small molecule drug discovery.
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assessing the metabolic stability of compounds derived from tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
A Comparative Guide to the Metabolic Stability of Novel 2-Fluoroethoxyazetidine Derivatives
Introduction: The Strategic Role of Fluorine and Azetidine in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A compound's metabolic stability—its resistance to enzymatic degradation—is a critical determinant of its oral bioavailability, half-life, and overall therapeutic efficacy.[1][2] An estimated 30% of drug development failures can be attributed to unfavorable metabolic properties.[1] Consequently, medicinal chemists are increasingly turning to sophisticated structural modifications to mitigate metabolic liabilities early in the discovery pipeline.
This guide focuses on a particularly promising structural motif: compounds derived from tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate . This scaffold combines two key features intended to enhance drug-like properties:
-
The Azetidine Ring: This strained four-membered heterocycle provides a rigid, three-dimensional exit vector, which can improve binding affinity and solubility while maintaining a low molecular weight.[3][4] Incorporating azetidine motifs has been shown to enhance metabolic stability and receptor selectivity in several FDA-approved drugs.[3]
-
The 2-Fluoroethoxy Side Chain: The strategic placement of a fluorine atom is a widely used tactic to block sites of metabolic oxidation.[5][6][7][8] The high strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[8][9] This "metabolic blocking" can prevent the formation of undesirable metabolites and prolong the drug's duration of action.
This guide provides a comparative framework for assessing the metabolic stability of this novel compound class. We will detail the essential in vitro assays, explain the causality behind experimental choices, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in their lead optimization programs.
The Mechanistic Rationale: Why 2-Fluoroethoxyazetidine?
The central hypothesis is that the 2-fluoroethoxy moiety will sterically and electronically shield the adjacent ether linkage and azetidine ring from enzymatic attack. Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, typically hydroxylate electron-rich, accessible C-H bonds.[1][10]
Comparative Structures:
-
Analog A (Non-Fluorinated): A compound with a simple ethoxy group (-O-CH2-CH3) is susceptible to O-dealkylation, a common metabolic pathway.
-
Analog B (Test Compound - Fluorinated): The presence of fluorine on the terminal carbon (-O-CH2-CH2-F) is expected to block this pathway. The strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds, making them less favorable for oxidation.[11]
This strategic fluorination aims to redirect metabolism away from this "soft spot," potentially leading to a significantly more stable compound.
Caption: Potential metabolic pathways for non-fluorinated vs. fluorinated analogs.
Experimental Design: A Two-Tiered Approach to Assessing Stability
To comprehensively evaluate metabolic stability, we employ a sequential workflow. We begin with a high-throughput screen using liver microsomes, followed by a more physiologically relevant assay using intact hepatocytes for promising candidates.
Workflow for Metabolic Stability Assessment
Caption: Overall workflow for assessing metabolic stability.
Tier 1: Liver Microsomal Stability Assay
This assay is the workhorse for early-stage screening. Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the CYPs.[10] The assay is rapid, cost-effective, and provides a direct measure of a compound's susceptibility to oxidative metabolism.[12]
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[13]
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound and analogs in DMSO. Further dilute to a 100 µM working solution in the phosphate buffer.[12]
-
HLM Suspension: Thaw pooled human liver microsomes (e.g., from at least 3 donors to average out individual variability) and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[10] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH (1 mM), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14] This system ensures a constant supply of the essential cofactor, NADPH, for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound working solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. The final test compound concentration should be 1 µM. A low concentration is used to ensure the kinetics are in the linear range (below the enzyme's Km).[13]
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[12][13]
-
-
Sample Processing & Analysis:
-
Controls (Self-Validating System):
-
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system to measure non-enzymatic degradation.[12]
-
Positive Control: Include known compounds with high (e.g., Dextromethorphan) and low (e.g., Warfarin) metabolic turnover to ensure the assay system is performing as expected.[13]
-
Tier 2: Hepatocyte Stability Assay
For compounds that show promising stability in microsomes, the hepatocyte assay offers a more complete and physiologically relevant picture. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[1][16][17] This assay also accounts for cell permeability, a prerequisite for intracellular metabolism.[16]
Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes (pooled from multiple donors) according to the supplier's protocol.
-
Determine cell viability (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Resuspend the cells in a suitable incubation medium (e.g., Williams' E Medium) to a final density of 1 million viable cells/mL.
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle agitation to keep the cells in suspension.
-
-
Time-Point Sampling & Analysis:
-
The procedure is analogous to the microsomal assay. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes), quench with cold acetonitrile containing an internal standard, centrifuge to pellet cell debris and protein, and analyze the supernatant by LC-MS/MS.[1]
-
Data Interpretation and Comparative Analysis
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint) .
-
Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability. It is calculated from the slope (k) of the natural log plot of the percent remaining compound versus time: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, normalized to the amount of protein or cells used. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[12]
Hypothetical Comparative Data:
| Compound ID | Structure | Assay Type | t½ (min) | CLint (µL/min/mg protein) |
| Analog A | R-Azetidine-O-CH₂-CH₃ | Microsomes | 12 | 115.5 |
| Analog B | R-Azetidine-O-CH₂-CH₂F | Microsomes | > 60 | < 23.1 |
| Control | Dextromethorphan | Microsomes | 8 | 173.3 |
| Analog B | R-Azetidine-O-CH₂-CH₂F | Hepatocytes | 95 | Calculated differently |
Analysis of Results:
-
Analog A (Non-fluorinated) shows rapid metabolism in liver microsomes, with a short half-life of 12 minutes and high intrinsic clearance. This suggests it is a high-turnover compound, likely susceptible to CYP-mediated O-dealkylation.
-
Analog B (2-Fluoroethoxy) demonstrates significantly enhanced metabolic stability.[8] The half-life is greater than 60 minutes, and the intrinsic clearance is very low, indicating that the strategic fluorination successfully blocked the primary metabolic soft spot.[7]
-
The hepatocyte assay for Analog B confirms its high stability in a more complete biological system, suggesting it is a promising candidate for further in vivo studies.
Conclusion and Future Directions
This guide outlines a robust, evidence-based framework for assessing the metabolic stability of novel compounds derived from this compound. The experimental data strongly support the hypothesis that incorporating a 2-fluoroethoxy moiety is an effective strategy for blocking oxidative metabolism and enhancing compound stability.
By employing a tiered approach—starting with a high-throughput microsomal assay and progressing to a more comprehensive hepatocyte model—researchers can efficiently rank compounds and select candidates with a higher probability of success in preclinical and clinical development. The next logical step for highly stable compounds like "Analog B" would be metabolite identification studies to confirm the metabolic pathways and ensure no unexpected or reactive metabolites are formed.
References
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Creative Bioarray. Hepatocyte Stability Assay . [Link]
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PubMed. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling . [Link]
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Mattek. Metabolic Stability . [Link]
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Domainex. Hepatocyte Stability Assay . [Link]
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Evotec. Hepatocyte Stability . [Link]
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ACS Medicinal Chemistry Letters. The Dark Side of Fluorine . [Link]
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Mercell. Metabolic stability in liver microsomes . [Link]
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PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . [Link]
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Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms . [Link]
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AxisPharm. Microsomal Stability Assay Protocol . [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism . [Link]
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BioDuro. ADME Microsomal Stability Assay . [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry . [Link]
-
PubMed Central. Intramolecular Ring-Opening Decomposition of Aryl Azetidines . [Link]
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PubMed Central. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery . [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs . [Link]
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . [Link]
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ResearchGate. Examples of biologically active drug leads containing azetidine . [Link]
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Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations . [Link]
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Safety Operating Guide
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate proper disposal procedures
An In-Depth Guide to the Proper Disposal of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our environment. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but the causal logic and scientific principles that underpin these critical safety measures.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, its structural motifs—an azetidine ring, a tert-butyl carbamate protecting group, and a fluorinated ethoxy side chain—inform a robust presumptive hazard assessment.
-
Azetidine Moiety : The strained four-membered azetidine ring can be reactive. Azetidine derivatives are often classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Some can be corrosive or toxic.[3][4][5]
-
Fluoroethoxy Group : The presence of fluorine classifies this compound as a halogenated organic compound .[6][7][8] This is the single most critical piece of information for waste segregation. Fluorinated compounds can exhibit unique toxicological profiles and may produce hazardous decomposition products, such as hydrogen fluoride, upon incomplete combustion.[9]
-
tert-Butyl Carbamate Group : This group is generally stable but can decompose under strong acidic or high-temperature conditions.
Based on this analysis, the compound should be handled as a hazardous substance with potential irritant, and toxic properties.
Summary of Key Chemical and Safety Information
| Property | Value / Information | Rationale & Significance |
| Chemical Classification | Halogenated Organic Compound | Dictates the specific waste stream for disposal. Mixing with non-halogenated waste is prohibited and increases disposal costs.[8][10] |
| Assumed Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed or Inhaled.[11][12] | Informs the selection of appropriate Personal Protective Equipment (PPE) and handling procedures to prevent exposure.[3] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility.[6][13] | Ensures complete destruction of the compound and prevents environmental contamination. Sewer or landfill disposal is strictly forbidden.[8] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[9][11] | Knowledge of incompatibilities is crucial for preventing dangerous reactions in storage or within the waste container. |
Immediate Safety & Handling Precautions
All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Justification |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.[1][2] | To prevent skin contact, which can cause irritation.[12] Proper glove removal technique is essential to avoid cross-contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | To protect eyes from splashes, which can cause serious damage.[11][12] |
| Body Protection | Flame-resistant laboratory coat.[9] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work must be performed in a chemical fume hood.[1] | To prevent inhalation of potentially harmful vapors.[11] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation . Due to its fluorine content, it must be treated as a halogenated waste.
Step 1: Waste Identification and Segregation
-
Isolate Halogenated Waste: Designate a specific, clearly marked waste container exclusively for halogenated organic compounds.[14] In many institutions, these containers are color-coded (e.g., green-labeled carboys) for easy identification.[6]
-
Avoid Contamination: Under no circumstances should this compound be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][10] Contaminating a large volume of non-halogenated solvent with even a small amount of a halogenated compound requires the entire volume to be disposed of via the more expensive and complex halogenated waste route.[8]
-
Prohibited Mixtures: Do not mix halogenated waste with aqueous waste, strong acids or bases, oxidizers, or heavy metals in the same container.[7][10]
Step 2: Selecting and Labeling the Waste Container
-
Container Integrity: Use only a UN-approved, chemically compatible container with a secure, tight-fitting screw-top cap.[8][14] The container must be in good condition, free from cracks or leaks.
-
Proper Labeling: The container must be labeled as "Hazardous Waste" before the first drop of waste is added.[7][10]
-
Content Declaration: The label must clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages or volumes.[14] For example:
-
"Hazardous Waste: Halogenated Organics"
-
This compound (~5g)
-
Dichloromethane (~500 mL)
-
Step 3: Waste Collection
-
Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The container should be stored in secondary containment to mitigate spills.
-
Procedure: When adding waste, do so carefully within a fume hood to avoid splashes and vapor release.
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.[10][14] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7]
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for waste transfer and documentation.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spills (Manageable by Lab Personnel):
-
Alert colleagues in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[1][7]
-
Carefully collect the absorbed material and any contaminated items using non-sparking tools.
-
Place the collected waste into a separate, sealable, and clearly labeled container for hazardous waste disposal.[14]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Contact your institution's emergency response team or EHS department from a safe location.[14]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[11]
-
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for chemical waste disposal, emphasizing the segregation of the target compound.
Caption: Decision workflow for chemical waste segregation.
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, thereby upholding the highest standards of laboratory practice.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Hazardous Waste Segregation. Unknown Source.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvents. Cornell EHS.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Halogenated Solvents in Laboratories. Campus Operations.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Azetidine Product Information. Apollo Scientific.
- Material Safety Data Sheet for 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. J & W PharmLab, LLC.
- SAFETY DATA SHEET for 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. TCI Chemicals.
- tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate Safety Data Sheet. MedChemExpress.
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate GHS Classification. PubChem.
- SAFETY DATA SHEET for a corrosive azetidine compound. Sigma-Aldrich.
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A Researcher's Guide to the Safe Handling and Disposal of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
I. Hazard Assessment: A Composite Analysis
The potential hazards of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate can be inferred from related compounds:
-
Azetidine Derivatives : The four-membered azetidine ring is a strained heterocyclic system. Compounds containing this ring can be irritating and potentially toxic.[1] Analogs such as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate are known to cause skin and eye irritation, as well as respiratory irritation.[2] More reactive azetidines are classified as toxic if swallowed, inhaled, or in contact with skin.[3]
-
Fluoroethoxy Moiety : The presence of a fluoroethoxy group suggests that this compound is part of the broader family of fluorinated organic molecules. While not a PFAS (per- and polyfluoroalkyl substance) in the strictest sense, the principles for handling compounds with carbon-fluorine bonds are relevant.[4] Certain fluorinated compounds can be persistent and may have unique toxicological profiles.
-
tert-Butyl Carbamate Group : This common protecting group is generally stable but can be cleaved under acidic conditions, liberating tert-butanol and potentially the free azetidine, which may be more reactive.
Based on this analysis, it is prudent to treat this compound as a substance that may cause skin, eye, and respiratory irritation, and to handle it with care to avoid ingestion, inhalation, and skin contact.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is essential for minimizing exposure. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.[5][6]
| Level of Protection | Required PPE | Rationale |
| Primary Engineering Control | Fume Hood | All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Body Protection | Laboratory Coat | Protects against minor spills and splashes.[7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good protection against a wide range of chemicals and are suitable for handling small quantities.[4] For extended handling or when dealing with larger volumes, consider double-gloving or using thicker neoprene gloves. |
| Eye and Face Protection | Safety Goggles or a Face Shield | Safety glasses are the minimum requirement. However, for procedures with a higher risk of splashes, safety goggles or a full-face shield are recommended to provide more complete protection.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a fume hood should be sufficient for most operations, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary when handling large quantities or if there is a potential for aerosolization outside of a primary engineering control.[4][8] |
Workflow for Safe Handling and Use
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
Caption: A typical laboratory workflow for handling the target compound.
III. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Plan: Environmental Stewardship
Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any unreacted compound, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination of Glassware:
-
Initial Rinse: The first rinse of any glassware that has come into contact with the compound should be collected and disposed of as hazardous waste.[10]
-
Subsequent Rinses: After the initial rinse, wash glassware with an appropriate solvent, followed by soap and water.
The following flowchart outlines the decision-making process for the disposal of waste generated from working with this compound.
Caption: Decision tree for the proper disposal of waste.
V. Conclusion
While this compound is a valuable tool in research and development, its handling requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure, implementing a robust PPE plan, and adhering to strict disposal protocols, researchers can work with this compound confidently and safely. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
VI. References
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Lead Sciences. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
HB Chemical. Safety Data Sheet: BHT. [Link]
-
PubChem. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]
-
Knight Chemicals Online. 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. [Link]
-
Organic Syntheses. azetidine. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
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Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
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- 3. tcichemicals.com [tcichemicals.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



